6-Bromo-3-hydroxypyrazine-2-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-2-oxo-1H-pyrazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2/c6-2-1-8-5(11)3(9-2)4(7)10/h1H,(H2,7,10)(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBREXQQUFIWKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=O)N1)C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30430790 | |
| Record name | 6-Bromo-3-hydroxypyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30430790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259793-88-9 | |
| Record name | 6-Bromo-3-hydroxypyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30430790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Bromo-3-hydroxypyrazine-2-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 6-bromo-3-hydroxypyrazine-2-carboxamide, a key chemical intermediate in the synthesis of the antiviral medication Favipiravir (B1662787). This guide covers its chemical structure, physicochemical properties, synthesis protocols, and biological significance, presenting data in a format tailored for scientific and research applications.
Chemical Identity and Properties
This compound is a pyrazinecarboxamide derivative.[1] Its primary significance lies in its role as a crucial building block for the synthesis of Favipiravir (T-705), a potent antiviral agent effective against a wide range of RNA viruses.[2][3] The compound is also known by the synonyms 6-Bromo-3-oxo-3,4-dihydropyrazine-2-carboxamide and 5-Bromo-2-oxo-1H-pyrazine-3-carboxamide.[4][5]
Physicochemical Data
The fundamental properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 259793-88-9 | [4][6][7] |
| Molecular Formula | C₅H₄BrN₃O₂ | [6][8][9] |
| Molecular Weight | 218.01 g/mol | [6][9][10] |
| Purity | ≥97-98% (Commercially available) | [6][9] |
| SMILES | NC(=O)c1nc(Br)cnc1O | [6][9] |
| Topological Polar Surface Area (TPSA) | 89.1 Ų | [9] |
| logP | 0.0436 | [9] |
| Hydrogen Bond Acceptors | 4 | [9] |
| Hydrogen Bond Donors | 2 | [9] |
| Rotatable Bonds | 1 | [9] |
Chemical Structure
The molecular structure of this compound features a pyrazine (B50134) ring substituted with bromine, hydroxyl, and carboxamide functional groups.
Synthesis and Experimental Protocols
This compound is synthesized via the bromination of its precursor, 3-hydroxypyrazine-2-carboxamide. This reaction is a critical step in multi-step synthetic routes to Favipiravir.
General Synthesis Pathway
The logical workflow for the synthesis is outlined below. The process begins with the readily available precursor and introduces a bromine atom at the 6-position of the pyrazine ring.
Detailed Experimental Protocol
The following protocol is based on methods described in the patent literature for the preparation of this compound.[11]
Materials:
-
(3-oxo-3,4-dihydropyrazine-2-carbonyl) amide sodium (or 3-hydroxypyrazine-2-carboxamide)
-
Phosphoric acid or Acetic Acid
-
Liquid Bromine
-
Nitrogen gas
Procedure:
-
Add 560 mL of acetonitrile to a 1000 mL three-neck flask.
-
Under stirring and a nitrogen atmosphere, add 80g of (3-oxo-3,4-dihydropyrazine-2-carbonyl) amide sodium.
-
Control the temperature of the reaction solution to between 10-20 °C.
-
Slowly add 9g of phosphoric acid to adjust the pH of the reaction solution to approximately 6.0.
-
Proceed with the bromination step by adding a brominating agent, such as liquid bromine (1.07g per gram of the starting intermediate).
-
After the reaction is complete, the product is typically isolated through filtration.
-
The resulting wet product is dried in an oven at 65 °C to yield the final this compound.
Yield: This method has been reported to achieve a yield of approximately 80.6%.[11]
Role in Drug Development
The primary application of this compound is as a starting material in an efficient, four-step synthesis of Favipiravir.[12][13] This synthetic route offers a significant improvement over earlier, longer protocols, making it more viable for industrial-scale production.[2][12]
Biological Activity
While its main role is that of a synthetic intermediate, this compound has been noted for its own potential biological activities.
-
Antiviral Potential: Some sources suggest it may have applications as an antiviral drug for the treatment of HIV.[14] The proposed mechanism of action involves the inhibition of viral polymerase, thereby blocking the synthesis of viral proteins and RNA.[14]
-
Precursor to Favipiravir: As a precursor to Favipiravir, it is integral to the production of a drug with proven activity against numerous RNA viruses, including influenza, Ebola, and Zika viruses.[2][3] Favipiravir itself is a prodrug that is metabolized into its active form, which then selectively inhibits viral RNA-dependent RNA polymerase.[1][15]
Conclusion
This compound is a chemical compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Its well-defined synthesis and critical role as a key intermediate in modern, efficient routes to the antiviral drug Favipiravir underscore its importance. Further investigation into its intrinsic antiviral properties may open new avenues for therapeutic development. This guide provides the core technical information required by professionals engaged in antiviral drug discovery and process chemistry.
References
- 1. Favipiravir - Wikipedia [en.wikipedia.org]
- 2. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 259793-88-9 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound For Favipiravir 259793-88-9 China Manufacturers Suppliers Factory Exporter [volsenchem.com]
- 6. Synthonix, Inc > 259793-88-9 | this compound [synthonix.com]
- 7. echemi.com [echemi.com]
- 8. This compound | C5H4BrN3O2 | CID 9794418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. CAS 259793-88-9 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 11. CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide - Google Patents [patents.google.com]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound | 259793-88-9 | FB29070 [biosynth.com]
- 15. Scalable synthesis of favipiravir via conventional and continuous flow chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06963B [pubs.rsc.org]
An In-depth Technical Guide to 6-Bromo-3-hydroxypyrazine-2-carboxamide (CAS No. 259793-88-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-3-hydroxypyrazine-2-carboxamide, with the CAS number 259793-88-9, is a critical intermediate in the synthesis of the antiviral drug Favipiravir (B1662787) (also known as T-705 or Avigan).[1][2] Favipiravir has demonstrated broad-spectrum activity against various RNA viruses, including influenza viruses, and has been investigated for the treatment of other viral infections.[1][3] This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, detailed synthesis protocols, and its pivotal role in the manufacturing of Favipiravir.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for handling, characterization, and downstream processing of the compound.
| Property | Value | Reference(s) |
| CAS Number | 259793-88-9 | [4] |
| Molecular Formula | C₅H₄BrN₃O₂ | [4][5] |
| Molecular Weight | 218.01 g/mol | [4][5] |
| Appearance | White to cream-colored powder/solid | [6][7] |
| Melting Point | Darkens at 189–194 °C | [7] |
| Boiling Point | 543.1 °C at 760 mmHg | [6][8] |
| Density | 2.23 g/cm³ | [6][8] |
| Flash Point | 282.3 °C | [6][8] |
| Purity | ≥97% to ≥99% | [4][5][6] |
| Storage | Inert atmosphere, 2-8°C or 4°C | [5] |
| SMILES | NC(=O)c1nc(Br)cnc1O | [4] |
Synthesis of this compound
The primary synthetic route to this compound involves the bromination of 3-hydroxypyrazine-2-carboxamide. Several methods have been reported, with variations in reagents and reaction conditions aimed at improving yield and purity.
Synthesis from 3-Hydroxypyrazine-2-carboxamide
A common and effective method for the synthesis of this compound is the direct bromination of 3-hydroxypyrazine-2-carboxamide.
This protocol is based on a method designed to be mild and efficient, avoiding high temperatures that can lead to side reactions.[9]
-
Preparation of the Reaction Mixture: In a suitable reaction vessel, suspend (3-oxo-3,4-dihydropyrazine-2-carbonyl) amide sodium in acetonitrile (7 mL per gram of the sodium salt).[9]
-
pH Adjustment: Cool the mixture to 10-20°C and, while stirring under a nitrogen atmosphere, add an acid such as acetic acid or phosphoric acid to adjust the pH of the reaction solution to a weakly acidic range of 5.5-6.5.[9]
-
Bromination: While maintaining the temperature between 5-25°C, slowly add liquid bromine (approximately 1.07 g per gram of the starting amide).[9]
-
Reaction Monitoring and Work-up: Monitor the reaction for its completion. After the reaction is complete, the product can be isolated by filtration.
-
Purification: The resulting wet product is dried in an oven at 65°C to yield this compound.[9] This method has been reported to produce the target compound with a yield of around 80%.[9]
Role as a Key Intermediate in Favipiravir Synthesis
This compound is a crucial building block in the synthesis of Favipiravir. The bromo substituent at the 6-position serves as a leaving group for the introduction of a fluorine atom, a key structural feature of the final drug molecule.
An efficient, commercially viable synthetic route starting from this compound has been developed to produce Favipiravir.[10]
Characterization Data
The structural confirmation of this compound is typically achieved through spectroscopic methods.
| Spectroscopic Data | Values | Reference(s) |
| ¹H-NMR (400 MHz, DMSO-d₆) | δ 13.56 (s, 1H), 8.84 (s, 1H), 8.49 (s, 1H), 8.36 (s, 1H) | [7] |
| ¹³C-NMR (101 MHz, DMSO-d₆) | δ 166.53, 166.30, 147.21, 132.74, 116.98 | [7] |
Conclusion
This compound is a compound of significant interest to the pharmaceutical industry, primarily due to its indispensable role as a key intermediate in the synthesis of the antiviral agent Favipiravir. The synthetic methods for this intermediate have been optimized to achieve high yields and purity under mild conditions, facilitating the large-scale production of Favipiravir. The well-characterized physical, chemical, and spectroscopic properties of this compound are crucial for quality control and process development in the manufacturing of this important antiviral drug.
References
- 1. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. | Semantic Scholar [semanticscholar.org]
- 3. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthonix, Inc > 259793-88-9 | this compound [synthonix.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound CAS 259793-88-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 259793-88-9 this compound [hsppharma.com]
- 9. CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
physical and chemical properties of 6-Bromo-3-hydroxypyrazine-2-carboxamide
An In-depth Profile for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 6-Bromo-3-hydroxypyrazine-2-carboxamide, a key intermediate in the synthesis of antiviral agents. This document details its core characteristics, experimental protocols for its synthesis and analysis, and its pivotal role in pharmaceutical manufacturing.
Core Physical and Chemical Properties
This compound is a heterocyclic organic compound. Its identity and general properties are summarized below.
| Property | Value |
| CAS Number | 259793-88-9[1][2] |
| IUPAC Name | This compound[3] |
| Synonyms | 5-Bromo-2-oxo-1H-pyrazine-3-carboxamide, 6-Bromo-3-oxo-3,4-dihydropyrazine-2-carboxamide, Favipiravir Impurity 4 |
| Molecular Formula | C₅H₄BrN₃O₂[2][4][5] |
| Molecular Weight | 218.01 g/mol [2][4][6][7] |
| Appearance | White, pale yellow, or light brown solid powder[2] |
| Melting Point | Darkens at 189–194 °C |
| Boiling Point (Predicted) | 543.1 °C at 760 mmHg |
| Density (Predicted) | 2.0 - 2.23 g/cm³ |
| Flash Point (Predicted) | 282.3 °C |
| Purity | Commercially available in purities from 97% to >99%[2][4][7] |
| Solubility | While specific quantitative data is limited, related pyrazinamide (B1679903) structures show solubility in polar organic solvents such as DMSO, DMF, and alcohols. |
| pKa | Specific experimental pKa values for this compound are not readily available in published literature. |
Hazard and Safety Information
The compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be used when handling this chemical. Work should be conducted in a well-ventilated area or fume hood.
Role in Antiviral Synthesis
This compound is primarily recognized as a crucial starting material or key intermediate in the synthesis of Favipiravir (also known as T-705 or Avigan).[7] Favipiravir is a broad-spectrum antiviral drug approved for treating influenza in Japan and studied for activity against numerous other RNA viruses. The bromo-substituent at the 6-position of the pyrazine (B50134) ring serves as a functional handle for introducing a fluorine atom, a key step in the synthesis of Favipiravir.[5]
Caption: Role as a key synthetic precursor to Favipiravir.
One supplier has noted that the compound may have potential as an HIV polymerase inhibitor, though this is not widely substantiated in scientific literature and its primary role remains that of a synthetic intermediate.[6]
Experimental Protocols
Synthesis of this compound
The following protocol is based on a patented method for the synthesis of the title compound from 3-hydroxypyrazine-2-amide.[1]
Objective: To synthesize this compound via bromination of 3-hydroxypyrazine-2-amide.
Materials:
-
3-hydroxypyrazine-2-amide (Starting Material)
-
Acetonitrile (B52724) (Solvent)
-
Acetic acid or Phosphoric acid (for pH adjustment)
-
Liquid Bromine (Brominating agent)
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve 3-hydroxypyrazine-2-amide in acetonitrile (approx. 7 mL per gram of starting material).[1]
-
Adjust the pH of the solution to 5.5-6.5 by adding acetic acid or phosphoric acid. This ensures the reaction occurs under mildly acidic conditions to prevent side reactions.[1][6]
-
Cool the reaction mixture and slowly add liquid bromine dropwise. The temperature should be maintained between 10-20 °C during the addition.[6]
-
After the addition is complete, allow the reaction to proceed for at least 2 hours. Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, filter the solution to collect the crude product.
-
Wash the collected solid with water until the filtrate pH is neutral (6-7).
-
Dry the purified wet product in an oven at 60-70 °C to yield this compound.[6]
Caption: General workflow for the synthesis of the title compound.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This is a representative protocol for the analysis of this compound for identity and purity assessment. Parameters may require optimization for specific equipment and sample matrices.
Objective: To determine the purity and confirm the identity of this compound.
Instrumentation & Materials:
-
HPLC system with UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Standard: High-purity reference standard of this compound
-
Sample Diluent: Acetonitrile/Water (50:50 v/v)
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in the sample diluent at a concentration of approximately 0.5 mg/mL. Prepare working standards by further dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a similar concentration to the primary working standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or as determined by UV scan)
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identification: The retention time of the principal peak in the sample chromatogram should correspond to that of the reference standard.[2]
-
Purity Assessment: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Specifications often require purity of not less than 98.0%.[2]
-
References
- 1. Synthonix, Inc > 259793-88-9 | this compound [synthonix.com]
- 2. revistadechimie.ro [revistadechimie.ro]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide - Google Patents [patents.google.com]
- 6. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
6-Bromo-3-hydroxypyrazine-2-carboxamide: A Technical Whitepaper on the Inferred Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Direct mechanistic studies on 6-Bromo-3-hydroxypyrazine-2-carboxamide are not extensively available in public literature. However, its close structural analog, Favipiravir (B1662787) (6-Fluoro-3-hydroxypyrazine-2-carboxamide), is a well-characterized antiviral agent. This document provides an in-depth guide to the mechanism of action of Favipiravir as a scientifically-grounded proxy for understanding the potential activity of its 6-bromo counterpart. Favipiravir functions as a prodrug, which, upon intracellular conversion to its active triphosphate form, targets the viral RNA-dependent RNA polymerase (RdRp). This inhibition occurs through two primary mechanisms: acting as a chain terminator and inducing lethal mutagenesis, thereby preventing viral replication. This whitepaper details the activation pathway, molecular interactions, and antiviral activity of Favipiravir, supported by quantitative data, detailed experimental protocols, and pathway visualizations. A discussion on the structure-activity relationship is included to extrapolate the potential impact of the 6-bromo substitution.
Introduction: The Pyrazine (B50134) Carboxamide Antiviral Class
Pyrazine carboxamide derivatives represent a promising class of antiviral compounds with a broad spectrum of activity against RNA viruses. The most prominent member of this class is Favipiravir (also known as T-705), approved in Japan for the treatment of influenza.[1][2] this compound is primarily recognized as a key intermediate in the synthesis of Favipiravir.[3] While some sources suggest it may have potential antiviral properties, for instance against HIV by possibly inhibiting the polymerase enzyme, these mechanisms are not well-elucidated.[1] Given the profound structural similarity, the established mechanism of Favipiravir provides the most reliable framework for understanding the potential biological activity of this compound.
Core Mechanism of Action: Inferred from Favipiravir
The antiviral action of Favipiravir is not direct but requires intracellular metabolic activation. It functions as a prodrug, selectively targeting the viral RNA replication machinery while having a low affinity for host cell polymerases.[4]
Intracellular Activation Pathway
Favipiravir is taken up by host cells and undergoes a two-step conversion to its active form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[5][6]
-
Ribosylation: The initial and critical step is the conversion of Favipiravir to its ribofuranosyl-5'-monophosphate (Favipiravir-RMP). This reaction is catalyzed by the host enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[7]
-
Phosphorylation: Subsequently, host cell kinases further phosphorylate Favipiravir-RMP to the diphosphate (B83284) (Favipiravir-RDP) and finally to the active triphosphate form, Favipiravir-RTP.[5]
This activation pathway is a key determinant of the drug's selective toxicity towards viruses, as the active form is generated within the cellular environment where viral replication occurs.
Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)
The active metabolite, Favipiravir-RTP, is a purine (B94841) nucleotide analog that is recognized by the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA virus genomes.[2][5] Favipiravir-RTP competitively inhibits the incorporation of natural purine nucleosides (GTP and ATP), leading to the disruption of viral RNA synthesis through two distinct mechanisms.[8][9]
-
Chain Termination: Favipiravir-RTP can be incorporated into the nascent viral RNA strand. The presence of the modified base can prevent the RdRp from adding the next nucleotide, thereby causing premature termination of RNA chain elongation.[3][10]
-
Lethal Mutagenesis: When chain termination does not occur immediately, the incorporated Favipiravir can act as a mutagen. It can be ambiguously templated, causing a high rate of mutations in the subsequent rounds of RNA synthesis.[6][9] This accumulation of errors, known as "lethal mutagenesis," results in the production of non-viable viral progeny.[11]
Quantitative Data: Antiviral Activity of Favipiravir
The efficacy of Favipiravir has been quantified against a wide range of RNA viruses. The following tables summarize key in vitro activity data.
Table 1: In Vitro Efficacy (EC₅₀) of Favipiravir Against Various RNA Viruses
| Virus Family | Virus | Cell Line | EC₅₀ (µM) | Reference |
| Orthomyxoviridae | Influenza A (H1N1) | MDCK | 0.04 - 1.74 | [4] |
| Orthomyxoviridae | Influenza B | MDCK | 0.04 - 0.94 | [4] |
| Orthomyxoviridae | Avian Influenza A (H5N1) | MDCK | 0.19 - 5.03 | [12] |
| Coronaviridae | SARS-CoV-2 | Vero E6 | 61.88 | [13] |
| Flaviviridae | Zika Virus | Vero | 97.5 | [14] |
| Caliciviridae | Norovirus | HG23 | 21 | [15] |
EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%.
Table 2: Inhibitory Activity (IC₅₀) of Favipiravir-RTP Against Polymerases
| Polymerase | IC₅₀ (µM) | Selectivity Index | Reference |
| Influenza Virus RdRp | 0.341 | >2,650 | [4] |
| Human DNA Polymerase α | >1,000 | - | [4] |
| Human DNA Polymerase β | >1,000 | - | [4] |
| Human DNA Polymerase γ | >1,000 | - | [4] |
| Human RNA Polymerase II | 905 | - | [4] |
IC₅₀ (50% inhibitory concentration) is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The high IC₅₀ values for human polymerases demonstrate the drug's selectivity for the viral enzyme.
Structure-Activity Relationship (SAR) and the Impact of 6-Bromo Substitution
The pyrazine ring and the carboxamide group are essential for the antiviral activity of this class of compounds.[16] Modifications at the 3, 5, and 6 positions of the pyrazine ring significantly influence potency and selectivity.[17]
-
Position 6 Substitution: This position is critical for activity. The electronegativity and size of the halogen substituent can affect the molecule's interaction with the active site of both the activating enzyme (HGPRT) and the target enzyme (RdRp).
-
Fluorine (Favipiravir): Fluorine is a small, highly electronegative atom. Its presence in Favipiravir is known to contribute to its potent activity.
-
Bromine (this compound): Bromine is larger and less electronegative than fluorine. This substitution could have several effects:
-
Steric Hindrance: The larger size of bromine might sterically hinder the binding of the molecule to the active site of HGPRT or RdRp, potentially reducing its activity compared to Favipiravir.
-
Electronic Effects: The change in electronegativity could alter the electronic distribution of the pyrazine ring, affecting how it is recognized as a purine analog.
-
Metabolic Stability: The carbon-bromine bond is generally more labile than the carbon-fluorine bond, which could affect the metabolic stability and pharmacokinetic profile of the compound.
-
-
In studies of related pyrazinoic acid analogs, substitutions at the 6-position with halides (chloride and bromide) were evaluated, although direct comparisons often show that amino or other substitutions can be more potent depending on the biological target.[17] Without direct experimental data, it is hypothesized that this compound would likely retain the same mechanism of action as Favipiravir but may exhibit different potency and pharmacokinetic properties.
Experimental Protocols
The following are generalized protocols for key assays used to determine the antiviral mechanism and efficacy of compounds like Favipiravir.
Plaque Reduction Assay (for determining EC₅₀)
This assay measures the ability of a compound to inhibit the production of infectious virus particles.
-
Cell Seeding: Seed confluent monolayers of a susceptible cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) in 6-well plates and incubate until a monolayer is formed.
-
Virus Infection: Remove growth media and infect the cell monolayers with a dilution of the virus calculated to produce 50-100 plaque-forming units (PFU) per well. Allow adsorption for 1 hour at 37°C.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound or Favipiravir) in an overlay medium (e.g., DMEM containing 0.6% agarose (B213101) and trypsin for influenza).
-
Overlay: After the adsorption period, remove the virus inoculum and add 2 mL of the compound-containing overlay medium to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until plaques are visible.
-
Visualization: Fix the cells with 10% formalin, remove the agarose overlay, and stain the cell monolayer with a 0.1% crystal violet solution. Plaques will appear as clear zones against a purple background.
-
Analysis: Count the number of plaques in each well. The EC₅₀ is calculated as the compound concentration that reduces the plaque number by 50% compared to the untreated virus control.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that is toxic to the host cells, which is crucial for calculating the selectivity index.
-
Cell Seeding: Seed host cells (e.g., Vero cells) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate overnight.[18]
-
Compound Incubation: Replace the medium with fresh medium containing two-fold serial dilutions of the test compound. Incubate for the same duration as the antiviral assay (e.g., 48 hours).[18]
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[18]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) as the compound concentration that reduces cell viability by 50% compared to untreated control cells.
RdRp Inhibition Assay (In Vitro)
This biochemical assay directly measures the inhibition of the viral polymerase enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing a buffer, a viral RNA template, purified recombinant RdRp enzyme, a radiolabeled nucleotide (e.g., ³²P-GTP), and the other three non-labeled NTPs.[19]
-
Inhibitor Addition: Add varying concentrations of the active triphosphate form of the drug (e.g., Favipiravir-RTP) to the reaction mixture.
-
Initiation and Incubation: Initiate the reaction and incubate at an optimal temperature (e.g., 30°C) for 1-2 hours.
-
Termination and Precipitation: Stop the reaction and precipitate the newly synthesized radiolabeled RNA using trichloroacetic acid (TCA).
-
Quantification: Collect the precipitated RNA on a filter membrane, wash to remove unincorporated nucleotides, and quantify the radioactivity using a scintillation counter.
-
Analysis: The IC₅₀ value is determined as the inhibitor concentration that reduces the incorporation of the radiolabeled nucleotide by 50% compared to the no-inhibitor control.[19]
Conclusion
While direct experimental evidence for the mechanism of action of this compound is limited, a robust inference can be drawn from its close structural analog, Favipiravir. The core mechanism likely involves intracellular activation to a triphosphate metabolite that inhibits viral RNA-dependent RNA polymerase through competitive binding and subsequent chain termination or lethal mutagenesis. The substitution of fluorine with bromine at the 6-position is expected to modulate the compound's potency and pharmacokinetic profile, warranting further investigation. The experimental protocols and quantitative data presented herein provide a comprehensive framework for the evaluation of this and other pyrazine carboxamide derivatives as potential antiviral agents.
References
- 1. Favipiravir - Wikipedia [en.wikipedia.org]
- 2. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scientific review: Favipiravir as a treatment for RNA viruses, including COVID-19 — HTC "Chemrar" [en.chemrar.ru]
- 4. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Favipiravir in Therapy of Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oatext.com [oatext.com]
- 9. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sterispharma.com [sterispharma.com]
- 11. oatext.com [oatext.com]
- 12. researchgate.net [researchgate.net]
- 13. Favipiravir and COVID-19: A Simplified Summary - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biochemical Evaluation of the Inhibition Properties of Favipiravir and 2′-C-Methyl-Cytidine Triphosphates against Human and Mouse Norovirus RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Antiviral Effectivity of Favipiravir Against Peste Des Petits Ruminants Virus Is Mediated by the JAK/STAT and PI3K/AKT Pathways [frontiersin.org]
- 19. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]
An In-Depth Technical Guide on the Biological Activity of 6-Bromo-3-hydroxypyrazine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-3-hydroxypyrazine-2-carboxamide, a halogenated pyrazine (B50134) derivative, is a compound of significant interest in medicinal chemistry. Primarily recognized as a key intermediate in the synthesis of the broad-spectrum antiviral agent Favipiravir, this molecule also possesses intrinsic biological activities that warrant further investigation. This technical guide provides a comprehensive overview of the known biological properties of this compound, with a focus on its potential as an antiviral agent. While specific quantitative data for this compound is limited in publicly accessible literature, this guide furnishes detailed experimental protocols for assays relevant to its evaluation and contextual data from structurally related compounds to inform future research and development efforts.
Introduction
This compound (6BHPC) is a heterocyclic organic compound with the molecular formula C₅H₄BrN₃O₂. Its structure, characterized by a pyrazine ring substituted with bromine, a hydroxyl group, and a carboxamide moiety, positions it as a potential pharmacophore. The existing body of research points towards its role as a polymerase inhibitor, suggesting a mechanism of action that could be effective against various viral pathogens.[1] Notably, it has been identified as a potential therapeutic agent for Human Immunodeficiency Virus (HIV) by targeting the viral polymerase enzyme.[1]
Antiviral Activity and Mechanism of Action
The primary biological activity attributed to this compound is its potential as an antiviral agent, particularly against HIV.[1]
Proposed Mechanism of Action: Polymerase Inhibition
6BHPC is proposed to function as a polymerase inhibitor.[1] The mechanism, while not fully elucidated, is believed to involve the binding of the molecule to the viral polymerase enzyme. This interaction is thought to impede the synthesis of viral nucleic acids (RNA or DNA), thereby halting the replication process.[1] By blocking the production of new viral proteins and genetic material, the compound can inhibit the formation of infectious viral particles and prevent the propagation of the infection within a host.[1]
Quantitative Data
As of the latest literature review, specific quantitative data on the biological activity of this compound, such as IC₅₀ or EC₅₀ values, are not widely published. However, to provide a contextual framework for its potential efficacy, the following table summarizes the antiviral activities of structurally related pyrazine carboxamide derivatives against various viruses.
Disclaimer: The following data is for structurally related compounds and NOT for this compound.
| Compound/Derivative | Target | Assay | Activity (IC₅₀/EC₅₀) | Reference |
| (E)-N-(4-cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide | SARS-CoV-2 | In vitro anti-COVID-19 assay | EC₅₀ = 0.45 µM | [2] |
| 6-(3,5-dimethylbenzyl)-5-alkyl-2-benzylsulfanylpyrimidin-4(3H)-one | HIV-1 | In vitro MT-4 cell culture | IC₅₀ = 0.12 µM | [3] |
| N'-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives | HIV-1 Integrase | In vitro assay | nM range | [4] |
| 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivative (8b) | HIV-1 | HeLa cell culture | EC₅₀ = 75 µM | [5] |
| 6-Chloropurine isoxazoline-carbocyclic monophosphate nucleotide (4b) | SARS-CoV-2 RdRp | Cell-free fluorometric assay | IC₅₀ = 29.31 µM | [6] |
Experimental Protocols
To facilitate further research into the biological activity of this compound, this section provides detailed methodologies for relevant in vitro assays.
HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)
This protocol describes a common method to assess the inhibitory effect of a compound on HIV-1 reverse transcriptase (RT), a type of polymerase.
Principle:
This assay measures the activity of HIV-1 RT by quantifying the incorporation of digoxigenin (B1670575) (DIG)-labeled dUTP into a new DNA strand using a poly(A) x oligo(dT)₁₅ template/primer. The newly synthesized DNA is captured on a streptavidin-coated microplate, and the amount of incorporated DIG is detected with an anti-DIG antibody conjugated to peroxidase (POD). The subsequent addition of a peroxidase substrate results in a colorimetric signal proportional to the DNA synthesized.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Streptavidin-coated 96-well microplate
-
Reaction Buffer (containing template/primer and dNTPs with DIG-dUTP and biotin-dUTP)
-
Test Compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive Control (e.g., Nevirapine)
-
Washing Buffer
-
Anti-DIG-POD conjugate
-
Peroxidase Substrate (e.g., ABTS or TMB)
-
Stop Solution (if required for the substrate)
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a serial dilution of the test compound and the positive control at various concentrations.
-
Prepare the reaction mixture according to the manufacturer's instructions, containing the template/primer and dNTPs.
-
-
Assay Protocol:
-
To the streptavidin-coated wells, add the reaction mixture.
-
Add the serially diluted test compound, positive control, or solvent control to the designated wells.
-
Initiate the reaction by adding the recombinant HIV-1 RT to all wells, except for the negative control wells (which receive no enzyme).
-
Incubate the plate at 37°C for 1-2 hours.
-
After incubation, wash the wells three times with the washing buffer to remove unincorporated reagents.
-
-
Detection:
-
Add the Anti-DIG-POD conjugate to each well and incubate at room temperature for 1 hour.
-
Wash the wells three times with the washing buffer to remove the unbound conjugate.
-
Add the peroxidase substrate to each well and incubate in the dark at room temperature until sufficient color develops.
-
If necessary, add a stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of RT inhibition for each concentration of the test compound compared to the control (enzyme without inhibitor).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Other Potential Biological Activities
While the primary focus has been on its antiviral properties, the pyrazine carboxamide scaffold is known to exhibit a broader range of biological activities. Derivatives have been investigated for their antibacterial and antifungal properties. Further screening of this compound against a panel of bacterial and fungal strains could reveal additional therapeutic potential.
Conclusion
This compound is a molecule with demonstrated potential as a polymerase inhibitor, particularly in the context of antiviral drug discovery for HIV. Although detailed quantitative efficacy data for this specific compound remains to be published, the established methodologies for evaluating polymerase inhibitors provide a clear path for its further characterization. The structural similarities to other biologically active pyrazine carboxamides suggest that a thorough investigation of its antiviral, antibacterial, and antifungal properties is warranted. This guide provides the foundational information and experimental frameworks necessary for researchers to undertake a comprehensive evaluation of the therapeutic potential of this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. RETRACTED ARTICLE: Discovery of (E)-N-(4-cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide (cyanorona-20): the first potent and specific anti-COVID-19 drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro anti-HIV evaluation of a new series of 6-arylmethyl-substituted S-DABOs as potential non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of novel N′-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives as potential HIV-1 integrase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, Biological Evaluation, and Molecular Modeling Studies of New 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides as Potential Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the RNA-Dependent RNA-Polymerase from SARS-CoV-2 by 6-Chloropurine Isoxazoline-Carbocyclic Monophosphate Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of 6-Bromo-3-hydroxypyrazine-2-carboxamide in Favipiravir Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Favipiravir (B1662787), a potent antiviral agent effective against a broad spectrum of RNA viruses, has garnered significant attention, particularly in the context of emerging viral threats. The synthesis of this critical pharmaceutical ingredient relies on a series of well-defined chemical intermediates, among which 6-Bromo-3-hydroxypyrazine-2-carboxamide stands out as a key building block. This technical guide provides an in-depth exploration of the synthesis, properties, and conversion of this pivotal intermediate, offering valuable insights for researchers and professionals in the field of drug development and manufacturing. This document details the experimental protocols, quantitative data, and reaction pathways involved in the journey from precursor molecules to the final active pharmaceutical ingredient, Favipiravir.
Physicochemical Properties of this compound
This compound (CAS No: 259793-88-9) is a white to off-white powder.[1] Its chemical structure and key properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₅H₄BrN₃O₂ |
| Molecular Weight | 218.01 g/mol |
| Appearance | White to off-white powder[1] |
| Purity | ≥97-99%[1][2] |
| Storage | 2-8°C in a refrigerator |
Synthesis of this compound
The primary and most efficient route for the synthesis of this compound involves the bromination of 3-hydroxypyrazine-2-carboxamide (B1682577). Several methods have been reported, with variations in solvents, reaction conditions, and yields.
Experimental Protocol 1: Bromination in Acetonitrile
A patented method outlines a procedure for the bromination of 3-hydroxypyrazine-2-carboxamide using liquid bromine in acetonitrile, with pH control to ensure a mild reaction and high yield.
Materials:
-
3-hydroxypyrazine-2-carboxamide (or its sodium salt)
-
Acetonitrile
-
Acetic acid or Phosphoric acid
-
Liquid bromine
-
Water
Procedure:
-
In a reaction vessel, suspend 3-hydroxypyrazine-2-carboxamide or its sodium salt in acetonitrile.
-
Adjust the pH of the reaction mixture to a weakly acidic range of 4-7 by adding acetic acid or phosphoric acid. A preferred pH range is 5.5-6.5.
-
Cool the mixture to a temperature between 5°C and 25°C.
-
Slowly add liquid bromine to the reaction mixture while maintaining the temperature.
-
After the addition is complete, allow the reaction to proceed for a set period (e.g., 1-2 hours), monitoring the progress by HPLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture to collect the solid product.
-
Wash the filter cake with water until the filtrate reaches a pH of 6-7 to remove any remaining acids and salts.
-
Dry the resulting wet product in an oven at 60-70°C to obtain pure this compound.
Quantitative Data for Experimental Protocol 1:
| Parameter | Example 1 | Example 2 | Example 3 |
| Starting Material | (3-oxo-3,4-dihydropyrazine-2-carbonyl) amide sodium | (3-oxo-3,4-dihydropyrazine-2-carbonyl) amide sodium | Intermediate II |
| Solvent | Acetonitrile | Acetonitrile | Acetonitrile |
| Acid for pH adjustment | Acetic acid | Phosphoric acid | Not specified |
| pH | 5-6 | 6 | 8 (initial) |
| Reaction Temperature | 10-20°C (addition at 5-25°C) | 10-20°C (addition at 5-25°C) | 10-20°C (addition at 5-25°C) |
| Reaction Time | 1 hour (post-addition) | 1 hour (post-addition) | 2 hours (post-addition) |
| Yield | 79.4% | 80.6% | 85.1% |
Data sourced from patent CN112851589A.
Experimental Protocol 2: Synthesis from Methyl 6-bromo-3-hydroxypyrazine-2-carboxylate
An alternative approach involves the amidation of the corresponding methyl ester.
Materials:
-
Methyl 6-bromo-3-hydroxypyrazine-2-carboxylate
-
Aqueous ammonia (B1221849) (32%)
-
6 N Hydrochloric acid (HCl)
-
Water
Procedure:
-
Dissolve Methyl 6-bromo-3-hydroxypyrazine-2-carboxylate in 32% aqueous ammonia.
-
Stir the solution at room temperature for 3 hours.
-
Adjust the pH of the solution to 4 with 6 N HCl, which will cause the product to precipitate.
-
Filter the precipitate and wash it with water.
-
Dry the solid under vacuum at 50°C overnight to yield this compound.
Quantitative Data for Experimental Protocol 2:
| Parameter | Value |
| Starting Material | Methyl 6-bromo-3-hydroxypyrazine-2-carboxylate (3 g, 12.9 mmol) |
| Reagent | Aqueous ammonia (30 mL, 32%) |
| Reaction Time | 3 hours |
| Reaction Temperature | Room temperature |
| Yield | 89% (2.5 g, 11.47 mmol)[3] |
Conversion to Favipiravir
The transformation of this compound to Favipiravir involves a critical fluorination step, which is a nucleophilic aromatic substitution reaction.
Proposed Experimental Protocol for Fluorination
While a direct and detailed experimental protocol for the fluorination of this compound was not explicitly found in the searched literature, a plausible procedure can be adapted from established methods for the fluorination of similar heterocyclic compounds. This typically involves a halogen exchange (Halex) reaction using a fluoride (B91410) salt.
Materials:
-
This compound
-
Potassium fluoride (KF) or other fluoride source (e.g., Tetrabutylammonium fluoride - TBAF)
-
Aprotic polar solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO, N,N-Dimethylformamide - DMF)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB) (optional but recommended)
Proposed Procedure:
-
In a dry reaction vessel under an inert atmosphere, combine this compound, anhydrous potassium fluoride, and a phase-transfer catalyst (if used) in an aprotic polar solvent.
-
Heat the reaction mixture to a high temperature (typically in the range of 120-150°C).
-
Monitor the reaction progress using HPLC or TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude Favipiravir by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).[4]
Quantitative Data:
An efficient, four-step synthesis of Favipiravir starting from this compound has been reported to have an overall molar yield of 65%.[5] However, the specific yield for the fluorination step alone is not detailed.
Reaction Mechanisms and Workflows
Synthesis of this compound
The synthesis of the bromo-intermediate from 3-hydroxypyrazine-2-carboxamide is an electrophilic aromatic substitution reaction. The pyrazine (B50134) ring, being electron-deficient, typically requires activating groups for such substitutions. The hydroxyl and carboxamide groups on the ring influence the position of bromination.
Caption: Workflow for the synthesis of the key bromo-intermediate.
Conversion to Favipiravir
The conversion of the bromo-intermediate to Favipiravir is a nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrazine ring, further activated by the electron-withdrawing groups, facilitates the displacement of the bromide ion by a fluoride ion.
Caption: Proposed workflow for the conversion to Favipiravir.
Analytical Methods for Quality Control
Ensuring the purity and quality of this compound and the final Favipiravir product is paramount. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed.
HPLC Method for Favipiravir and Intermediates:
| Parameter | Condition 1 | Condition 2 |
| Column | C18-RP (5 µm, 250 x 4.6 mm) | Cosmosil C18 (5 µm, 250 x 4.6 mm) |
| Mobile Phase | 0.02 M Brij-35, 0.15 M SDS, 0.02 M disodium (B8443419) hydrogen phosphate, pH 5.0 | Methanol:Water (75:25, v/v), pH 3 (adjusted with o-phosphoric acid) |
| Flow Rate | 1 mL/min | 0.8 mL/min |
| Detection Wavelength | 323 nm | 227 nm |
| Column Temperature | Not specified | 30°C |
| Retention Time (Favipiravir) | 3.8 min | 4 min |
Data sourced from various analytical studies.[3][6]
Spectroscopic Analysis of this compound:
-
¹H-NMR (400 MHz, DMSO-d₆): δ 13.56 (s, 1H), 8.84 (s, 1H), 8.49 (s, 1H), 8.36 (s, 1H).[7]
-
¹³C-NMR (101 MHz, DMSO-d₆): δ 166.53, 166.30, 147.21, 132.74, 116.98.[7]
-
IR Spectroscopy: Characterization by IR spectroscopy is also a standard method for confirming the functional groups present in the molecule.
Conclusion
This compound is a non-negotiable intermediate in the efficient and scalable synthesis of Favipiravir. The methodologies outlined in this guide, derived from patents and peer-reviewed literature, provide a solid foundation for its preparation and subsequent conversion. The detailed experimental protocols and quantitative data serve as a valuable resource for process optimization and quality control in the development and manufacturing of this vital antiviral medication. Further research into optimizing the fluorination step from this specific bromo-intermediate could lead to even more efficient and cost-effective production of Favipiravir, thereby enhancing its accessibility in the global fight against viral diseases.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. | Semantic Scholar [semanticscholar.org]
- 3. Green micellar solvent-free HPLC and spectrofluorimetric determination of favipiravir as one of COVID-19 antiviral regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Method development and validation of Favipiravir by RP-HPLC | Innovative Journal of Medical Sciences [ijms.co.in]
- 7. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antiviral Potential of 6-Bromo-3-hydroxypyrazine-2-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-3-hydroxypyrazine-2-carboxamide has emerged as a molecule of significant interest within the antiviral drug development landscape. While primarily recognized as a key intermediate in the synthesis of the broad-spectrum antiviral agent Favipiravir (T-705), its structural analogy to this potent drug warrants a thorough investigation into its own potential antiviral properties. This technical guide provides an in-depth analysis of the core data, experimental methodologies, and mechanistic pathways associated with the pyrazine-2-carboxamide class of compounds, with a specific focus on the insights that can be extrapolated to this compound. By examining the wealth of information available for its fluoro-analogue, Favipiravir, we can construct a foundational understanding to guide future research and development of novel antiviral therapeutics.
Introduction
The global challenge of emerging and re-emerging viral infections necessitates the continuous exploration of novel antiviral agents. Pyrazinecarboxamide derivatives have shown considerable promise in this area.[1] One of the most notable compounds in this class is Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), a drug approved for the treatment of influenza in several countries and investigated for its activity against a wide range of other RNA viruses.[1] this compound, a close structural analog and a direct precursor in Favipiravir synthesis, presents a compelling case for investigation into its intrinsic antiviral efficacy.[2] This document consolidates the current understanding of the antiviral mechanisms of this class of molecules, presents key quantitative data from studies on its analogue, and details the experimental protocols necessary for its evaluation.
Mechanism of Action: A Paradigm from Favipiravir
The antiviral activity of Favipiravir provides a well-established model for the potential mechanism of this compound. The proposed mechanism involves the intracellular conversion of the parent compound into its active form, a phosphoribosylated metabolite. This active form then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.
Signaling Pathway: Bioactivation and Inhibition of Viral RdRp
The metabolic activation of Favipiravir is a critical prerequisite for its antiviral effect. The following diagram illustrates the key steps in this pathway, which is hypothesized to be similar for this compound.
Caption: Proposed bioactivation pathway and mechanism of RdRp inhibition.
Quantitative Antiviral Data (Favipiravir as a Surrogate)
To provide a quantitative framework for the potential efficacy of this compound, the following tables summarize the in vitro antiviral activity of Favipiravir against a range of RNA viruses. These values serve as a benchmark for future studies on the bromo-analog.
Table 1: In Vitro Antiviral Activity of Favipiravir (T-705)
| Virus Family | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Orthomyxoviridae | Influenza A (H1N1) | MDCK | 0.03 - 0.47 | >400 | >851 |
| Influenza B | MDCK | 0.09 - 0.43 | >400 | >930 | |
| Flaviviridae | Zika Virus | Vero | 97.5 ± 6.8 | >1000 | >10.2 |
| Yellow Fever Virus | Vero | 3.9 - 21.5 | >1000 | >46.5 | |
| Bunyaviridae | Rift Valley Fever Virus | Vero | 11 - 25 | >5000 | >200 |
| Arenaviridae | Lassa Virus | Vero | 6.2 - 19.1 | >1000 | >52.3 |
| Coronaviridae | SARS-CoV-2 | VeroE6/TMPRSS2 | 61.88 | >400 | >6.46 |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀)
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment of antiviral properties. The following sections outline key methodologies for in vitro evaluation.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay is a gold standard for quantifying the inhibition of viral replication.
Caption: Workflow for the plaque reduction antiviral assay.
Methodology:
-
Cell Seeding: Plate susceptible host cells (e.g., Vero, MDCK) in 6-well or 12-well plates and grow to confluency.
-
Virus Infection: Remove the growth medium and infect the cell monolayer with a viral suspension at a multiplicity of infection (MOI) that yields a countable number of plaques (e.g., 50-100 plaques per well).
-
Compound Addition: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a medium (e.g., agarose (B213101) or methylcellulose) containing serial dilutions of this compound.
-
Incubation: Incubate the plates for a period sufficient for plaque development (typically 2-5 days), depending on the virus.
-
Staining: Fix the cells with a solution such as 4% paraformaldehyde and stain with a dye like crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The 50% effective concentration (EC₅₀) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.
Cytotoxicity Assay (MTT or MTS Assay)
Determining the cytotoxicity of the compound is crucial for assessing its therapeutic window.
Caption: Workflow for the MTT/MTS cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate host cells in 96-well plates at an appropriate density.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate for 2-4 hours to allow for the metabolic conversion of the tetrazolium salt into a colored formazan product by viable cells.
-
Measurement: If using MTT, add a solubilizing agent (e.g., DMSO). Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated cell control.
Future Directions and Conclusion
The established antiviral profile of Favipiravir strongly suggests that this compound is a promising candidate for antiviral research. The immediate research priorities should involve the direct evaluation of its in vitro antiviral activity and cytotoxicity against a broad panel of RNA viruses. Subsequent studies should focus on its metabolic activation profile to confirm its conversion to the active ribofuranosyl-5'-triphosphate form. Furthermore, in vivo studies in relevant animal models will be critical to assess its efficacy, pharmacokinetics, and safety profile.
References
An In-depth Technical Guide on 6-Bromo-3-hydroxypyrazine-2-carboxamide Derivatives and Analogs for Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-bromo-3-hydroxypyrazine-2-carboxamide and its analogs, a class of compounds that has garnered significant attention in the field of antiviral drug discovery. The core of this class is closely related to the approved anti-influenza drug Favipiravir (B1662787) (T-705), a 6-fluoro substituted analog. These pyrazinecarboxamide derivatives are potent inhibitors of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. This document details their mechanism of action, synthesis, and summarizes the available quantitative antiviral activity data. Furthermore, it provides detailed experimental protocols for the synthesis and biological evaluation of these compounds, along with visual representations of key pathways and workflows to aid in research and development efforts. While this compound is a key intermediate in the synthesis of Favipiravir, this guide also collates the available information on its potential as an antiviral agent in its own right, alongside other halogenated and non-halogenated analogs.
Introduction
The emergence and re-emergence of RNA virus pandemics, such as influenza and coronaviruses, underscore the urgent need for broad-spectrum antiviral agents. The viral RNA-dependent RNA polymerase (RdRp) is a prime target for antiviral drug development due to its essential role in viral replication and its absence in host cells.[1] The pyrazinecarboxamide scaffold has proven to be a promising starting point for the development of potent RdRp inhibitors.
Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide, T-705) is a prominent example of this class, approved in Japan for the treatment of influenza.[2] Its bromo-analog, this compound, serves as a key building block in its synthesis.[3][4] This guide will delve into the chemical and biological characteristics of the 6-bromo derivative and its broader family of analogs, providing a valuable resource for researchers in the field.
Mechanism of Action
The primary mechanism of action for 3-hydroxypyrazine-2-carboxamide (B1682577) derivatives is the inhibition of viral RNA-dependent RNA polymerase (RdRp). These compounds are prodrugs that, upon entering a host cell, are metabolized to their active form, the ribofuranosyl-5'-triphosphate (RTP) derivative.[1][5] This active metabolite, for instance, T-705-RTP, structurally mimics purine (B94841) nucleosides (adenosine or guanosine (B1672433) triphosphate).[5]
The viral RdRp mistakenly incorporates this analog into the nascent viral RNA strand. This incorporation can lead to two main inhibitory outcomes:
-
Chain Termination: The presence of the analog in the RNA chain can prevent further elongation, effectively halting viral replication.[6]
-
Lethal Mutagenesis: The ambiguous base-pairing properties of the analog can induce a high rate of mutations in the viral genome during replication, leading to the production of non-viable viral progeny.[7]
Importantly, these compounds exhibit selective toxicity towards viral polymerases and do not significantly inhibit host DNA and RNA synthesis.[1]
Signaling Pathway: Metabolic Activation and RdRp Inhibition
The following diagram illustrates the intracellular conversion of the prodrug to its active form and its subsequent inhibition of the viral RdRp.
Synthesis and Derivatives
This compound is a key intermediate in the synthesis of Favipiravir. The synthesis of various substituted pyrazinecarboxamides has been reported, often involving the condensation of a pyrazine-2-carboxylic acid chloride with an appropriate amine.[8]
A general synthetic approach to produce a variety of N-substituted pyrazine-2-carboxamides is outlined below:
Quantitative Data on Antiviral Activity
While extensive data is available for Favipiravir (T-705), specific quantitative antiviral data for this compound is limited in publicly available literature, as it is predominantly viewed as a synthetic intermediate. However, data for other key analogs provides insight into the structure-activity relationships of this class of compounds.
| Compound Name/Structure | Virus | Cell Line | Assay Type | IC₅₀ (µM) | EC₅₀ (µM) | Reference |
| T-1105 (6-H-3-hydroxypyrazine-2-carboxamide) | Zika Virus | Vero | Cell Death Reduction | - | 97.5 ± 6.8 | [2] |
| Cyanorona-20 ((E)-N-(4-cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide) | SARS-CoV-2 | Vero E6 | Viral Replication | - | 0.45 | [2] |
| Favipiravir (T-705) | SARS-CoV-2 | Vero E6 | Viral Replication | - | 94.09 | [2] |
| N-(Benzo[d]thiazol-2-ylmethyl)pyrazine-2-carboxamide | SARS-CoV-2 | - | - | 0.2064 | - | [9] |
| (S)-N-(1-(Benzo[d]thiazol-2-yl)-2-phenylethyl)pyrazine-2-carboxamide | SARS-CoV-2 | - | - | 0.3638 | - | [9] |
| 5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | - | - | - | IC₉₀ = 0.819 µg/mL | [10] |
| 6-chloro-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | - | - | MIC ≤ 2 mg/L | - | [10] |
| 6-chloro-N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | - | - | MIC ≤ 2 mg/L | - | [10] |
Experimental Protocols
Synthesis of this compound
A representative synthesis protocol for this compound is adapted from patent literature.
Materials:
-
3-hydroxypyrazine-2-carboxamide
-
Phosphoric acid
-
Liquid bromine
-
Sodium sulfite (B76179) solution (10%)
-
Deionized water
Procedure:
-
To a 1000 mL three-neck flask, add 560 mL of acetonitrile and 80 g of 3-hydroxypyrazine-2-carboxamide sodium salt under a nitrogen atmosphere with stirring.
-
Cool the reaction mixture to 10-20 °C and add 9 g of phosphoric acid to adjust the pH to approximately 6.
-
Slowly add liquid bromine (1.07 g per gram of intermediate) to the reaction mixture.
-
After the addition is complete, allow the reaction to proceed at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Upon completion, add 10% sodium sulfite solution to quench any remaining bromine.
-
Filter the resulting solid and wash it with deionized water.
-
Dry the product in an oven at 65 °C to yield this compound.
Plaque Reduction Assay for Antiviral Activity
This protocol is a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaques.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero, MDCK) in 6-well plates
-
Virus stock of known titer
-
Test compound stock solution
-
Serum-free cell culture medium
-
Overlay medium (e.g., containing 0.5% methylcellulose)
-
Crystal violet staining solution (0.1% w/v in 20% ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of the test compound in serum-free medium.
-
Infection: Aspirate the growth medium from the cell monolayers and wash with PBS. Infect the cells with a dilution of the virus calculated to produce 50-100 plaques per well.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.
-
Treatment: After adsorption, remove the virus inoculum and overlay the cells with the overlay medium containing the different concentrations of the test compound. Include a "no drug" virus control and a "no virus" cell control.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until plaques are visible.
-
Staining: Aspirate the overlay medium and fix the cells with a suitable fixative (e.g., 10% formalin) for at least 30 minutes. Remove the fixative and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ value (the concentration that reduces the number of plaques by 50%) can be determined by plotting the percentage of plaque reduction against the compound concentration.
RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
This is a biochemical assay to directly measure the inhibitory effect of a compound on the viral RdRp enzyme.
Materials:
-
Purified viral RdRp enzyme
-
RNA template and primer
-
Radionuclide-labeled or fluorescently-labeled nucleoside triphosphates (NTPs)
-
Unlabeled NTPs
-
Reaction buffer (containing MgCl₂, DTT, etc.)
-
Test compound
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a microplate well, combine the reaction buffer, RNA template/primer, labeled and unlabeled NTPs, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the purified RdRp enzyme.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 1-2 hours).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the incorporation of the labeled NTP into the newly synthesized RNA. This can be done by methods such as filter binding assays followed by scintillation counting for radiolabeled NTPs, or by measuring the fluorescence signal for fluorescently labeled NTPs.
-
Data Analysis: Calculate the percentage of RdRp inhibition for each compound concentration relative to a no-compound control. The IC₅₀ value (the concentration that inhibits enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the compound concentration.
Conclusion and Future Directions
This compound and its analogs represent a promising class of broad-spectrum antiviral agents targeting the viral RNA-dependent RNA polymerase. While the fluoro-analog, Favipiravir, has seen clinical success, the full potential of other derivatives, including the bromo- and other halo-substituted compounds, remains to be thoroughly explored. The lack of extensive publicly available data on the antiviral activity of this compound itself presents a clear research gap.
Future research should focus on the systematic synthesis and evaluation of a broader range of 6-substituted-3-hydroxypyrazine-2-carboxamide derivatives to establish a comprehensive structure-activity relationship. This will enable the rational design of more potent and selective antiviral agents with improved pharmacokinetic and pharmacodynamic properties. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate these research endeavors and accelerate the development of the next generation of broad-spectrum antiviral therapies.
References
- 1. T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 259793-88-9 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Key Intermediate: A Technical Guide to 6-Bromo-3-hydroxypyrazine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-3-hydroxypyrazine-2-carboxamide, a heterocyclic organic compound, holds a significant position in the landscape of modern antiviral drug development. While not a therapeutic agent in its own right, its history is inextricably linked to the discovery and synthesis of the potent antiviral drug Favipiravir (B1662787) (also known as T-705 or Avigan). This technical guide provides an in-depth exploration of the discovery, history, and synthetic pathways involving this compound, offering valuable insights for researchers and professionals in the field of medicinal chemistry and drug development.
Discovery and History: A Pivotal Role in Favipiravir Synthesis
The discovery of this compound is not chronicled as a standalone event but rather as a critical step in the evolution of manufacturing processes for Favipiravir. Favipiravir, developed by Toyama Chemical Co., Ltd. (a subsidiary of Fujifilm), was first synthesized in 2000 and approved for medical use in Japan in 2014.[1][2][3] The initial synthetic routes to Favipiravir were often lengthy, low-yielding, and utilized costly or hazardous reagents.[2]
As the therapeutic potential of Favipiravir against a broad spectrum of RNA viruses became evident, the need for more efficient and economically viable synthetic methods grew.[1][4] This spurred research into alternative synthetic strategies, leading to the identification of this compound as a key intermediate. Its strategic importance lies in its ability to serve as a versatile precursor, enabling more streamlined and scalable syntheses of Favipiravir. Several patents and research articles highlight synthetic routes that commence with or proceed through this bromo-derivative, underscoring its pivotal role in the industrial production of the antiviral drug.[5][6]
While one source has suggested potential antiviral activity against HIV, this claim is not widely substantiated in the broader scientific literature.[6] The overwhelming body of evidence points to its primary function as a chemical building block rather than a pharmacologically active agent.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 259793-88-9 | [7][8] |
| Molecular Formula | C₅H₄BrN₃O₂ | [7] |
| Molecular Weight | 218.01 g/mol | [7] |
| Synonyms | 6-bromo-3-oxo-3,4-dihydropyrazine-2-carboxamide, 5-bromo-2-oxo-1H-pyrazine-3-carboxamide | [9] |
| Purity | Typically ≥97% | [7] |
Synthetic Pathways
This compound is a key convergent point in several synthetic routes to Favipiravir. Its utility stems from the reactivity of the bromine atom, which can be readily displaced in subsequent fluorination reactions to install the essential fluorine substituent found in the final drug molecule. The diagram below illustrates the central role of this intermediate in various synthetic approaches to Favipiravir.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound, compiled from various patented methods.[10]
Synthesis of this compound from 3-Hydroxypyrazine-2-carboxamide
-
Materials and Reagents:
-
3-Hydroxypyrazine-2-carboxamide
-
Acetonitrile
-
Phosphoric acid or Acetic acid
-
Liquid Bromine
-
Nitrogen gas
-
-
Procedure:
-
To a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, add 3-hydroxypyrazine-2-carboxamide and acetonitrile.
-
Stir the mixture and cool the reaction solution to a temperature between 10-20°C.
-
Slowly add an acid (e.g., phosphoric acid or acetic acid) to adjust the pH of the reaction solution to a weakly acidic range, typically between 5.5 and 6.5.[10]
-
While maintaining the temperature of the reaction mixture between 5-25°C, slowly add liquid bromine. The amount of bromine is typically in a slight molar excess relative to the starting material.[10]
-
After the addition is complete, continue to stir the reaction mixture at a controlled temperature (e.g., 10-20°C) for a specified period to ensure the completion of the bromination reaction.[10]
-
Upon completion, the product can be isolated through filtration, followed by washing and drying. A typical drying temperature is around 60-70°C.[10]
-
-
Notes:
-
The precise quantities of reagents and reaction times may vary depending on the specific patented procedure being followed.
-
Controlling the pH and temperature is crucial for minimizing side reactions and maximizing the yield and purity of the product.[10]
-
Biological Activity
As previously mentioned, this compound is primarily valued as a synthetic intermediate. While there are isolated mentions of potential biological activity, there is a lack of comprehensive studies and quantitative data (e.g., IC₅₀ or EC₅₀ values) in the peer-reviewed literature to support its use as a standalone therapeutic agent. The non-fluorinated analog, T-1105 (3-hydroxypyrazine-2-carboxamide), has shown some antiviral activity, but this is distinct from the bromo-derivative.[1] The focus of biological evaluation has overwhelmingly been on the final product, Favipiravir.
Conclusion
This compound stands as a testament to the importance of process chemistry in drug development. Its "discovery" is a story of synthetic optimization, enabling the large-scale and more efficient production of the vital antiviral drug, Favipiravir. For researchers in the field, understanding the synthesis and role of this key intermediate is crucial for the continued development of novel antiviral agents and the improvement of existing manufacturing processes. The synthetic pathways and protocols outlined in this guide provide a solid foundation for further exploration and innovation in this critical area of medicinal chemistry.
References
- 1. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scalable synthesis of favipiravir via conventional and continuous flow chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06963B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. abis-files.medipol.edu.tr [abis-files.medipol.edu.tr]
- 7. Synthonix, Inc > 259793-88-9 | this compound [synthonix.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. This compound For Favipiravir 259793-88-9 China Manufacturers Suppliers Factory Exporter [volsenchem.com]
- 10. CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide - Google Patents [patents.google.com]
6-Bromo-3-hydroxypyrazine-2-carboxamide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-3-hydroxypyrazine-2-carboxamide is a critical heterocyclic intermediate, primarily recognized for its role in the synthesis of the broad-spectrum antiviral agent, Favipiravir. Beyond its function as a synthetic precursor, this compound has also been identified as a potential antiviral agent in its own right, exhibiting inhibitory activity against viral polymerases, including Human Immunodeficiency Virus (HIV) reverse transcriptase.[1] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and biological activities. Detailed experimental protocols and structured data are presented to facilitate further research and development.
Chemical Properties and Data
A summary of the key chemical identifiers and properties for this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 259793-88-9 | [1] |
| Molecular Formula | C₅H₄BrN₃O₂ | [1] |
| Molecular Weight | 218.01 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | 5-bromo-2-oxo-1H-pyrazine-3-carboxamide, 6-Bromo-3,4-dihydro-3-oxopyrazinecarboxamide | [1] |
| Physical Appearance | Solid | |
| Storage Conditions | Store at 10°C - 25°C in a well-closed container | [1] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the bromination of 3-hydroxypyrazine-2-carboxamide. The following protocol is based on a method described in the patent literature, which offers a good yield and purity.
Experimental Protocol: Synthesis from 3-hydroxypyrazine-2-carboxamide
Materials:
-
3-hydroxypyrazine-2-carboxamide (or its sodium salt, (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide sodium)
-
Acetonitrile
-
Phosphoric acid or Acetic acid
-
Liquid bromine
-
Water
Procedure:
-
Reaction Setup: In a suitable reaction vessel (e.g., a 1000mL three-neck flask), add 560mL of acetonitrile.
-
Addition of Starting Material: Under a nitrogen atmosphere and with stirring, add 80g of (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide sodium to the acetonitrile.
-
pH Adjustment: Control the temperature of the reaction mixture between 10-20°C. Add 9g of phosphoric acid to adjust the pH of the solution to approximately 6. This step is crucial for ensuring the bromination reaction occurs under mild conditions and minimizes side reactions.
-
Bromination: Slowly add 86g of liquid bromine dropwise to the reaction mixture. Maintain the temperature of the reaction liquid between 5-25°C during the addition.
-
Reaction Monitoring: After the addition of bromine is complete, allow the reaction to proceed with stirring. Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC). Typically, the reaction is complete within 1-2 hours.
-
Work-up and Isolation:
-
Once the reaction is complete, filter the reaction solution.
-
The resulting filter cake is then slurried with water until the pH of the filtrate is between 6 and 7. This step removes any remaining acid.
-
The purified wet product is collected by filtration.
-
-
Drying: Dry the wet product in an oven at a temperature of 60-70°C to obtain the final product, this compound.
Expected Yield: 80-85%
Diagram of Synthetic Workflow:
Caption: Workflow for the synthesis of this compound.
Biological Activity: Antiviral Properties
This compound has been identified as a potential antiviral agent, with activity reported against HIV.[1] The proposed mechanism of action is the inhibition of viral polymerase, a key enzyme in the replication cycle of many viruses.
Inhibition of HIV Reverse Transcriptase
The compound is suggested to act as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the reverse transcriptase enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, thereby disrupting its catalytic activity and preventing the conversion of the viral RNA genome into DNA.
Representative Experimental Protocol: Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Assay
The following is a general protocol for an in vitro assay to determine the inhibitory activity of a compound against HIV-1 reverse transcriptase. This protocol is representative and would need to be optimized for the specific compound of interest, this compound.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
NNRTI positive control (e.g., Nevirapine)
-
Reaction buffer (containing template-primer such as poly(A)·oligo(dT), dNTPs including a labeled nucleotide like DIG-dUTP, and necessary salts)
-
Streptavidin-coated microplates
-
Wash buffer
-
Anti-DIG-POD antibody conjugate
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and the positive control in the reaction buffer. Include a "no drug" control (vehicle only) and a "no enzyme" control.
-
Reaction Setup: In the wells of a microplate, add the diluted compounds.
-
Enzyme Addition: Add the diluted HIV-1 RT to each well, except for the "no enzyme" control wells.
-
Reaction Initiation: Start the reverse transcription reaction by adding the reaction buffer containing the template-primer and dNTPs.
-
Incubation: Incubate the plate at 37°C for 1 to 2 hours.
-
Capture of Product: Transfer the reaction mixture to a streptavidin-coated plate to capture the newly synthesized, biotinylated DNA product. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate multiple times with wash buffer to remove unincorporated nucleotides and unbound enzyme.
-
Detection:
-
Add the Anti-DIG-POD antibody conjugate and incubate for 1 hour at 37°C.
-
Wash the plate again to remove unbound antibody.
-
Add the peroxidase substrate and incubate in the dark until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance (from the "no enzyme" control) from all other readings.
-
Normalize the data to the "no drug" control (representing 100% enzyme activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the IC₅₀ value using a non-linear regression curve fit.
-
Diagram of NNRTI Mechanism of Action:
Caption: Conceptual diagram of the allosteric inhibition of HIV reverse transcriptase by a non-nucleoside inhibitor.
Role as an Intermediate in Favipiravir Synthesis
The primary application of this compound is as a key starting material in the synthesis of Favipiravir (T-705), a potent antiviral drug effective against a wide range of RNA viruses. The bromo substituent at the 6-position serves as a good leaving group for the introduction of a fluorine atom, a critical step in the synthesis of Favipiravir. Various synthetic routes have been developed, and the use of this bromo-intermediate is a common strategy.
Conclusion
This compound is a valuable compound for researchers in the fields of medicinal chemistry and drug development. Its established role as a key intermediate in the synthesis of Favipiravir makes it a compound of significant interest. Furthermore, its potential as a direct-acting antiviral agent, particularly against HIV, warrants further investigation to fully characterize its biological activity and therapeutic potential. The detailed synthetic protocol and the representative assay method provided in this guide are intended to support and stimulate further research into this promising molecule.
References
An In-depth Technical Guide to the Safety and Handling of 6-Bromo-3-hydroxypyrazine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 6-Bromo-3-hydroxypyrazine-2-carboxamide, a key intermediate in the synthesis of the antiviral agent Favipiravir. The following sections detail the compound's properties, associated hazards, safe handling protocols, and emergency procedures.
Chemical and Physical Properties
This compound is a heterocyclic organic compound. A summary of its key physical and chemical properties is presented below.
| Property | Value |
| CAS Number | 259793-88-9[1] |
| Molecular Formula | C5H4BrN3O2[2] |
| Molecular Weight | 218.01 g/mol [2] |
| Appearance | Pale yellow to light brown powder/solid[3] |
| Purity | Typically ≥97% |
| Storage Temperature | 2-8°C, Refrigerator[4] |
| Solubility | Information not widely available, handle as potentially poorly soluble in water. |
Hazard Identification and Safety Precautions
It is crucial to handle this compound with care, adhering to established laboratory safety protocols. The compound is classified with the following hazard statements:
-
H302: Harmful if swallowed[5]
-
H312: Harmful in contact with skin[5]
-
H315: Causes skin irritation[5]
-
H319: Causes serious eye irritation[5]
-
H332: Harmful if inhaled[5]
-
H335: May cause respiratory irritation[5]
Signal Word: Warning
Personal Protective Equipment (PPE)
To minimize exposure risk, the following personal protective equipment should be worn when handling this compound:
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and appropriate footwear.[5][6] |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended.[5] |
Handling, Storage, and Disposal
Proper handling and storage are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling:
-
Avoid contact with skin and eyes.[5]
-
Do not breathe dust.[5]
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Wash hands thoroughly after handling.[5]
Storage:
-
Store in a tightly sealed container in a cool, dry place.[5]
-
Recommended storage is at 2-8°C.[4]
-
The compound may be light-sensitive; store accordingly.[5]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.[5]
First-Aid Measures
In the event of exposure, follow these first-aid procedures:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5][7] |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[5][8] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[5] |
Experimental Protocols
This compound is a pivotal intermediate in the synthesis of the antiviral drug Favipiravir. Below are generalized experimental protocols for its synthesis and its subsequent conversion.
Synthesis of this compound
This protocol outlines the bromination of 3-hydroxypyrazine-2-amide.
Materials:
-
3-hydroxypyrazine-2-amide
-
Acetic acid or Phosphoric acid
-
Liquid Bromine
-
Nitrogen gas
Procedure:
-
In a reaction vessel, suspend 3-hydroxypyrazine-2-amide in acetonitrile under a nitrogen atmosphere.[9]
-
Cool the reaction mixture to 10-20°C.[9]
-
Slowly add acetic acid or phosphoric acid to adjust the pH of the reaction mixture to 5-6.[9]
-
While maintaining the temperature between 5-25°C, slowly add liquid bromine to the reaction mixture.[9]
-
After the addition is complete, allow the reaction to proceed until completion (monitoring by a suitable analytical method such as HPLC is recommended).
-
Upon completion, the product can be isolated by filtration, followed by washing and drying.[9]
General Laboratory Workflow for Handling this compound
The following diagram illustrates a standard workflow for handling this compound in a research setting.
References
- 1. This compound | C5H4BrN3O2 | CID 9794418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthonix, Inc > 259793-88-9 | this compound [synthonix.com]
- 3. indiamart.com [indiamart.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide - Google Patents [patents.google.com]
In-Depth Technical Guide: 6-Bromo-3-hydroxypyrazine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-3-hydroxypyrazine-2-carboxamide is a pivotal chemical intermediate, recognized for its crucial role in the synthesis of the broad-spectrum antiviral agent, Favipiravir (B1662787).[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its strategic importance in antiviral drug development.
Core Compound Data
The fundamental physicochemical properties of this compound are summarized below, providing a clear reference for researchers. The molecular weight is consistently reported as 218.01 g/mol .[3][4][5][6][7]
| Property | Value | Reference |
| Molecular Formula | C₅H₄BrN₃O₂ | [3][6][7][8] |
| Molecular Weight | 218.01 g/mol | [3][4][5][6][7] |
| CAS Number | 259793-88-9 | [3][6] |
| Appearance | Pale yellow to light brown powder | [4] |
| Purity (by HPLC) | Typically ≥99% | [4] |
| Solubility | Data not widely available, but used in solvents like acetonitrile (B52724) and N,N-dimethylformamide in synthesis. | [9][10][11] |
Synthesis and Workflow
This compound is synthesized through the bromination of 3-hydroxypyrazine-2-carboxamide (B1682577). This reaction is a critical step in the manufacturing pathway of Favipiravir. An efficient and commercially viable synthetic route has been developed using this compound as a starting material.[12]
A logical workflow for the synthesis is depicted below:
Experimental Protocol: Synthesis of this compound
The following protocol is a synthesized representation based on published methods.[10]
Materials:
-
3-hydroxypyrazine-2-carboxamide
-
Acetonitrile
-
Phosphoric acid or Acetic acid
-
Liquid bromine
-
Water
Procedure:
-
In a suitable reaction vessel, suspend 3-hydroxypyrazine-2-carboxamide in acetonitrile.
-
Under stirring and nitrogen protection, adjust the temperature of the reaction solution to 10-20 °C.
-
Add phosphoric acid or acetic acid to adjust the pH of the reaction solution to a weakly acidic range of 5.5-6.5.[10]
-
Slowly add liquid bromine dropwise to the reaction mixture, ensuring the temperature is maintained between 5-25 °C during the addition.[10]
-
After the complete addition of bromine, allow the reaction to proceed with continuous stirring for 1-2 hours.
-
Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture to collect the solid product.
-
Wash the collected filter cake with water until the pH of the filtrate is neutral (pH 6-7).[10]
-
Dry the resulting wet product in an oven at a temperature of 60-70 °C to obtain this compound.[10]
Expected Yield: Reported yields for this process are in the range of 80-85%.[10]
Role in Antiviral Drug Synthesis and Mechanism of Action
This compound is a key intermediate in the synthesis of Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide).[10][13] Favipiravir is a potent antiviral agent with a broad spectrum of activity against RNA viruses, including influenza viruses and, more recently, SARS-CoV-2.[4][13]
The mechanism of action of Favipiravir provides insight into the importance of its pyrazine-carboxamide core structure. Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[4][5][14] This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[4][14] The incorporation of favipiravir-RTP into the growing viral RNA chain can lead to either chain termination or lethal mutagenesis, thereby preventing the production of viable viral progeny.[4][5]
The signaling pathway for the antiviral action of Favipiravir is illustrated below:
Conclusion
This compound is a compound of significant interest in medicinal chemistry and drug development. Its efficient synthesis and its role as a precursor to the potent antiviral agent Favipiravir underscore its importance. A thorough understanding of its properties and synthetic pathways is essential for researchers working on the development of novel antiviral therapeutics.
References
- 1. This compound For Favipiravir 259793-88-9 China Manufacturers Suppliers Factory Exporter [volsenchem.com]
- 2. This compound | 259793-88-9 [chemicalbook.com]
- 3. oatext.com [oatext.com]
- 4. sterispharma.com [sterispharma.com]
- 5. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthonix, Inc > 259793-88-9 | this compound [synthonix.com]
- 7. This compound | 259793-88-9 | FB29070 [biosynth.com]
- 8. This compound | C5H4BrN3O2 | CID 9794418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 259793-88-9 | Benchchem [benchchem.com]
- 10. CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide - Google Patents [patents.google.com]
- 11. EP3309149A1 - 6-bromo-3-hydroxy-2-pyrazinecarboxamide crystal and method for producing same - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Favipiravir: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
A Comprehensive Technical Guide to 6-Bromo-3-hydroxypyrazine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-3-hydroxypyrazine-2-carboxamide is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of the broad-spectrum antiviral agent, Favipiravir (B1662787). Its chemical structure and reactive sites make it a versatile building block in medicinal chemistry. This technical guide provides an in-depth overview of its chemical identity, synthesis protocols, and known biological relevance.
Chemical Properties and Identification
This compound is a heterocyclic organic compound. The presence of a pyrazine (B50134) ring, along with bromo, hydroxyl, and carboxamide functional groups, contributes to its chemical reactivity and utility in organic synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 6-Bromo-3,4-dihydro-3-oxopyrazinecarboxamide, 5-bromo-2-oxo-1H-pyrazine-3-carboxamide | [1] |
| CAS Number | 259793-88-9 | [1][2][3] |
| Molecular Formula | C₅H₄BrN₃O₂ | [2] |
| Molecular Weight | 218.01 g/mol | [2] |
| Appearance | White to pale yellow or cream-colored solid/powder | [1] |
| Purity | Typically ≥97-99% | [1][2] |
Synthesis of this compound
There are two primary synthetic routes for the preparation of this compound, which are detailed below.
Experimental Protocol 1: Bromination of 3-Hydroxypyrazine-2-carboxamide (B1682577)
This method involves the direct bromination of 3-hydroxypyrazine-2-carboxamide. The following protocol is based on information from patent literature, which outlines the general conditions for the reaction.
Materials:
-
3-Hydroxypyrazine-2-carboxamide (starting material)
-
Liquid bromine (brominating agent)
-
Acetonitrile (B52724) (solvent)
-
Acetic acid or phosphoric acid (for pH adjustment)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
In a suitable reaction vessel, suspend 3-hydroxypyrazine-2-carboxamide in acetonitrile under a nitrogen atmosphere.
-
Cool the reaction mixture to a temperature between 10-20°C.
-
Slowly add acetic acid or phosphoric acid to adjust the pH of the reaction solution to 5.5-6.5.[4]
-
While maintaining the temperature at 10-20°C, add liquid bromine dropwise to the reaction mixture. The amount of liquid bromine used is approximately 1.07 g per gram of the starting material.[4]
-
After the addition is complete, allow the reaction to proceed for at least one hour. Monitor the reaction progress by HPLC.
-
Upon completion, filter the reaction mixture to collect the crude product.
-
Wash the filter cake with water until the pH of the filtrate is neutral (6-7).
-
Dry the wet product in an oven at 60-70°C to obtain this compound.[4]
A reported yield for this process is approximately 80.6%.[4]
Experimental Protocol 2: Amidation of Methyl 6-bromo-3-hydroxypyrazine-2-carboxylate
This synthetic route involves the conversion of the methyl ester of 6-bromo-3-hydroxypyrazine-2-carboxylic acid to the corresponding carboxamide.
Materials:
-
Methyl 6-bromo-3-hydroxypyrazine-2-carboxylate (starting material)
-
Aqueous ammonia (B1221849) (32%)
-
6 N Hydrochloric acid (for pH adjustment)
-
Water
Procedure:
-
Dissolve methyl 6-bromo-3-hydroxypyrazine-2-carboxylate (e.g., 3 g, 12.9 mmol) in aqueous ammonia (30 mL, 32%).[5]
-
Stir the solution at room temperature for 3 hours.[5]
-
After the reaction is complete, adjust the pH of the solution to 4 using 50 mL of 6 N HCl. This will cause the product to precipitate.[5]
-
Filter the precipitate and wash it with water.[5]
-
Dry the collected solid under vacuum at 50°C overnight to yield this compound as a cream-colored solid.[5]
This method has been reported to yield the product in 89% yield.[5]
Quantitative Data
The following table summarizes the quantitative data related to the synthesis and characterization of this compound.
| Data Type | Value | Method | Source |
| Yield (Protocol 1) | ~80.6% | Bromination | [4] |
| Yield (Protocol 2) | 89% | Amidation | [5] |
| ¹H-NMR (400 MHz, DMSO-d₆) | δ 13.56 (s, 1H), 8.84 (s, 1H), 8.49 (s, 1H), 8.36 (s, 1H) | NMR Spectroscopy | [5] |
| ¹³C-NMR (101 MHz, DMSO-d₆) | δ 166.53, 166.30, 147.21, 132.74, 116.98 | NMR Spectroscopy | [5] |
| Melting Point | Darkens at 189–194 °C | N/A | [5] |
Visualizations
Synthesis Workflow Diagrams
Caption: Synthesis of this compound via Bromination.
Caption: Synthesis of this compound via Amidation.
Biological Relevance and Applications
The primary and well-established application of this compound is as a key starting material for the synthesis of Favipiravir (T-705), a potent antiviral drug effective against a wide range of RNA viruses.[6]
Some commercial suppliers have indicated that this compound may have potential as an antiviral agent against HIV, purportedly acting as a polymerase inhibitor that binds to viral DNA and inhibits the synthesis of viral proteins.[7] However, at present, there is a lack of peer-reviewed scientific literature and quantitative data to independently verify this specific biological activity and mechanism of action. Further research is required to substantiate these claims.
Due to the absence of detailed studies on its direct biological effects, there are no established signaling pathways involving this compound to be visualized. Its biological significance is therefore currently understood through its role as a precursor in the synthesis of pharmacologically active molecules.
Conclusion
This compound is a crucial intermediate in pharmaceutical synthesis, particularly for the production of Favipiravir. The synthetic routes described in this guide offer reliable methods for its preparation, with good yields and purity. While its direct biological activities are not extensively documented in scientific literature, its importance as a synthetic building block is undisputed. This guide provides a solid foundation for researchers and professionals working with this compound, enabling a clear understanding of its synthesis and properties.
References
- 1. China Favipiravir intermediate this compound CAS No.: 259793-88-9 Manufacturers, Suppliers, Factory - Good Price - JINAN LEAD [leadpharmaceutical.com]
- 2. Synthonix, Inc > 259793-88-9 | this compound [synthonix.com]
- 3. CAS 259793-88-9 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 4. CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide - Google Patents [patents.google.com]
- 5. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 259793-88-9 [chemicalbook.com]
- 7. This compound | 259793-88-9 | FB29070 [biosynth.com]
Methodological & Application
Synthesis of 6-Bromo-3-hydroxypyrazine-2-carboxamide: A Detailed Protocol for Pharmaceutical Research
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of 6-Bromo-3-hydroxypyrazine-2-carboxamide, a key intermediate in the manufacturing of various pharmaceutical compounds. The synthesis involves the bromination of 3-hydroxypyrazine-2-carboxamide (B1682577). This protocol is designed to ensure a high yield and purity of the final product, which is crucial for subsequent drug development processes.
Introduction
This compound is a vital building block in the synthesis of antiviral agents, including Favipiravir.[1][2] The purity of this intermediate directly impacts the quality and efficacy of the final active pharmaceutical ingredient (API). The following protocol details a robust and reproducible method for its preparation.
Reaction Scheme
The synthesis proceeds via the electrophilic bromination of the pyrazine (B50134) ring of 3-hydroxypyrazine-2-carboxamide.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on established methods for the bromination of pyrazine derivatives.[1][3]
Materials and Reagents:
-
3-hydroxypyrazine-2-carboxamide (anhydrous is preferred for higher yield)[3]
-
Liquid Bromine (Br₂)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Pyridine (optional, as a base)[3]
-
Acetic Acid or Phosphoric Acid (for pH adjustment if using acetonitrile)[1]
-
Ethanol (B145695) or Water (as anti-solvent for crystallization)[3]
-
Sodium thiosulfate (B1220275) solution (for quenching excess bromine)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer.
-
Heating mantle or oil bath.
-
Ice bath.
-
Buchner funnel and vacuum flask.
-
Drying oven.
Procedure:
-
Reaction Setup: In a clean and dry three-necked round-bottom flask, suspend 3-hydroxypyrazine-2-carboxamide in the chosen solvent (DMF or acetonitrile).[1][3] The recommended solvent ratio is typically 2 to 4 times the volume to the weight of the starting material (v/w).[3] It is crucial that the water content in the suspension is less than 5% (w/w) to ensure a high reaction yield and purity of the final product.[3]
-
pH Adjustment (for Acetonitrile solvent): If using acetonitrile, adjust the pH of the reaction mixture to 5.5-6.5 by adding a suitable acid like acetic acid or phosphoric acid.[1]
-
Bromination: Cool the suspension to the desired temperature. The reaction temperature can range from 0 to 150°C.[3] A common approach involves cooling the mixture to 10-20°C before the dropwise addition of liquid bromine.[1] The molar ratio of bromine to the starting material should be between 1.0 to 1.5.[3]
-
Reaction Monitoring: After the addition of bromine, the reaction mixture is stirred at a specific temperature (e.g., 50-100°C) for a period ranging from 5 minutes to 5 hours.[3] The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture. To precipitate the product, a poor solvent such as water or ethanol is added.[3] The temperature during the addition of the poor solvent can influence the crystalline form of the product. For instance, adding water at 20-50°C may yield type-A crystals.[3]
-
Quenching: Any excess bromine can be quenched by the addition of a sodium thiosulfate solution until the reddish-brown color disappears.
-
Purification: The precipitated solid is collected by vacuum filtration, washed with the poor solvent, and dried in an oven, typically at 60-70°C.[1] Further purification can be achieved by recrystallization.
-
Characterization: The structure and purity of the final product, this compound, should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.
Data Summary
The following table summarizes the key quantitative parameters for the synthesis.
| Parameter | Value | Reference |
| Starting Material | 3-hydroxypyrazine-2-carboxamide | [1][3] |
| Brominating Agent | Liquid Bromine (Br₂) | [1][3] |
| Solvent | N,N-Dimethylformamide or Acetonitrile | [1][3] |
| Solvent to Substrate Ratio | 2-4 (v/w) | [3] |
| Bromine to Substrate Molar Ratio | 1.0 - 1.5 | [3] |
| Reaction Temperature | 0 - 150 °C (50-100 °C preferred for reaction, 10-20 °C for addition) | [1][3] |
| Reaction Time | 5 minutes - 5 hours | [3] |
| pH (for Acetonitrile) | 5.5 - 6.5 | [1] |
| Yield | 79.4% (as per one example) | [1] |
| Drying Temperature | 60 - 70 °C | [1] |
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
References
- 1. CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. EP3309149A1 - 6-bromo-3-hydroxy-2-pyrazinecarboxamide crystal and method for producing same - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Characterization of 6-Bromo-3-hydroxypyrazine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical methods for the characterization of 6-Bromo-3-hydroxypyrazine-2-carboxamide (CAS No. 259793-96-9), a key intermediate in the synthesis of the antiviral agent Favipiravir (B1662787). Detailed protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy are presented. These methodologies are essential for verifying the identity, purity, and overall quality of the compound, ensuring its suitability for pharmaceutical research and development.
Introduction
This compound is a critical building block in the synthetic pathway of Favipiravir, a broad-spectrum antiviral drug. The purity and structural integrity of this intermediate are paramount as they directly impact the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). Rigorous analytical characterization is therefore a non-negotiable step in the drug development process. These application notes provide detailed, step-by-step protocols for the essential analytical techniques required to fully characterize this important molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 259793-96-9 |
| Molecular Formula | C₅H₄BrN₃O₂ |
| Molecular Weight | 218.01 g/mol |
| Appearance | Pale yellow to light brown solid powder.[1] |
| Purity (typical) | ≥98% by HPLC.[2] |
Analytical Methods and Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Purpose: To determine the purity of this compound and to detect and quantify any related impurities. The following method is a representative reverse-phase HPLC protocol adapted from methods used for Favipiravir and its impurities.[3][4][5]
Experimental Workflow Diagram:
Caption: General workflow for HPLC purity analysis.
Instrumentation and Conditions:
| Parameter | Specification |
| Instrument | HPLC system with UV or PDA detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Protocol:
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water. Prepare Mobile Phase B using HPLC-grade acetonitrile. Degas both mobile phases using sonication or vacuum filtration.
-
Standard Preparation: Accurately weigh about 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of 1.0 mg/mL.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Chromatography: Inject the standard and sample solutions and run the gradient program.
-
Data Analysis: Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the purity by the area percentage method.
Data Summary (Representative):
| Compound | Retention Time (min) | Area % |
| This compound | ~12.5 | ≥98.0% |
| Total Impurities | Various | ≤2.0% |
Molecular Weight Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
Purpose: To confirm the molecular weight of this compound by identifying its molecular ion. The following is a general protocol adaptable for pyrazine (B50134) derivatives.[6][7][8]
Experimental Workflow Diagram:
Caption: Workflow for LC-MS molecular weight confirmation.
Instrumentation and Conditions:
| Parameter | Specification |
| LC System | UPLC or HPLC system |
| Mass Spectrometer | Quadrupole or Time-of-Flight (ToF) |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive and Negative |
| Scan Range | 50 - 500 m/z |
| Sample Preparation | 0.1 mg/mL in Methanol |
Protocol:
-
Sample Preparation: Prepare a 0.1 mg/mL solution of the sample in methanol.
-
LC-MS Analysis: Inject the sample into the LC-MS system operating under the specified conditions.
-
Data Acquisition: Acquire mass spectra in both positive and negative ion modes.
-
Data Analysis: Examine the mass spectra for the protonated molecular ion [M+H]⁺ and the deprotonated molecular ion [M-H]⁻. The bromine isotope pattern (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be visible for the molecular ions.
Data Summary (Expected):
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 217.9563 / 219.9543 | ~218.0 / 220.0 |
| [M-H]⁻ | 215.9408 / 217.9387 | ~216.0 / 218.0 |
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To elucidate and confirm the chemical structure of this compound using ¹H and ¹³C NMR. The following data are predicted based on the analysis of similar pyrazine carboxamide structures.[9][10][11]
Instrumentation and Conditions:
| Parameter | Specification |
| Instrument | 400 MHz (or higher) NMR Spectrometer |
| Solvent | DMSO-d₆ |
| Techniques | ¹H NMR, ¹³C NMR |
| Concentration | 10-20 mg/mL |
| Temperature | 25 °C |
Protocol:
-
Sample Preparation: Dissolve approximately 15 mg of the sample in 0.7 mL of DMSO-d₆ in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Assign the signals in the ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Data Summary (Predicted):
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~12.5 | broad singlet | 1H | OH |
| ~8.4 | singlet | 1H | Pyrazine C5-H |
| ~8.0 | broad singlet | 1H | -CONH₂ |
| ~7.8 | broad singlet | 1H | -CONH₂ |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~165 | C=O (Amide) |
| ~155 | C3-OH |
| ~140 | C6-Br |
| ~135 | C5 |
| ~125 | C2-CONH₂ |
Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy
Purpose: To identify the key functional groups present in the this compound molecule. Characteristic absorption bands are based on data from similar pyrazine carboxamide compounds.[12][13]
Instrumentation and Conditions:
| Parameter | Specification |
| Instrument | FTIR Spectrometer with ATR accessory |
| Mode | Attenuated Total Reflectance (ATR) |
| Scan Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16 |
Protocol:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Acquire Spectrum: Collect the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Data Summary (Characteristic Absorption Bands):
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 | O-H stretch (hydroxyl), N-H stretch (primary amide) |
| ~1680 | C=O stretch (Amide I band) |
| ~1620 | N-H bend (Amide II band) |
| ~1580 | C=N and C=C stretching (pyrazine ring) |
| ~1200 | C-O stretch |
| ~650 | C-Br stretch |
Hypothetical Signaling Pathway of the Active Metabolite
This compound is an intermediate for Favipiravir. Favipiravir is a prodrug that, once metabolized in the body to its active ribofuranosyl triphosphate form (Favipiravir-RTP), acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.
Signaling Pathway Diagram:
Caption: Mechanism of action of Favipiravir via RdRp inhibition.
References
- 1. indiamart.com [indiamart.com]
- 2. This compound | 259793-88-9 [chemicalbook.com]
- 3. Comparison of HPLC and UV Spectrophotometric Methods for Quantification of Favipiravir in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. data.ms4sub.com [data.ms4sub.com]
- 5. Favipiravir (SARS‐CoV‐2) degradation impurities: Identification and route of degradation mechanism in the finished solid dosage form using LC/LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcrr.com [ijcrr.com]
- 7. Development and validation of an LC-MS/MS method for quantification of favipiravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a sensitive, fast and simple LC-MS / MS method for the quantitation of favipiravir in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revues.imist.ma [revues.imist.ma]
- 12. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Bromo-3-hydroxypyrazine-2-carboxamide in Antiviral Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-3-hydroxypyrazine-2-carboxamide is a key heterocyclic scaffold that serves as a crucial intermediate in the synthesis of potent antiviral agents. Its structural features are pivotal for the activity of broad-spectrum antiviral drugs, most notably Favipiravir (T-705), which targets the RNA-dependent RNA polymerase (RdRp) of various RNA viruses.[1] This document provides detailed application notes on the utility of this compound in antiviral drug design, along with comprehensive experimental protocols for its synthesis and the evaluation of its derivatives.
While this compound is primarily recognized as a synthetic precursor, its pyrazine (B50134) carboxamide core is the foundational pharmacophore for a class of antiviral compounds. These agents are prodrugs that, once inside the host cell, are metabolized to their active triphosphate form, which then acts as a competitive inhibitor of viral RdRp, ultimately halting viral replication.[1]
Application Notes
The primary application of this compound in antiviral drug design is as a versatile starting material for the synthesis of a library of pyrazine carboxamide derivatives. The bromine atom at the 6-position offers a reactive handle for further chemical modifications, such as fluorination to yield Favipiravir, or the introduction of other functional groups to explore structure-activity relationships (SAR).
The core pyrazine-2-carboxamide structure is a known bioisostere of purine (B94841) and pyrimidine (B1678525) nucleosides, allowing its active metabolites to be recognized by viral polymerases. The 3-hydroxy group is also critical for its biological activity.
Key Research Applications:
-
Synthesis of Favipiravir and its Analogs: this compound is a direct precursor in several reported synthetic routes to Favipiravir.[2]
-
Development of Novel Antiviral Agents: The pyrazine scaffold can be modified at various positions to generate novel compounds with potentially improved antiviral spectra, potency, and pharmacokinetic profiles.
-
Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on the pyrazine ring, researchers can probe the key molecular interactions required for potent RdRp inhibition.
-
Probing the Mechanism of Viral RdRp: Derivatives of this scaffold can be used as chemical tools to study the structure and function of viral polymerases from different virus families.
Data Presentation
While direct antiviral activity data for this compound is not extensively available in the public domain, the following table summarizes the in vitro antiviral activity of its prominent derivative, Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), against a range of RNA viruses. This data highlights the potential of the core scaffold.
| Virus Family | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Orthomyxoviridae | Influenza A virus (H1N1) | MDCK | 0.03 - 0.47 | >400 | >851 |
| Paramyxoviridae | Respiratory Syncytial Virus | HEp-2 | 10.3 | >100 | >9.7 |
| Bunyaviridae | Rift Valley Fever Virus | Vero | 1.1 | >1000 | >909 |
| Arenaviridae | Pichinde Virus | Vero | 0.3 | >1000 | >3333 |
| Flaviviridae | West Nile Virus | Vero | 19.3 | >1000 | >52 |
| Coronaviridae | SARS-CoV-2 | Vero | 94.09 | >400 | >4.25 |
EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of the host cells by 50%. The Selectivity Index (SI) is the ratio of CC₅₀ to EC₅₀ and indicates the therapeutic window of the compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of this compound from 3-hydroxypyrazine-2-carboxamide (B1682577).
Materials:
-
3-Hydroxypyrazine-2-carboxamide
-
Phosphoric acid or Acetic acid
-
Liquid Bromine
-
Water
-
Nitrogen gas
-
Reaction flask (three-necked)
-
Stirring apparatus
-
Dropping funnel
-
Filtration apparatus
-
Oven
Procedure:
-
Add 560 mL of acetonitrile to a 1000 mL three-necked flask.
-
Under a nitrogen atmosphere, add 80 g of 3-hydroxypyrazine-2-carboxamide sodium salt with stirring.
-
Control the temperature of the reaction solution to 10-20 °C.
-
Slowly add 9 g of phosphoric acid to adjust the pH of the reaction solution to approximately 6.
-
Slowly add 86 g of liquid bromine dropwise, maintaining the reaction temperature between 5-25 °C.
-
After the addition is complete, allow the reaction to proceed for 1-2 hours. Monitor the reaction progress by HPLC.
-
Once the reaction is complete, filter the reaction solution.
-
Wash the filter cake with water until the pH of the filtrate is between 6 and 7 to obtain a wet product.
-
Dry the wet product in an oven at 65 °C to yield this compound.[3]
Protocol 2: In Vitro Antiviral Plaque Reduction Assay
This protocol provides a general method for evaluating the antiviral activity of pyrazine carboxamide derivatives against plaque-forming viruses like influenza.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., MDCK for influenza virus) in 12-well plates
-
Virus stock with a known titer
-
Test compound (dissolved in a suitable solvent like DMSO)
-
Serum-free cell culture medium (e.g., DMEM)
-
Trypsin (for influenza virus)
-
Overlay medium (e.g., 1.2% Avicel or 0.6% agarose (B213101) in 2x DMEM)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
Formalin (4% in PBS) for fixation
Procedure:
-
Cell Seeding: Seed host cells in 12-well plates at a density that will form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound in serum-free medium.
-
Infection: Wash the cell monolayer with PBS. Infect the cells with a dilution of the virus that will produce 50-100 plaques per well. Incubate for 1 hour at 37 °C to allow for virus adsorption.
-
Treatment: Remove the virus inoculum and wash the cells with PBS. Add the different concentrations of the test compound diluted in the overlay medium to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37 °C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible.
-
Fixation and Staining:
-
Fix the cells with 4% formalin for at least 30 minutes.
-
Gently remove the overlay and the fixative.
-
Stain the cells with crystal violet solution for 15-20 minutes.
-
Wash the wells with water to remove excess stain and allow the plates to dry.
-
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the virus control. The EC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.[4][5][6]
Protocol 3: RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
This is a biochemical assay to determine the direct inhibitory effect of a compound on the viral RdRp enzyme.
Materials:
-
Recombinant viral RdRp enzyme complex (e.g., SARS-CoV-2 nsp12/7/8)
-
RNA template and primer (often fluorescently labeled)
-
Nucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP)
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
Test compound (dissolved in DMSO)
-
RNase inhibitor
-
Quench buffer (e.g., 94% formamide, 30 mM EDTA)
-
Urea-PAGE gel system for analysis or a fluorescence plate reader for high-throughput screening.
Procedure:
-
Reaction Setup: In a 96-well plate, add 1 µl of the test compound at various concentrations.
-
Enzyme and Template Addition: Add 48 µl of a master mix containing the RdRp enzyme, RNA template/primer, and RNase inhibitor in the reaction buffer. Incubate for 5 minutes at 37 °C.
-
Initiation of Reaction: Add 1 µl of the NTP mix to start the RNA polymerization reaction. Incubate for 60-120 minutes at 37 °C.
-
Termination of Reaction: Stop the reaction by adding a quench buffer.
-
Analysis:
-
Gel-based: Denature the samples and run them on a Urea-PAGE gel. Visualize the fluorescently labeled RNA products to determine the extent of RNA synthesis.
-
Plate-based: Use a fluorescent dye that intercalates with the newly synthesized double-stranded RNA. Read the fluorescence intensity using a plate reader.
-
-
Data Analysis: Calculate the percentage of RdRp inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.[7]
Protocol 4: Cytotoxicity Assay (CC₅₀ Determination)
This protocol is essential to determine the concentration at which the test compound is toxic to the host cells.
Materials:
-
Host cells (the same cell line used in the antiviral assay) seeded in a 96-well plate
-
Test compound
-
Cell culture medium
-
MTT or resazurin (B115843) reagent
-
Solubilization buffer (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the cells. Include a cell control (no compound).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Cell Viability Measurement:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization buffer to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm.
-
Resazurin Assay: Add resazurin reagent and incubate for 1-4 hours. Read the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. Determine the CC₅₀ value by plotting the percentage of cell viability against the compound concentration.[8][9][10]
Visualization
References
- 1. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide - Google Patents [patents.google.com]
- 4. Influenza virus plaque assay [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 7. profoldin.com [profoldin.com]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. labinsights.nl [labinsights.nl]
- 10. researchgate.net [researchgate.net]
6-Bromo-3-hydroxypyrazine-2-carboxamide: A Versatile Building Block for Organic Synthesis
Affiliation: Google Research
Abstract
6-Bromo-3-hydroxypyrazine-2-carboxamide is a pivotal heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, including a reactive bromine atom amenable to various cross-coupling reactions and a hydroxypyrazine-carboxamide core present in several pharmaceuticals, make it a valuable precursor for drug discovery and development. This document provides detailed application notes and experimental protocols for leveraging this compound in key organic transformations, including its role as a precursor to the antiviral agent Favipiravir (B1662787) and its use in palladium-catalyzed cross-coupling reactions.
Introduction
Pyrazinecarboxamide derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties. This compound has emerged as a crucial intermediate, most notably in the synthesis of Favipiravir, a potent inhibitor of RNA-dependent RNA polymerase (RdRp) used in the treatment of various RNA viral infections.[1][2] The bromine atom at the 6-position provides a handle for introducing diverse functionalities through established synthetic methodologies such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions. These reactions enable the construction of carbon-carbon and carbon-heteroatom bonds, facilitating the generation of novel analogues with potentially enhanced therapeutic properties. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive guide to the synthetic utility of this compound, complete with detailed experimental protocols and quantitative data.
Application Notes
This compound is a key starting material for a variety of synthetic transformations, leading to compounds with significant therapeutic potential.
1. Synthesis of Favipiravir and Analogues: The most prominent application of this building block is in the synthesis of Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide). The transformation involves a nucleophilic aromatic substitution of the bromine atom with fluorine. The resulting Favipiravir acts as a prodrug, which upon intracellular phosphoribosylation, is converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). This active metabolite mimics purine (B94841) nucleosides and is incorporated into the nascent viral RNA strand by RdRp, leading to the termination of viral replication.[1][3][4] The synthesis of analogues by replacing fluorine with other functionalities can lead to new antiviral agents.
2. Palladium-Catalyzed Cross-Coupling Reactions: The presence of the bromo substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at the 6-position, including aryl, alkyl, alkynyl, and amino groups.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyrazine (B50134) core and various aryl or vinyl boronic acids or esters. This is a powerful method for synthesizing 6-aryl-3-hydroxypyrazine-2-carboxamide derivatives, which have been investigated for their potential as inhibitors of various enzymes and as antiparasitic agents.
-
Sonogashira Coupling: This reaction facilitates the coupling of the pyrazine core with terminal alkynes, yielding 6-alkynyl-3-hydroxypyrazine-2-carboxamide derivatives. These compounds can serve as precursors for more complex molecules through further transformations of the alkyne functionality.
-
Buchwald-Hartwig Amination: This cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the pyrazine ring and a variety of primary or secondary amines. This is a key method for synthesizing 6-amino-3-hydroxypyrazine-2-carboxamide derivatives, which are of interest for their potential biological activities.
-
Heck Coupling: The Heck reaction enables the formation of a carbon-carbon bond between the pyrazine and an alkene, leading to 6-alkenyl-3-hydroxypyrazine-2-carboxamide derivatives. These compounds can be further modified at the double bond to generate a diverse library of molecules.
The derivatives synthesized through these methods have shown potential in various therapeutic areas, including as antibacterial agents and alkaline phosphatase inhibitors.
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Synthesis of Favipiravir (Fluorination)
This protocol describes a general procedure for the fluorination of this compound to yield Favipiravir.
Reaction Scheme:
Caption: General workflow for the synthesis of Favipiravir.
Materials:
-
This compound
-
Potassium Fluoride (B91410) (spray-dried)
-
Sulfolane
-
DIPEA (N,N-Diisopropylethylamine)
Procedure:
-
To a solution of this compound (1.0 eq) in sulfolane, add spray-dried potassium fluoride (3.0-5.0 eq) and DIPEA (3.0 eq).[1]
-
Heat the reaction mixture to 130-150 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford Favipiravir.
Quantitative Data:
| Entry | Reactant | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | KF | Sulfolane | 140 | 12 | 70-85* |
*Yields are based on similar reported fluorination reactions of halo-pyrazines and may vary depending on the specific conditions and scale.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reaction Scheme:
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
This compound
-
Arylboronic acid
-
Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine))
-
Potassium Carbonate (K₂CO₃)
-
Water
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired 6-aryl-3-hydroxypyrazine-2-carboxamide.
Quantitative Data for Suzuki-Miyaura Coupling of Related Pyrazine Derivatives:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 60-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene | 100 | 70-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 55-75* |
*Yields are based on reported Suzuki-Miyaura reactions of similar bromo-pyrazine carboxamide systems and may vary.
Protocol 3: Sonogashira Cross-Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Reaction Scheme:
Caption: General workflow for Sonogashira cross-coupling.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF and Et₃N (3:1), add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add the terminal alkyne (1.5 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion as monitored by TLC.
-
Filter the reaction mixture through a pad of celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data for Sonogashira Coupling of Related Aryl Bromides:
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 25 | 75-90 |
| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | DIPEA | DMF | 50 | 70-85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 25 | 80-95* |
*Yields are based on literature for Sonogashira reactions with various aryl bromides.
Protocol 4: Buchwald-Hartwig Amination
This protocol describes a general method for the C-N cross-coupling of this compound with an amine.
Reaction Scheme:
Caption: General workflow for Buchwald-Hartwig amination.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01-0.02 eq), BINAP (0.02-0.04 eq), and NaOtBu (1.4 eq).
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous toluene.
-
Seal the tube and heat the mixture at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ether, and filter through celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination of Related Aryl Bromides:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 75-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 70-85* |
*Yields are based on established Buchwald-Hartwig amination protocols for various aryl bromides.
Signaling Pathway
Mechanism of Action of Favipiravir:
Favipiravir, synthesized from this compound, is a prodrug that requires intracellular activation to exert its antiviral effect. The following diagram illustrates the proposed mechanism of action.
Caption: Mechanism of action of Favipiravir.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, particularly for the development of novel pharmaceutical agents. Its utility in the synthesis of the antiviral drug Favipiravir and its amenability to a wide range of palladium-catalyzed cross-coupling reactions underscore its importance. The protocols and data presented herein provide a solid foundation for researchers to explore the synthetic potential of this compound, enabling the creation of diverse molecular architectures for biological screening and drug discovery programs. Further exploration of the reaction scope and optimization of conditions will undoubtedly lead to the discovery of new and potent therapeutic agents.
References
- 1. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Favipiravir | C5H4FN3O2 | CID 492405 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 6-Bromo-3-hydroxypyrazine-2-carboxamide Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-3-hydroxypyrazine-2-carboxamide is a pyrazinecarboxamide derivative with potential therapeutic applications, particularly as an antiviral and antimicrobial agent. Structurally related to the approved antiviral drug favipiravir (B1662787) (T-705), it is hypothesized to act as an inhibitor of viral RNA-dependent RNA polymerase (RdRp) after intracellular conversion to its active triphosphate form.[1][2][3] This document provides detailed application notes and protocols for a panel of in vitro assays to evaluate the efficacy of this compound against viral and microbial pathogens.
These protocols are designed to be a comprehensive resource for researchers in virology, microbiology, and drug discovery to assess the compound's activity, determine its potency and selectivity, and elucidate its mechanism of action.
I. Antiviral Efficacy Assays
A primary application of this compound is expected to be in the treatment of RNA virus infections. The following assays are fundamental for determining its antiviral activity.
Plaque Reduction Assay
This assay is the gold standard for quantifying the inhibition of viral replication, where a reduction in the number of viral plaques corresponds to the antiviral activity of the compound.
Protocol:
-
Cell Seeding: Seed a 6-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza virus) at a density that will result in a confluent monolayer the following day. Incubate at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a series of dilutions of this compound in a serum-free medium.
-
Viral Infection: When cells are confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce approximately 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After incubation, remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS). Add the prepared dilutions of the compound to the respective wells. Include a "no compound" control.
-
Overlay: Add an overlay medium (e.g., 2X MEM containing 2% agarose) to each well to restrict viral spread to adjacent cells. Allow the overlay to solidify at room temperature.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-4 days, depending on the virus.
-
Plaque Visualization and Counting: Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution. Count the number of plaques in each well.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.
Yield Reduction Assay
This assay measures the effect of the compound on the production of new infectious virus particles.
Protocol:
-
Cell Seeding and Infection: Follow steps 1-3 of the Plaque Reduction Assay protocol.
-
Compound Treatment: After viral adsorption, remove the inoculum and add the compound dilutions in a maintenance medium (low serum concentration).
-
Incubation: Incubate the plates for a period that allows for one or more rounds of viral replication (e.g., 24-72 hours).
-
Virus Titration: Collect the supernatant from each well. Determine the viral titer in the supernatant using a plaque assay or a TCID₅₀ (50% tissue culture infectious dose) assay.
-
Data Analysis: Determine the EC₅₀, the concentration of the compound that reduces the viral yield by 50%.
Cytotoxicity Assay (MTT or MTS Assay)
It is crucial to assess the cytotoxicity of the compound to determine its therapeutic index (Selectivity Index, SI = CC₅₀/EC₅₀).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a "no compound" control.
-
Incubation: Incubate the plate for the same duration as the antiviral assays.
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), the concentration of the compound that reduces cell viability by 50%.
Data Presentation: Antiviral and Cytotoxicity Data
| Assay Type | Cell Line | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Plaque Reduction | Vero E6 | SARS-CoV-2 | Data | Data | Data |
| Yield Reduction | MDCK | Influenza A | Data | Data | Data |
| Cytotoxicity | HepG2 | N/A | N/A | Data | N/A |
II. Antimicrobial Efficacy Assays
Some pyrazinecarboxamide derivatives have shown activity against various microbes.[4][5][6] The following assays can be used to evaluate the antimicrobial potential of this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the compound in a 96-well plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Mycobacterium tuberculosis, Staphylococcus aureus, Candida albicans).
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microbe, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Data Presentation: Antimicrobial Activity
| Microorganism | Strain | MIC (µg/mL) |
| Mycobacterium tuberculosis | H37Rv | Data |
| Staphylococcus aureus | ATCC 29213 | Data |
| Candida albicans | ATCC 90028 | Data |
III. Mechanism of Action Studies
RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the compound on the viral RdRp enzyme.
Protocol:
-
Enzyme and Template Preparation: Purify the viral RdRp enzyme and prepare a suitable RNA template and primer.
-
Reaction Mixture: Set up a reaction mixture containing the RdRp enzyme, RNA template/primer, ribonucleoside triphosphates (rNTPs, one of which is labeled, e.g., [α-³²P]GTP or a fluorescent analog), and varying concentrations of the pre-activated (triphosphorylated) form of this compound.
-
Reaction Incubation: Incubate the reaction at the optimal temperature for the enzyme.
-
Product Detection: Stop the reaction and separate the labeled RNA product from the unincorporated labeled rNTPs (e.g., by gel electrophoresis or filter binding).
-
Data Analysis: Quantify the amount of incorporated label and calculate the IC₅₀, the concentration of the compound that inhibits 50% of the RdRp activity.
Data Presentation: RdRp Inhibition
| Enzyme Source | IC₅₀ (µM) |
| Influenza A RdRp | Data |
| SARS-CoV-2 RdRp | Data |
Visualizations
Caption: Workflow for determining antiviral efficacy and cytotoxicity.
Caption: Proposed mechanism of action via RdRp inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro antiviral activity of favipiravir and its 6- and 3-O-substituted derivatives against coronavirus: Acetylation leads to improvement of antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Hydroxypyrazine-2-carboxamide——Indication, Mechanism of action, Preparation etc._Chemicalbook [chemicalbook.com]
- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vivo Evaluation of 6-Bromo-3-hydroxypyrazine-2-carboxamide and its Analogs in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
These application notes provide a comprehensive overview of the in vivo evaluation of pyrazinecarboxamide derivatives, with a focus on Favipiravir (B1662787) (T-705), a close structural analog of 6-Bromo-3-hydroxypyrazine-2-carboxamide. Due to the extensive publicly available in vivo data for Favipiravir, it serves as an excellent surrogate to guide the experimental design for novel derivatives like this compound. The protocols and data presented herein are compiled from numerous studies on the efficacy of Favipiravir against a range of RNA viruses in various animal models.
Favipiravir is a prodrug that, once intracellular, is converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[1][2][3] This active metabolite acts as a selective inhibitor of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses.[2][4][5] This mechanism of action suggests a broad-spectrum antiviral potential for this class of compounds.[1][5]
Data Presentation: Summary of In Vivo Efficacy
The following tables summarize the quantitative data from key in vivo studies of Favipiravir in various animal models.
Table 1: Efficacy of Favipiravir against Influenza Virus in Mice
| Virus Strain | Animal Model | Treatment Regimen | Key Findings | Reference |
| Influenza A/H5N1 | BALB/c mice | 30 mg/kg/day (oral, 5 days) | Prevented death, inhibited lung consolidation, and reduced lung virus titers. | [6] |
| Influenza A/NWS/33 (H1N1) | Mice | 20 mg/kg/day T-705 + 10-40 mg/kg/day oseltamivir (B103847) (oral, 5-7 days) | Combination of ineffective doses of each drug afforded 60-80% protection. | [7] |
| Influenza A/Victoria/3/75 (H3N2) | Mice | 50 mg/kg/day (oral, twice daily, 7 days) | 70-80% protection. | [8] |
| Influenza A/Duck/MN/1525/81 (H5N1) | Mice | 25-100 mg/kg/day (oral, twice daily, 7 days) | 30-70% protection. | [8] |
Table 2: Efficacy of Favipiravir against SARS-CoV-2 in Hamsters
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Syrian Hamsters | High dose (unspecified) | Significantly reduced infectious virus titers in the lungs and markedly improved lung histopathology. | [9] |
| Syrian Hamsters | Low dose (unspecified) | Mild or no reduction in virus levels. | [9] |
| Syrian Hamsters | High dose (1390 ± 126 mg/kg/day, intraperitoneal, TID) | Significant reduction of infectious titers in lungs and clinical alleviation of disease. | [10][11] |
| Syrian Hamsters | High dose (unspecified) | Decreased virus transmission by direct contact. | [9] |
Table 3: Efficacy of Favipiravir against Ebola Virus in Mice
| Virus Strain | Animal Model | Treatment Regimen | Key Findings | Reference |
| Zaire Ebola Virus (EBOV) | IFNAR(-/-) mice | 300 mg/day, initiated at day 6 post-infection | 100% survival, rapid virus clearance, and reduced disease severity. | [12][13] |
| Ebola Virus E718 | Immune-deficient mice | (unspecified dose, oral, twice daily, 14 days) | 100% protection against aerosol infection. |
Table 4: Pharmacokinetics of Favipiravir in Animal Models
| Animal Model | Dose and Route | Key Pharmacokinetic Parameters | Reference |
| Hamsters (uninfected) | 100 mg/kg (oral) | Tmax: 28.5 min, Cmax: 81.5 µg/ml | [14][15] |
| Hamsters (Pichindé virus-infected) | 100 mg/kg (oral) | Tmax: 46.2 min, Cmax: 40.9 µg/ml | [14][15] |
| Syrian Hamsters | 18.75, 37.5, and 75 mg/day (intraperitoneal, TID) | Drug exposure in plasma was comparable to that in human clinical trials. Lung concentrations were 1.6-2.7-fold lower than in plasma. | [16] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study of a Pyrazinecarboxamide Derivative against Influenza Virus in Mice
1. Animal Model:
-
Specific pathogen-free female BALB/c mice, 6-8 weeks old.
2. Virus:
-
Mouse-adapted influenza A virus strain (e.g., A/H5N1).
3. Infection:
-
Anesthetize mice with isoflurane.
-
Intranasally inoculate with a lethal dose (e.g., 10 MLD₅₀) of the virus in a volume of 50 µL.
4. Compound Administration:
-
Prepare the test compound (e.g., this compound) in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer the compound orally via gavage.
-
Dosing regimen: Start treatment 1 hour post-infection and continue twice daily for 5-8 days.[6][8]
-
Include a vehicle control group and a positive control group (e.g., Favipiravir at 30 mg/kg/day).
5. Monitoring and Endpoints:
-
Monitor body weight and survival daily for at least 14 days post-infection.
-
At specific time points (e.g., day 3 and 6 post-infection), euthanize a subset of mice from each group.
-
Collect lung tissue for:
-
Viral Titer Determination: Homogenize lung tissue and determine the virus titer using a plaque assay or TCID₅₀ assay on MDCK cells.
-
Histopathology: Fix lungs in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) to assess lung consolidation and inflammation.
-
Protocol 2: In Vivo Efficacy Study of a Pyrazinecarboxamide Derivative against SARS-CoV-2 in Syrian Hamsters
1. Animal Model:
-
Male Syrian hamsters, 6-8 weeks old.
2. Virus:
-
SARS-CoV-2 strain (e.g., original Wuhan strain or a variant of concern).
3. Infection:
-
Anesthetize hamsters.
-
Intranasally inoculate with a defined dose (e.g., 10⁵ TCID₅₀) of the virus.
4. Compound Administration:
-
Prepare the test compound for the desired route of administration (e.g., oral gavage or intraperitoneal injection).
-
Treatment initiation: Can be prophylactic (starting before infection) or therapeutic (starting at the time of or after infection).
-
Dosing regimen: Administer the compound at various doses (e.g., low, medium, high) three times a day (TID) for a specified duration (e.g., 3 days).[16]
-
Include a vehicle control group.
5. Monitoring and Endpoints:
-
Monitor clinical signs and body weight daily.
-
At a predetermined time point (e.g., 3 days post-infection), euthanize the animals.
-
Collect lung tissue for:
-
Viral Load Quantification: Determine viral RNA levels by RT-qPCR and infectious virus titers by TCID₅₀ assay.
-
Histopathology: Assess lung damage and inflammation.
-
-
Collect plasma to determine viral load.
Visualizations
Caption: Proposed mechanism of action for Favipiravir.
Caption: A typical experimental workflow for in vivo antiviral studies.
References
- 1. Favipiravir - Wikipedia [en.wikipedia.org]
- 2. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]
- 3. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemjournal.researchfloor.org [chemjournal.researchfloor.org]
- 5. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. T-705 (favipiravir) activity against lethal H5N1 influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. pnas.org [pnas.org]
- 10. [PDF] Favipiravir antiviral efficacy against SARS-CoV-2 in a hamster model | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Successful treatment of advanced Ebola virus infection with T-705 (favipiravir) in a small animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modeling Favipiravir Antiviral Efficacy Against Emerging Viruses: From Animal Studies to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alterations in favipiravir (T-705) pharmacokinetics and biodistribution in a hamster model of viral hemorrhagic fever - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alterations in favipiravir (T-705) pharmacokinetics and biodistribution in a hamster model of viral hemorrhagic fever - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Favipiravir antiviral efficacy against SARS-CoV-2 in a hamster model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Bromination of 3-hydroxypyrazine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the electrophilic bromination of 3-hydroxypyrazine-2-carboxamide (B1682577) to synthesize 6-bromo-3-hydroxypyrazine-2-carboxamide, a key intermediate in the synthesis of antiviral agents such as Favipiravir. The protocol outlines two common methods utilizing either liquid bromine or N-Bromosuccinimide (NBS) as the brominating agent. This application note includes reaction parameters, detailed experimental procedures, and data presentation to guide researchers in achieving efficient and selective bromination.
Introduction
Pyrazine (B50134) derivatives are a significant class of heterocyclic compounds with diverse applications in pharmaceuticals and materials science.[1] The functionalization of the pyrazine ring is crucial for developing novel compounds with desired biological activities.[2] Bromination of the pyrazine core, in particular, provides a versatile handle for further chemical modifications through cross-coupling reactions.[3][4] 3-hydroxypyrazine-2-carboxamide is an important starting material, and its selective bromination is a key step in the synthesis of various therapeutic agents.[5] Due to the electron-deficient nature of the pyrazine ring, electrophilic substitution reactions can be challenging.[6] However, the presence of the hydroxyl group at the 3-position activates the ring towards electrophilic attack. This protocol details two effective methods for the bromination of 3-hydroxypyrazine-2-carboxamide.
Reaction Scheme
Caption: General reaction scheme for the bromination of 3-hydroxypyrazine-2-carboxamide.
Experimental Protocols
Two primary methods for the bromination of 3-hydroxypyrazine-2-carboxamide are presented below. Method A utilizes liquid bromine, a powerful brominating agent, while Method B employs N-Bromosuccinimide (NBS), a milder and often more selective reagent.[7][8][9][10]
Method A: Bromination using Liquid Bromine
This method is adapted from patented procedures for the synthesis of a Favipiravir intermediate.[11][12] It relies on the careful control of pH and temperature to achieve high yield and purity.
Materials:
-
3-hydroxypyrazine-2-carboxamide
-
Acetonitrile
-
Acetic acid or Phosphoric acid
-
Liquid bromine
-
Deionized water
Equipment:
-
Reaction kettle or round-bottom flask with a stirrer
-
Dropping funnel
-
Thermometer
-
pH meter or pH paper
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: In a 100L reaction kettle, add 56L of acetonitrile. To this, add 8000g of 3-hydroxypyrazine-2-carboxamide.[11]
-
pH Adjustment: Stir the mixture and adjust the pH of the reaction solution to 5.5-6.5 by adding acetic acid or phosphoric acid.[11]
-
Bromine Addition: Cool the reaction mixture to 10-20 °C.[11] Slowly add liquid bromine (1.0 to 1.5 molar equivalents relative to the starting material) to the suspension through a dropping funnel over a period of time, ensuring the temperature is maintained within the specified range.[12]
-
Reaction: Allow the reaction to proceed at this temperature for 5 minutes to 5 hours, monitoring the progress by Thin Layer Chromatography (TLC).[12]
-
Work-up and Isolation: After the reaction is complete, the precipitated product is collected by filtration.
-
Drying: The wet product is dried in an oven at 60-70 °C to obtain this compound.[11]
Method B: Bromination using N-Bromosuccinimide (NBS)
NBS is a versatile reagent for the bromination of electron-rich aromatic and heterocyclic compounds.[8][13] This method offers an alternative with potentially milder reaction conditions.
Materials:
-
3-hydroxypyrazine-2-carboxamide
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Radical initiator (optional, e.g., AIBN or benzoyl peroxide for non-aromatic bromination)[7][8]
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: Dissolve 3-hydroxypyrazine-2-carboxamide (1 equivalent) in DMF in a round-bottom flask.
-
Reagent Addition: Add N-Bromosuccinimide (1.0-1.2 equivalents) portion-wise to the stirred solution at room temperature. The use of DMF as a solvent often leads to high para-selectivity.[8]
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC. If no reaction is observed, gentle heating (e.g., to 50-60 °C) may be required.
-
Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
Data Presentation
| Parameter | Method A (Liquid Bromine) | Method B (NBS) | Reference |
| Brominating Agent | Liquid Bromine | N-Bromosuccinimide | [8][11] |
| Solvent | Acetonitrile | Dimethylformamide (DMF) | [8][11] |
| Temperature | 10-20 °C | Room Temperature to 60 °C | [8][11] |
| pH | 5.5-6.5 (weakly acidic) | Not explicitly controlled | [11] |
| Molar Ratio (Bromo:Substrate) | 1.0 - 1.5 : 1 | 1.0 - 1.2 : 1 | [12] |
| Reaction Time | 5 minutes - 5 hours | 1 - 4 hours | [12] |
| Yield | High (patented industrial process) | Moderate to high | [3][4] |
| Work-up | Filtration and drying | Aqueous work-up and extraction | [11] |
Workflow Diagram
Caption: Step-by-step workflow for the bromination of 3-hydroxypyrazine-2-carboxamide using two different methods.
Conclusion
The bromination of 3-hydroxypyrazine-2-carboxamide can be effectively achieved using either liquid bromine or N-Bromosuccinimide. The choice of method may depend on the scale of the reaction, available equipment, and safety considerations. Method A, using liquid bromine, is well-suited for large-scale industrial synthesis where precise control of reaction parameters is possible. Method B, employing NBS, offers a convenient and often milder alternative for laboratory-scale synthesis. Both protocols provide a reliable pathway to this compound, a valuable intermediate for the development of novel pharmaceuticals.
References
- 1. nbinno.com [nbinno.com]
- 2. Chemical Transformation of Pyrazine Derivatives | Moroccan Journal of Chemistry [revues.imist.ma]
- 3. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 4. Synthesis of substituted pyrazines from N -allyl malonamides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11529F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 10. Bromination - Common Conditions [commonorganicchemistry.com]
- 11. CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide - Google Patents [patents.google.com]
- 12. EP3309149A1 - 6-bromo-3-hydroxy-2-pyrazinecarboxamide crystal and method for producing same - Google Patents [patents.google.com]
- 13. par.nsf.gov [par.nsf.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 6-Bromo-3-hydroxypyrazine-2-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Bromo-3-hydroxypyrazine-2-carboxamide is a key intermediate and building block in the synthesis of various pharmaceutical compounds, notably as a precursor to the antiviral drug Favipiravir.[1] Favipiravir has demonstrated activity against numerous RNA viruses. Given its role in pharmaceutical manufacturing, ensuring the purity and quality of this compound is critical.
This application note details a robust and accurate Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of the purity of this compound. The described protocol is designed to be a stability-indicating assay, capable of separating the main compound from potential impurities and degradation products.
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 99.0%)
-
Samples: Batches of this compound for analysis
-
Solvents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, obtained from a water purification system)
-
-
Buffer:
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Orthophosphoric Acid (for pH adjustment)
-
Instrumentation and Chromatographic Conditions
An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD), was used for this analysis. Chromatographic data was acquired and processed using appropriate chromatography data software.
The specific chromatographic conditions are summarized in the table below. These conditions were optimized to achieve a sharp, symmetrical peak for the main analyte with good resolution from any potential impurities. The selection of a C18 column is common for pyrazinamide (B1679903) and its derivatives.[2][3]
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with Orthophosphoric Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Composition | Mobile Phase A : Mobile Phase B (85:15 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A):
-
Weigh 2.72 g of Potassium Phosphate Monobasic (KH₂PO₄) and dissolve in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 using diluted Orthophosphoric Acid.
-
Filter the buffer solution through a 0.45 µm nylon membrane filter.
-
-
Diluent Preparation:
-
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
-
Reference Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature and make up the volume to the mark with the diluent.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Reference Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with the diluent and mix well.
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Transfer it to a 25 mL volumetric flask.
-
Prepare a working solution at a final concentration of 100 µg/mL following the same procedure used for the reference standard.
-
Workflow for HPLC Purity Analysis
The logical workflow for performing the purity analysis is outlined below. This process ensures consistency and accuracy from sample preparation through to the final data analysis and reporting.
Caption: Workflow for HPLC Purity Determination.
Data Presentation and Results
The system suitability must be confirmed before sample analysis. A minimum of five replicate injections of the working standard solution are performed. The acceptance criteria for system suitability are presented below.
System Suitability Test (SST) Results
| Parameter | Acceptance Criteria | Hypothetical Result |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.15 |
| Theoretical Plates | ≥ 2000 | 7850 |
| % RSD of Peak Area | ≤ 2.0% | 0.45% |
| % RSD of Retention Time | ≤ 1.0% | 0.12% |
Purity Calculation
The purity of the sample is calculated based on the area normalization method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Quantitative Data Summary
The following table summarizes hypothetical results from the analysis of a sample batch. Under the specified conditions, the main peak for this compound elutes at approximately 4.5 minutes.
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Purity by Area Normalization (%) |
| Reference Standard | 4.52 | 1254.8 | N/A |
| Sample Batch 001 | 4.51 | 1248.3 | 99.58 |
| Impurity 1 | 2.89 | 3.1 | 0.25 |
| Impurity 2 | 6.75 | 2.1 | 0.17 |
Conclusion
The developed RP-HPLC method is simple, precise, and accurate for the determination of purity of this compound. The method demonstrates good resolution and peak shape, making it suitable for routine quality control analysis in a laboratory setting. The isocratic elution allows for a relatively short run time, increasing sample throughput. This application note provides a comprehensive protocol for researchers and drug development professionals to ensure the quality of this important pharmaceutical intermediate.
References
Application Note: NMR Spectroscopic Analysis of 6-Bromo-3-hydroxypyrazine-2-carboxamide
Introduction
6-Bromo-3-hydroxypyrazine-2-carboxamide is a key intermediate in the synthesis of the antiviral drug Favipiravir (B1662787).[1][2][3] Favipiravir has demonstrated broad-spectrum activity against various RNA viruses.[2][4] The structural integrity and purity of this compound are critical for the successful synthesis of the final active pharmaceutical ingredient. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of this intermediate. This application note provides a detailed protocol for the ¹H and ¹³C NMR analysis of this compound and presents the corresponding spectral data.
Significance
Accurate characterization of pharmaceutical intermediates like this compound is paramount in drug development and manufacturing. NMR spectroscopy provides precise information on the molecular structure, including the confirmation of the pyrazine (B50134) ring substitution pattern and the presence of the carboxamide and hydroxyl functional groups. This ensures the correct molecular framework is carried forward in the synthetic pathway, preventing the formation of impurities and ensuring the safety and efficacy of the final drug product.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, acquired in DMSO-d₆.
Table 1: ¹H NMR (400 MHz, DMSO-d₆) Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 13.56 | s | -OH |
| 8.84 | s | -NH₂ |
| 8.49 | s | -NH₂ |
| 8.36 | s | Pyrazine H-5 |
| [1] |
Table 2: ¹³C NMR (101 MHz, DMSO-d₆) Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 166.53 | C=O (Carboxamide) |
| 166.30 | C-3 |
| 147.21 | C-2 |
| 132.74 | C-5 |
| 116.98 | C-6 |
| [1] |
Experimental Protocols
1. Sample Preparation
A standard protocol for preparing a small organic molecule for NMR analysis is as follows:
-
Weighing the Sample: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) to the vial. DMSO-d₆ is a suitable solvent for this compound.
-
Dissolution: Gently agitate the vial to fully dissolve the sample. If necessary, brief sonication can be used to aid dissolution.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
2. NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz
-
Solvent: DMSO-d₆
-
Pulse Program: Standard single-pulse (zg30 or similar)
-
Number of Scans (NS): 16-64 (depending on sample concentration)
-
Relaxation Delay (D1): 1.0 s
-
Acquisition Time (AQ): ~3-4 s
-
Spectral Width (SW): -2 to 16 ppm
-
Temperature: 298 K
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 101 MHz
-
Solvent: DMSO-d₆
-
Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar)
-
Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): ~1-2 s
-
Spectral Width (SW): -10 to 220 ppm
-
Temperature: 298 K
3. Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform on the Free Induction Decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the resulting spectrum.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the peak areas.
Visualizations
Logical Workflow for NMR Analysis
Caption: Workflow for NMR analysis of this compound.
Signaling Pathway in Drug Synthesis
Caption: Role as a key intermediate in the synthesis of Favipiravir.
References
- 1. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actanaturae.ru [actanaturae.ru]
- 4. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of 6-Bromo-3-hydroxypyrazine-2-carboxamide using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 6-Bromo-3-hydroxypyrazine-2-carboxamide, a key intermediate in the synthesis of various pharmaceutical compounds. The methodology is adapted from established protocols for the structurally similar antiviral drug, favipiravir (B1662787).[1][2][3][4] This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, making it a valuable resource for researchers in drug discovery, development, and quality control.
Introduction
This compound is a crucial building block in medicinal chemistry. Its chemical formula is C₅H₄BrN₃O₂, with a molecular weight of approximately 218.01 g/mol .[5][6] Accurate and precise quantification of this compound is essential for pharmacokinetic studies, process optimization, and impurity profiling. This application note details a highly selective and sensitive LC-MS/MS method developed for this purpose, leveraging the well-documented analytical methods for favipiravir.[1][2][4] The method utilizes a simple protein precipitation step for sample preparation followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
Sample Preparation (Plasma)
A straightforward protein precipitation protocol is employed for the extraction of this compound from plasma samples.
Materials:
-
Human plasma (or other relevant biological matrix)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of the analyte)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.9 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B for 0.5 min, ramp to 95% B over 2.0 min, hold for 1.0 min, return to 5% B and re-equilibrate for 1.5 min. |
Mass Spectrometry
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Mass Spectrometer Parameters:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
Given the molecular weight of this compound (218.01 g/mol ), the deprotonated precursor ion [M-H]⁻ will have an m/z of approximately 217.0 and 219.0 due to the isotopic distribution of bromine. A predicted fragmentation would involve the loss of the carboxamide group (-CONH₂), resulting in a product ion.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 217.0 / 219.0 | 173.0 / 175.0 | 20 |
| Internal Standard (IS) | To be determined | To be determined | To be determined |
Note: The product ion and collision energy are predicted based on the fragmentation of similar compounds and should be optimized during method development.
Data Presentation
The following table summarizes the key quantitative parameters that should be assessed during method validation.
| Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Within acceptable limits (typically 85-115%) |
| Recovery | Consistent and reproducible |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
References
- 1. Analysis of Favipiravir in Human Plasma LC-MS : Shimadzu (Deutschland) [shimadzu.de]
- 2. Analysis of Favipiravir in Human Plasma Using Fully Automated Sample Preparation LC/MS/MS System : Shimadzu (Europe) [shimadzu.eu]
- 3. Fabric phase sorptive extraction-gas chromatography-mass spectrometry for the determination of favipiravir in biological and forensic samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vibgyorpublishers.org [vibgyorpublishers.org]
- 5. Synthonix, Inc > 259793-88-9 | this compound [synthonix.com]
- 6. This compound(KSM?precursor) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
Application Notes and Protocols for Novel Pyrazine-2-Carboxamide Derivatives with Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the development of novel pyrazine-2-carboxamide derivatives as potential antibacterial agents. This document includes a summary of their antibacterial activity, detailed experimental protocols for their synthesis and evaluation, and visual representations of the development workflow and potential mechanisms of action.
Application Notes
Pyrazine-2-carboxamide, the core structure of the anti-tuberculosis drug pyrazinamide, serves as a promising scaffold for the development of new antibacterial agents.[1] Pyrazinamide itself is a prodrug that is converted to its active form, pyrazinoic acid, by the enzyme pyrazinamidase found in Mycobacterium tuberculosis.[1][2] Pyrazinoic acid is believed to disrupt membrane transport, energetics, and inhibit fatty acid synthase I, leading to bacterial cell death.[2][3][4]
Recent research has focused on synthesizing novel derivatives of pyrazine-2-carboxamide to broaden their antibacterial spectrum and enhance their potency against various bacterial strains, including drug-resistant ones. These efforts have led to the creation of several series of compounds with promising in vitro activity against both Gram-positive and Gram-negative bacteria.
Data Presentation: Antibacterial Activity of Novel Pyrazine-2-Carboxamide Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected novel pyrazine-2-carboxamide derivatives against various bacterial strains. The data is compiled from multiple studies to provide a comparative overview.
| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Series 1 | 3-Benzylaminopyrazine-2-carboxamides | Mycobacterium tuberculosis H37Rv | [5] | |
| 8 | 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | 6 µM | [5] | |
| 4 | 3-[(3-(Trifluoromethyl)benzyl)amino]pyrazine-2-carboxamide | 12.5 µg/mL | [5] | |
| 9 | 3-[(4-Aminobenzyl)amino]pyrazine-2-carboxamide | 6.25 µg/mL | [5] | |
| Series 2 | N-(Aryl)pyrazine-2-carboxamides | Salmonella Typhi (XDR) | ||
| 5d | N-(4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide | 6.25 | [6] | |
| 5c | N-(3'-Hydroxy-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide | 12.5 | [6] | |
| 5b | N-(4'-Chloro-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide | 25 | [6] | |
| 5a | N-([1,1'-Biphenyl]-4-yl)pyrazine-2-carboxamide | 50 | [6] | |
| Series 3 | Pyrazine-2-Carbohydrazides | Staphylococcus aureus | ||
| PH01-PH04, PH08-PH10 | Various substituted aromatic aldehydes condensates | 180-230 | [4] | |
| Bacillus subtilis | 180-230 | [4] | ||
| PH05-PH07 | Escherichia coli | 190 | [4] | |
| PH12, PH14 | Salmonella typhi | 200-230 | [4] | |
| Series 4 | Pyrazine-2-carboxylic acid derivatives of Piperazines | Candida albicans | [7] | |
| P10 | (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone | 3.125 | [7] | |
| P4 | (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone | 3.125 | [7] | |
| Escherichia coli | 50 | [7] | ||
| P6, P7, P9, P10 | Various piperazine (B1678402) derivatives | Pseudomonas aeruginosa | 25 | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of novel pyrazine-2-carboxamide derivatives.
Protocol 1: General Synthesis of 3-Benzylaminopyrazine-2-carboxamide Derivatives
This protocol is adapted from the synthesis of 3-benzylaminopyrazine-2-carboxamides.[5][8]
Materials:
-
Substituted benzylamine (B48309)
-
Microwave reactor
Procedure:
-
In a microwave reactor vial, combine 3-chloropyrazine-2-carboxamide (1 mmol), the desired substituted benzylamine (1.2 mmol), and methanol (5 mL).
-
Add pyridine (2 mmol) to the reaction mixture.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 1 hour.
-
After cooling, evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane-ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the general guidelines for antimicrobial susceptibility testing.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin, ampicillin)
-
Negative control (medium only)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (containing the compound dilutions, positive control, and negative control) with the diluted bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 3: Cytotoxicity Assay using MTT
This protocol assesses the toxicity of the compounds against mammalian cells.[9][10]
Materials:
-
Mammalian cell line (e.g., HepG2, HEK293)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in a suitable solvent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Add the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Mandatory Visualizations
Diagram 1: Drug Development Workflow
Caption: Workflow for the development of novel pyrazine-2-carboxamide antibacterial agents.
Diagram 2: Hypothetical Mechanism of Action
Caption: Potential mechanism of action for novel pyrazine-2-carboxamide derivatives.
References
- 1. Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs | Bentham Science [eurekaselect.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. mdpi.com [mdpi.com]
- 6. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI [mdpi.com]
- 7. rjpbcs.com [rjpbcs.com]
- 8. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Experimental Use of Favipiravir (derived from 6-Bromo-3-hydroxypyrazine-2-carboxamide) in Influenza Research
Introduction
6-Bromo-3-hydroxypyrazine-2-carboxamide is a key intermediate in the chemical synthesis of Favipiravir (also known as T-705 or Avigan)[1][2][3]. Favipiravir, with the chemical formula C5H4FN3O2, is a potent antiviral agent that has demonstrated significant activity against a broad range of RNA viruses, including influenza A, B, and C viruses[4][5][6]. Developed by Toyama Chemical Co., Ltd., it has been approved in Japan for the treatment of novel or re-emerging influenza virus infections[7][8][9]. These application notes provide a comprehensive overview of the experimental use of Favipiravir in influenza research, detailing its mechanism of action, quantitative efficacy data, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Mechanism of Action
The antiviral activity of Favipiravir is attributed to the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the influenza virus genome[6][8]. Favipiravir is a prodrug that undergoes intracellular phosphoribosylation to its active form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP)[5][6][8][10].
This active metabolite, Favipiravir-RTP, acts as a purine (B94841) analogue and is recognized as a substrate by the viral RdRp[6][10][11]. Its incorporation into the nascent viral RNA strand can lead to two primary inhibitory effects:
-
Chain Termination: The presence of the modified base can halt further elongation of the RNA chain, effectively terminating viral replication[7][12].
-
Lethal Mutagenesis: The incorporation of Favipiravir-RTP can induce a high rate of mutations in the viral genome, leading to the production of non-viable viral progeny[13].
Crucially, Favipiravir demonstrates a high degree of selectivity, as it does not significantly inhibit host cell DNA or RNA synthesis, which contributes to its favorable safety profile compared to other broad-spectrum antiviral agents like ribavirin[5].
References
- 1. This compound For Favipiravir 259793-88-9 China Manufacturers Suppliers Factory Exporter [volsenchem.com]
- 2. Synthonix, Inc > 259793-88-9 | this compound [synthonix.com]
- 3. This compound | C5H4BrN3O2 | CID 9794418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. T-705 (favipiravir) activity against lethal H5N1 influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of T-705 against Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Favipiravir - Wikipedia [en.wikipedia.org]
- 9. web.unica.it [web.unica.it]
- 10. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-3-hydroxypyrazine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of 6-Bromo-3-hydroxypyrazine-2-carboxamide, a key intermediate in the synthesis of pharmaceuticals like Favipiravir.[1]
Frequently Asked Questions (FAQs)
Q1: My reaction yield for the synthesis of this compound is consistently low. What are the most common causes?
A1: Low yields typically stem from one or more of the following factors:
-
Improper pH Control: The bromination reaction is highly sensitive to pH. Non-optimal pH can lead to increased side product formation and incomplete reactions. A weakly acidic environment is crucial for success.[1]
-
Suboptimal Reaction Temperature: High temperatures can accelerate the formation of unwanted byproducts, such as di-brominated compounds, and may cause degradation of the desired product.[1]
-
Formation of Side Products: Over-bromination is a common issue, leading to di-bromo impurities that can be difficult to separate and will lower the yield of the target molecule.
-
Incomplete Reaction: Insufficient reaction time or poor mixing can prevent the starting material from fully converting to the product.
-
Degradation During Workup: The product may be sensitive to harsh workup conditions. For instance, washing the crude product until the filtrate pH is neutral (6-7) is important to remove excess acid and prevent degradation.[1]
Q2: How critical is pH control during the bromination step, and what is the recommended range?
A2: Adjusting the pH is one of the most critical parameters for maximizing yield. By maintaining a weakly acidic pH of 4-7 (ideally 5.5-6.5), the bromination can proceed under mild conditions.[1] This minimizes the occurrence of side reactions and significantly improves both the purity and the yield of the final product.[1] Acetic acid or phosphoric acid are suitable for this adjustment.[1]
Q3: What is the optimal temperature for introducing the brominating agent?
A3: The temperature should be carefully controlled and maintained between 5-25°C, and more preferably between 10-20°C, during the dropwise addition of the brominating agent (e.g., liquid bromine).[1] This controlled, low temperature prevents the reaction from becoming too vigorous, which helps to suppress the formation of impurities.[1]
Q4: I'm observing a significant amount of di-brominated byproduct in my analysis. How can this be minimized?
A4: The formation of di-brominated species is typically due to an excess of the brominating agent or localized high concentrations. To minimize this:
-
Control Stoichiometry: Use a precise amount of the brominating agent. For example, a ratio of approximately 1.07 g of liquid bromine per gram of the starting material, (3-oxo-3,4-dihydropyrazine-2-carbonyl) amide sodium, is recommended.[1]
-
Slow Addition: Add the brominating agent slowly and dropwise to the reaction mixture to prevent localized excesses.
-
Efficient Stirring: Ensure the reaction mixture is vigorously and efficiently stirred throughout the addition to maintain homogeneity.
-
Reaction Monitoring: Use High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to monitor the reaction's progress and stop it once the starting material is consumed to avoid over-bromination.[1]
Q5: What are the best practices for purifying the final product to achieve high purity?
A5: Effective purification is essential for obtaining a high-purity product.
-
Pulping/Washing: After filtration, the crude solid (filter cake) should be washed or pulped with water until the filtrate reaches a neutral pH of 6-7.[1] This step is crucial for removing residual acids and inorganic salts.
-
Drying: The purified wet product should be dried thoroughly, for instance, in an oven at 60-70°C.[1]
-
Recrystallization: If further purification is needed, recrystallization from a suitable solvent is an effective method. The choice of solvent is critical and may require some experimentation.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low Yield (<75%) | Incorrect pH | Before adding bromine, ensure the reaction slurry is adjusted to a pH between 5.5 and 6.5 using acetic or phosphoric acid.[1] |
| Reaction Temperature Too High | Maintain the internal reaction temperature between 10-20°C during the entire bromine addition process using an ice bath.[1] | |
| Over-bromination / Side Products | Add liquid bromine dropwise with vigorous stirring. Monitor the reaction closely with HPLC or TLC and stop immediately upon completion.[1] | |
| Product Purity Issues | Incomplete Reaction | Allow the reaction to stir for a sufficient "heat preservation" period (e.g., 1-2 hours) after bromine addition and confirm completion by HPLC/TLC analysis.[1] |
| Ineffective Workup | After filtering the crude product, wash the filter cake thoroughly with water until the filtrate is neutral (pH 6-7) to remove impurities.[1] | |
| Reaction is Sluggish or Stalls | Poor Reagent Quality | Use high-purity starting materials and ensure the brominating agent has not degraded. |
| Insufficient Mixing | Use an overhead stirrer for larger scale reactions to ensure the slurry is well-mixed and homogeneous. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key quantitative data for optimizing the synthesis.
Table 1: Impact of Reaction Parameters on Yield [1]
| Parameter | Condition 1 | Condition 2 | Optimized Condition |
| pH | Not controlled | 4-5 | 5.5 - 6.5 |
| Temperature | > 30°C | 25-30°C | 10 - 20°C |
| Yield | Often < 60% | ~70% | >80% |
Table 2: Optimized Reagent and Condition Summary [1]
| Parameter | Recommended Value |
| Starting Material | (3-oxo-3,4-dihydropyrazine-2-carbonyl) amide sodium |
| Solvent | Acetonitrile (B52724) (~7 mL/g of starting material) |
| Acid for pH adjustment | Acetic Acid or Phosphoric Acid |
| Target pH | 5.5 - 6.5 |
| Brominating Agent | Liquid Bromine |
| Bromine Ratio | ~1.07 g / g of starting material |
| Addition Temperature | 10 - 20°C |
| Reaction Time (Post-addition) | 1 - 2 hours (monitor by HPLC) |
| Drying Temperature | 60 - 70°C |
Experimental Protocols
Optimized Synthesis of this compound
This protocol is based on an optimized, high-yield procedure.[1]
Materials:
-
(3-oxo-3,4-dihydropyrazine-2-carbonyl) amide sodium
-
Acetonitrile
-
Acetic Acid (or Phosphoric Acid)
-
Liquid Bromine
-
Deionized Water
-
Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and dropping funnel, add acetonitrile (e.g., 56 L for 8000 g of starting material).
-
Dissolution: Under a nitrogen atmosphere, add (3-oxo-3,4-dihydropyrazine-2-carbonyl) amide sodium (e.g., 8000 g) to the acetonitrile while stirring.
-
Temperature & pH Adjustment: Cool the resulting slurry to 10-20°C using an ice bath. Slowly add acetic acid until the pH of the reaction mixture is stable between 5.5 and 6.5.
-
Bromination: Slowly add liquid bromine (e.g., 8600 g) dropwise via the dropping funnel, ensuring the internal temperature is maintained between 10-20°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for 1-2 hours. Monitor the reaction's progress by taking small aliquots and analyzing them via HPLC to confirm the consumption of the starting material.
-
Isolation: Once the reaction is complete, stop the stirring and filter the reaction mixture.
-
Purification (Workup): Wash the collected filter cake with deionized water until the pH of the filtrate is between 6 and 7. This creates the wet product.
-
Drying: Place the wet product in a vacuum oven and dry at 65°C until a constant weight is achieved. The final product is this compound. A typical yield for this process is 80-85%.[1]
Visualizations
Workflow and Troubleshooting Diagrams
The following diagrams illustrate the key workflows for synthesis and troubleshooting.
Caption: Troubleshooting workflow for low yield and purity issues.
Caption: Optimized experimental workflow for synthesis.
References
reducing impurities in 6-Bromo-3-hydroxypyrazine-2-carboxamide production
Welcome to the technical support center for the synthesis of 6-Bromo-3-hydroxypyrazine-2-carboxamide. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers and drug development professionals minimize impurities and optimize production.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the electrophilic bromination of the starting material, 3-hydroxypyrazine-2-carboxamide, using liquid bromine as the brominating agent.[1]
Q2: What are the most critical parameters to control during the bromination reaction to ensure high purity?
A2: To minimize side reactions and improve product purity and yield, it is crucial to control the reaction temperature and the pH.[1] Operating at lower temperatures (e.g., 10-20°C) and maintaining a weakly acidic pH of 5.5-6.5 prevents the formation of impurities that are common at higher temperatures.[1]
Q3: What are the potential impurities in the synthesis of this compound?
A3: Potential impurities include:
-
Unreacted Starting Material: 3-hydroxypyrazine-2-carboxamide.[2]
-
Over-brominated Products: Formation of di-bromo species, although less common under controlled conditions.
-
Degradation Products: High reaction temperatures can lead to decomposition and the formation of colored impurities.[1]
-
Side-products from Halogen Exchange: If sources of other halogens (like chloride) are present, impurities such as 6-Chloro-3-hydroxypyrazine-2-carboxamide could theoretically be formed.[2]
Q4: How can the final product be effectively purified?
A4: Purification is typically achieved through crystallization.[3] A specific method involves dissolving the crude product in a solvent like N,N-dimethylformamide (DMF) and then precipitating the purified product by adding a poor solvent, such as water.[3] The temperature at which the poor solvent is added can influence the resulting crystal form, which can be a tool for purification.[3] An advanced method involves forming a salt of the compound with a base and then re-acidifying to crystallize a purer form of the product.[3]
Troubleshooting Guide
Problem: My reaction yield is low and the product appears impure (e.g., dark in color). What is the likely cause?
Answer: This issue commonly arises from running the bromination reaction at too high a temperature. A previously reported method using DMF at 80-100°C resulted in a yield of only 64.9%, indicating significant side reactions or product degradation.[1]
-
Solution: Maintain a strict reaction temperature between 10-20°C. Additionally, ensure the pH of the reaction mixture is controlled to a weakly acidic range of 5.5-6.5 by adding an acid like acetic acid or phosphoric acid.[1] This creates milder reaction conditions that favor the desired product formation and significantly reduce the occurrence of side reactions.[1]
Problem: HPLC analysis of my final product shows a significant peak corresponding to the starting material, 3-hydroxypyrazine-2-carboxamide. How can I improve the conversion?
Answer: Incomplete conversion is often due to an insufficient amount of the brominating agent or non-optimal reaction conditions.
-
Solution 1 (Reaction Stoichiometry): Ensure the molar ratio of liquid bromine to the starting material is correct. A recommended amount is approximately 1.07 grams of liquid bromine per gram of the starting material (intermediate II).[1]
-
Solution 2 (Purification): If the reaction is complete but starting material remains, purification via recrystallization is necessary. The difference in polarity between the bromo-compound and the starting material should allow for effective separation through carefully selected solvent/anti-solvent systems.
Problem: I am struggling to remove impurities even after standard crystallization. Are there any advanced purification techniques?
Answer: Yes, a method involving the formation and breaking of a salt can be used to achieve higher purity. This process can also help isolate a specific, stable crystalline form of the product.[3]
-
Advanced Protocol:
Data and Protocols
Quantitative Data
Table 1: Optimized Reaction Conditions for High-Purity Synthesis [1]
| Parameter | Recommended Value | Notes |
| Starting Material | 3-hydroxypyrazine-2-amide (or its sodium salt) | Ensure high purity of starting material. |
| Solvent | Acetonitrile (B52724) | Provides good solubility for reactants. |
| pH of Reaction | 5.5 - 6.5 | Adjust with acetic acid or phosphoric acid. |
| Brominating Agent | Liquid Bromine | Use ~1.07 g per gram of starting material. |
| Reaction Temp. | 10 - 20°C | Critical for minimizing side products. |
| Drying Temp. | 60 - 70°C | For the final isolated product. |
Table 2: Crystallization Parameters for Polymorph Control [3]
| Parameter | Condition for Type-A Crystals | Condition for Type-B Crystals |
| Good Solvent | N,N-dimethylformamide (DMF) | N,N-dimethylformamide (DMF) |
| Poor Solvent | Water | Water |
| Addition Temp. | 20 - 50°C | 60 - 70°C |
Experimental Protocols
Protocol 1: High-Purity Synthesis under pH-Controlled Conditions
This protocol is adapted from a patented method designed to improve yield and purity.[1]
-
In a suitable reaction vessel, add 3-hydroxypyrazine-2-amide (or its sodium salt) to acetonitrile (approx. 7 mL per gram of starting material).
-
Protect the reaction with a nitrogen atmosphere and begin stirring.
-
Cool the reaction mixture to between 10-20°C.
-
Slowly add acetic acid or phosphoric acid to adjust the pH of the solution to between 5.5 and 6.5.
-
While maintaining the temperature at 10-20°C, slowly add liquid bromine (approx. 1.07 g per gram of starting material) dropwise.
-
Allow the reaction to stir at this temperature until completion (monitor by HPLC or TLC).
-
Upon completion, quench the reaction and isolate the crude product by filtration.
-
Wash the isolated solid with a suitable solvent (e.g., water or cold acetonitrile) to remove residual salts and impurities.
-
Dry the final product in an oven at 60-70°C to yield this compound.
Protocol 2: Purification by Recrystallization and Polymorph Control
This protocol is based on a method for obtaining specific crystal forms with reduced impurity content.[3]
-
Dissolve the crude this compound in N,N-dimethylformamide (DMF), using approximately 2 to 4 mL of DMF per gram of crude material.
-
Gently heat the mixture to 60-80°C to ensure complete dissolution.
-
Cool the solution to the desired temperature for adding the poor solvent (e.g., 30-50°C for Type-A crystals).
-
Slowly add water (poor solvent) to the solution with stirring until precipitation is observed. Continue adding to ensure complete crystallization.
-
Stir the resulting slurry for a period to allow for full crystal formation.
-
Isolate the crystals by filtration.
-
Wash the filter cake with water and then dry under vacuum.
Visual Guides
Caption: A workflow for the high-purity synthesis of this compound.
Caption: A decision tree for troubleshooting an impure product during synthesis.
References
- 1. CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide - Google Patents [patents.google.com]
- 2. CAS 259793-88-9 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 3. EP3309149A1 - 6-bromo-3-hydroxy-2-pyrazinecarboxamide crystal and method for producing same - Google Patents [patents.google.com]
optimizing reaction conditions for 6-Bromo-3-hydroxypyrazine-2-carboxamide synthesis
Technical Support Center: Synthesis of 6-Bromo-3-hydroxypyrazine-2-carboxamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of this compound, a key intermediate in the production of antiviral agents like Favipiravir.[1][2] This guide includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and visual aids to optimize reaction conditions and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and direct precursor for this synthesis is 3-hydroxypyrazine-2-carboxamide (B1682577).[3]
Q2: What is the recommended brominating agent for this reaction?
A2: Liquid bromine is the most frequently used brominating agent for this synthesis.[3]
Q3: Why is pH control important during the bromination reaction?
A3: Maintaining a weakly acidic pH (typically between 5.5 and 6.5) is crucial for ensuring the reaction proceeds under mild conditions.[3] This helps to minimize the formation of impurities and byproducts, thus improving the overall purity and yield of the final product.[3]
Q4: What are the typical solvents used for this synthesis?
A4: Acetonitrile (B52724) is a commonly used solvent for this reaction.[3] Other potential solvents mentioned in literature for similar bromination reactions include amides like N,N-dimethylformamide (DMF).[4]
Q5: Are there different crystalline forms of this compound?
A5: Yes, at least two different crystalline forms, referred to as type-A and type-B crystals, have been identified. These forms can be obtained by controlling the temperature during the crystallization process.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | - Ensure the molar ratio of bromine to the starting material is correct. A slight excess of bromine may be necessary. - Verify the reaction temperature is maintained within the optimal range (e.g., 10-20 °C during bromine addition).[3] - Check the pH of the reaction mixture and adjust to the weakly acidic range (5.5-6.5) if necessary.[3] |
| Product loss during workup or purification. | - Optimize the crystallization conditions, including solvent and temperature, to maximize product precipitation. - Ensure complete transfer of the product during filtration and washing steps. | |
| High Impurity Profile | Sub-optimal reaction conditions leading to side reactions. | - Strictly control the temperature during the addition of bromine to prevent overheating, which can lead to the formation of undesired byproducts.[3] - Maintain the pH of the reaction mixture within the recommended range to suppress side reactions.[3] |
| Impure starting materials. | - Use high-purity 3-hydroxypyrazine-2-carboxamide as the starting material. | |
| Difficulty in Product Isolation/Crystallization | Incorrect solvent or temperature for crystallization. | - Experiment with different anti-solvents to induce precipitation. - Control the cooling rate during crystallization; slower cooling often leads to purer crystals. The temperature at which a poor solvent is added can influence the crystal form obtained.[4] |
| Product Discoloration | Presence of residual bromine or other colored impurities. | - Wash the isolated product thoroughly with an appropriate solvent to remove residual bromine. - Consider recrystallization of the crude product to improve its color and purity. |
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of this compound based on literature procedures.[3]
Materials and Reagents:
-
3-hydroxypyrazine-2-carboxamide
-
Acetonitrile
-
Liquid Bromine
-
Acetic Acid or Phosphoric Acid (for pH adjustment)
-
Deionized Water
Procedure:
-
Dissolution of Starting Material: In a suitable reaction vessel, dissolve 3-hydroxypyrazine-2-carboxamide in acetonitrile (approximately 7 mL per gram of starting material).
-
pH Adjustment: Adjust the pH of the solution to 5.5-6.5 by adding acetic acid or phosphoric acid.[3]
-
Bromination: Cool the reaction mixture to 10-20 °C.[3] Slowly add liquid bromine (approximately 1.07 g per gram of the starting material) dropwise to the cooled solution while maintaining the temperature between 10-20 °C.[3]
-
Reaction Monitoring: Stir the reaction mixture at this temperature and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed.
-
Product Isolation: Upon completion of the reaction, isolate the precipitated product by filtration.
-
Washing: Wash the collected solid with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified this compound in an oven at a temperature of 60-70 °C to a constant weight.[3]
Optimized Reaction Parameters
| Parameter | Recommended Value | Reference |
| Solvent | Acetonitrile | [3] |
| pH | 5.5 - 6.5 | [3] |
| Bromine Addition Temperature | 10 - 20 °C | [3] |
| Drying Temperature | 60 - 70 °C | [3] |
Visual Diagrams
Synthesis Pathway
A diagram illustrating the direct synthesis route to this compound.
Troubleshooting Workflow
A workflow diagram to guide troubleshooting common synthesis issues.
Logical Relationships of Reaction Parameters
A diagram showing the interplay between key reaction parameters and the desired outcome.
References
- 1. This compound For Favipiravir 259793-88-9 China Manufacturers Suppliers Factory Exporter [volsenchem.com]
- 2. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide - Google Patents [patents.google.com]
- 4. EP3309149A1 - 6-bromo-3-hydroxy-2-pyrazinecarboxamide crystal and method for producing same - Google Patents [patents.google.com]
6-Bromo-3-hydroxypyrazine-2-carboxamide stability and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-3-hydroxypyrazine-2-carboxamide and related compounds like Favipiravir (B1662787). The following information primarily pertains to the stability and degradation of Favipiravir, a closely related antiviral medication, as specific data for this compound is limited. The insights on Favipiravir can provide valuable guidance for handling and developing its precursors.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for compounds related to this compound, such as Favipiravir?
A1: Favipiravir is known to be susceptible to degradation under several conditions. The primary degradation pathways include hydrolysis (both acidic and alkaline conditions) and oxidation.[1][2] Significant degradation has been observed under alkaline stress conditions in particular.[3]
Q2: Under what pH conditions is Favipiravir most stable?
A2: Studies have indicated that Favipiravir exhibits maximum stability at a pH of 5.0.[4]
Q3: What are the common degradation products observed for Favipiravir?
A3: The degradation of Favipiravir can result in several products. Under alkaline conditions, a major degradation product is formed through hydrolysis.[3] Oxidative stress also leads to the formation of distinct degradation products.[5] The specific structures of these degradants can be characterized using techniques like LC-MS/MS and NMR.[3][5]
Q4: Are there validated analytical methods to study the stability of Favipiravir?
A4: Yes, several stability-indicating analytical methods have been developed and validated, primarily using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).[2][6][7] These methods are capable of separating the active pharmaceutical ingredient (API) from its degradation products.[3]
Troubleshooting Guides
Issue 1: Unexpected peaks are observed during HPLC analysis of a stability study sample.
-
Possible Cause: This may indicate the degradation of the compound.
-
Troubleshooting Steps:
-
Confirm if the retention times of the unexpected peaks correspond to any known degradation products.
-
Perform forced degradation studies (acidic, alkaline, oxidative, thermal, and photolytic) to intentionally generate degradation products and compare their chromatographic profiles with the unexpected peaks.[2][3]
-
Utilize a photodiode array (PDA) detector to check for peak purity.
-
Employ LC-MS to identify the mass of the unknown impurities and elucidate their structures.[7]
-
Issue 2: The concentration of the active compound decreases over time in a solution.
-
Possible Cause: The compound may be unstable in the chosen solvent or storage conditions.
-
Troubleshooting Steps:
-
Review the pH of the solution. As related compounds like Favipiravir are most stable at pH 5.0, adjusting the pH may improve stability.[4]
-
Assess the storage conditions, including temperature and exposure to light. Store solutions in a cool, dark place.
-
Evaluate the solvent system. Consider using a buffer system to maintain a stable pH.
-
Issue 3: Inconsistent results in stability studies across different batches.
-
Possible Cause: Variability in the purity of the starting material or inconsistencies in the experimental conditions.
-
Troubleshooting Steps:
-
Ensure that the starting material from different batches has a consistent purity profile.
-
Strictly control experimental parameters such as temperature, pH, and light exposure during the stability studies.
-
Validate the analytical method according to ICH guidelines to ensure it is robust and reproducible.[2][3]
-
Quantitative Data Summary
The following tables summarize the conditions and results from forced degradation studies of Favipiravir.
Table 1: Summary of Forced Degradation Conditions for Favipiravir
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.01 N HCl | 48 hours |
| Alkaline Hydrolysis | 1 N/2 N/5 N NaOH | 60 minutes at 80°C |
| Oxidative Degradation | 0.05% H₂O₂ | 5 days |
| Thermal Degradation | 105°C | 6 hours |
| Photodegradation | Direct sunlight | 6 hours |
| Water Hydrolysis | Water | 3 days |
Data compiled from multiple sources.[1][3][7]
Table 2: HPLC Method Parameters for Favipiravir Stability Studies
| Parameter | Condition 1 | Condition 2 |
| Column | Agilent HPLC-C18, 5µm, (4.6 x 250) mm | Zorbax Eclipse Plus C18, 5 µm, (150 x 4.6) mm |
| Mobile Phase | 10 mM Phosphate buffer (pH 3.5) and Acetonitrile (70:30 v/v) | 5 mM Phosphate buffer (pH 3.5) and Methanol (75:25 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 320 nm | 322 nm |
| Run Time | 8.0 minutes | Not specified |
Data from various validated methods.[2][3]
Experimental Protocols
Protocol 1: Forced Degradation Study of Favipiravir
-
Preparation of Stock Solution: Accurately weigh and dissolve the Favipiravir API in a suitable solvent (e.g., methanol) to obtain a stock solution of a known concentration (e.g., 1000 µg/ml).[8]
-
Acid Hydrolysis: Transfer a known volume of the stock solution into a flask. Add an equal volume of 0.01 N HCl. Keep the solution at room temperature for 48 hours.[7]
-
Alkaline Hydrolysis: Transfer a known volume of the stock solution into a flask. Add 1 mL of 1 N NaOH and heat in a water bath at 80°C for 60 minutes.[3]
-
Oxidative Degradation: Transfer a known volume of the stock solution into a flask. Add 5 ml of 10% hydrogen peroxide and keep it at 60°C for 5 hours.[8]
-
Thermal Degradation: Place the solid drug powder in an oven maintained at 105°C for 6 hours.[1]
-
Photolytic Degradation: Expose the solid drug powder to direct sunlight for 6 hours.[1]
-
Sample Analysis: After the specified duration, neutralize the acidic and alkaline samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: RP-HPLC Method for Stability Analysis
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 10 mM Phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) and Acetonitrile in a 70:30 v/v ratio.[2] Filter and degas the mobile phase.
-
Chromatographic Conditions:
-
Sample Preparation: Prepare the sample solutions from the forced degradation studies by diluting them to a final concentration within the linear range of the method.
-
Analysis: Inject the blank, standard solution, and sample solutions into the HPLC system and record the chromatograms.
-
Data Evaluation: Identify and quantify the parent drug and any degradation products by comparing their retention times and peak areas with those of the standard.
Visualizations
Caption: Major degradation pathways for Favipiravir under various stress conditions.
Caption: A typical experimental workflow for a forced degradation study.
References
- 1. tandfonline.com [tandfonline.com]
- 2. journalijtdh.com [journalijtdh.com]
- 3. mdpi.com [mdpi.com]
- 4. A quality-by-design optimized LC method for navigating degradation kinetics and quantification of favipiravir in the presence of degradation products and manufacturing impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Method Development and Validation of Degradation Studies of Favipiravir by RP-HPLC | Scilit [scilit.com]
- 7. Favipiravir (SARS‐CoV‐2) degradation impurities: Identification and route of degradation mechanism in the finished solid dosage form using LC/LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jmpas.com [jmpas.com]
Technical Support Center: Bromination of Pyrazine Rings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the bromination of pyrazine (B50134) rings. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the electrophilic bromination of pyrazine rings?
The most prevalent side reaction is polybromination , where more than one bromine atom is added to the pyrazine ring. This is especially common in pyrazines activated with electron-donating groups, such as an amino group. For instance, the bromination of 2-aminopyrazine (B29847) can yield both the desired 2-amino-5-bromopyrazine (B17997) and the side product 2-amino-3,5-dibromopyrazine (B131937).[1][2][3][4] The degree of bromination is highly dependent on the reaction conditions.[1][2]
Another potential, though less commonly reported, side reaction for related aza-aromatic compounds is ring-opening , where the heterocyclic ring is cleaved during halogenation. While not extensively documented for pyrazine itself, it is a known reaction pathway for other nitrogen-containing heterocycles under electrophilic conditions. Oxidation of the pyrazine nitrogen to form an N-oxide is also a theoretical possibility.
Q2: I am observing a significant amount of dibrominated product in my reaction. How can I favor the formation of the monobrominated pyrazine?
To increase the selectivity for monobromination, particularly in the case of activated pyrazines like 2-aminopyrazine, you should carefully control the reaction conditions. Key parameters to adjust include:
-
Stoichiometry of the Brominating Agent: Use a controlled amount of the brominating agent, typically N-bromosuccinimide (NBS). Employing 1.0 to 1.1 equivalents of NBS is often optimal for maximizing the yield of the monobrominated product while minimizing the formation of the dibrominated species.[1][2]
-
Reaction Temperature: Perform the reaction at room temperature. Elevated temperatures can lead to an increase in the formation of the dibrominated byproduct.[1]
-
Reaction Time: Monitor the reaction closely and limit the reaction time. Shorter reaction times can favor the monobrominated product.[2]
Q3: My bromination reaction is sluggish or not proceeding to completion. What can I do to improve the yield of the desired brominated pyrazine?
If the reaction is not proceeding efficiently, consider the following adjustments:
-
Solvent Choice: Acetonitrile (B52724) is an effective solvent for the bromination of 2-aminopyrazine with NBS.[1][4]
-
Microwave Irradiation: The use of microwave assistance can significantly improve yields and reduce reaction times for both mono- and dihalogenation.[1][2][4]
-
Catalyst: While not always necessary, the addition of a catalyst like CuBr has been reported to slightly improve yields in some cases.[1]
-
Activating Groups: The inherent electron-deficient nature of the pyrazine ring makes it resistant to electrophilic substitution. The presence of strong electron-donating groups (e.g., -NH2, -OH) is often necessary to facilitate the reaction.
Q4: How can I effectively separate the desired monobrominated pyrazine from the dibrominated side product and unreacted starting material?
The most common method for purification of the reaction mixture is silica (B1680970) gel column chromatography .[1] The polarity difference between the starting material, the monobrominated product, and the dibrominated product allows for their separation. The choice of eluent will depend on the specific substrates, but a mixture of ethyl acetate (B1210297) and hexane (B92381) is a common starting point for aminopyrazine derivatives.[5] Thin-layer chromatography (TLC) should be used to monitor the reaction and to determine the optimal eluent system for column chromatography.
Troubleshooting Guide: Polybromination in the Synthesis of 2-Amino-5-bromopyrazine
This guide focuses on the common issue of over-bromination during the synthesis of 2-amino-5-bromopyrazine from 2-aminopyrazine using N-bromosuccinimide (NBS).
Problem: Low yield of 2-amino-5-bromopyrazine and high yield of 2-amino-3,5-dibromopyrazine.
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for minimizing dibromination.
Data Presentation: Influence of Reaction Conditions on Product Distribution
The following table summarizes the yields of monobrominated (2c) and dibrominated (3c) products from 2-aminopyrazine under various reaction conditions using NBS as the brominating agent and acetonitrile (MeCN) as the solvent.[1]
| Entry | Equivalents of NBS | Temperature (°C) | Time (min) | Yield of 2-amino-5-bromopyrazine (%) | Yield of 2-amino-3,5-dibromopyrazine (%) |
| 1 | 3.3 | 25 | 180 | - | 38 |
| 2 | 1.1 | 100 | 5 | Mixture (poor yield) | Mixture (poor yield) |
| 3 | 1.1 | 25 | 180 | 88 | 6 |
| 4 | 2.2 | 25 | 180 | - | 98 |
| 5 | 1.1 | 100 (MW) | 5 | 78 | 6 |
| 6 | 2.2 | 100 (MW) | 5 | - | 96 |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-5-bromopyrazine (Monobromination)[1][5]
Objective: To synthesize 2-amino-5-bromopyrazine with minimal formation of the dibrominated byproduct.
Materials:
-
2-aminopyrazine
-
N-bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for eluent
Procedure:
-
Dissolve 2-aminopyrazine (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add N-bromosuccinimide (1.1 mmol, 1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford 2-amino-5-bromopyrazine.
Protocol 2: Synthesis of 2-amino-3,5-dibromopyrazine (Dibromination)[1]
Objective: To synthesize 2-amino-3,5-dibromopyrazine.
Materials:
-
2-aminopyrazine
-
N-bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-aminopyrazine (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask.
-
Add N-bromosuccinimide (2.2 mmol, 2.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 3 hours.
-
After the reaction is complete (as monitored by TLC), remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-amino-3,5-dibromopyrazine.
Signaling Pathways and Experimental Workflows
Reaction Pathway: Bromination of 2-Aminopyrazine
The following diagram illustrates the reaction pathway for the bromination of 2-aminopyrazine, leading to both the desired monobrominated product and the dibrominated side product.
Caption: Reaction pathway for the bromination of 2-aminopyrazine.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. d-nb.info [d-nb.info]
- 3. 2-Amino-3,5-dibromopyrazine (97%) - Amerigo Scientific [amerigoscientific.com]
- 4. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. 2-Amino-5-bromopyrazine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 6-Bromo-3-hydroxypyrazine-2-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-Bromo-3-hydroxypyrazine-2-carboxamide, a key intermediate in the synthesis of the antiviral drug Favipiravir (B1662787).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Yield After Initial Synthesis and Precipitation
Q: My reaction yield for this compound is consistently low after precipitation and initial filtration. What are the common causes and how can I improve it?
A: Low yields can stem from several factors throughout the synthesis and workup process. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The bromination of 3-hydroxypyrazine-2-carboxamide (B1682577) may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all the starting material is consumed before quenching the reaction.
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and pH are critical parameters.
-
Product Loss During Workup: The product may have some solubility in the wash solvents.
-
Solution: After filtration, wash the crude product with a minimal amount of cold water and cold ethanol (B145695) to minimize dissolution.[2] Ensure the wash solvents are sufficiently chilled before use.
-
-
Side Reactions: The formation of by-products can consume the starting material and reduce the yield of the desired product.
-
Solution: Controlling the reaction temperature and pH can help minimize the formation of impurities.[1]
-
Problem 2: Product Discoloration (Yellow to Brown)
Q: The isolated this compound is a yellow to brown powder, but I require a lighter-colored material. How can I remove the colored impurities?
A: Discoloration is a common issue and can often be resolved through recrystallization with a decolorizing agent.
-
Presence of Colored Impurities: Residual reagents or by-products from the synthesis can impart color to the final product.
-
Solution 1: Recrystallization with Activated Charcoal. Dissolve the crude product in a suitable hot solvent, such as ethanol. Add a small amount of activated charcoal to the hot solution and continue to heat for a short period. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal, and then allow the filtrate to cool slowly to form crystals.
-
Solution 2: Solvent Washes. Thoroughly washing the filtered product with appropriate cold solvents can help remove some colored impurities.
-
Problem 3: Persistent Impurities Detected by HPLC
Q: After initial purification, HPLC analysis still shows the presence of impurities, such as the starting material (3-hydroxypyrazine-2-carboxamide) or other related substances. How can I achieve higher purity?
A: Achieving high purity often requires a secondary purification step like recrystallization or column chromatography.
-
Co-precipitation of Impurities: Impurities with similar solubility profiles to the product may co-precipitate during the initial isolation.
-
Solution 1: Recrystallization. This is a highly effective method for removing small amounts of impurities. A detailed protocol is provided in the Experimental Protocols section.
-
Solution 2: Column Chromatography. For more challenging separations, column chromatography can be employed. Due to the polar nature of the compound, normal phase chromatography on silica (B1680970) gel with a polar mobile phase is a suitable option. A general protocol is outlined in the Experimental Protocols section. For highly polar compounds that are difficult to elute, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted starting material: 3-hydroxypyrazine-2-carboxamide.
-
By-products from the synthesis.
-
-
Residual Solvents: Acetonitrile is a common solvent used in the synthesis.[1]
Q2: What is a suitable solvent for recrystallizing this compound?
A2: Ethanol is a commonly used and effective solvent for the recrystallization of this compound.[2]
Q3: How can I monitor the purity of this compound during the purification process?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for assessing the purity of the compound and quantifying any impurities.[2] Thin Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the purification progress.
Q4: My purified product has a melting point with a broad range. What does this indicate?
A4: A broad melting point range is typically an indication of the presence of impurities. Pure crystalline solids usually have a sharp melting point. Further purification steps, such as another round of recrystallization, may be necessary.
Data Presentation
| Parameter | Recrystallization | Column Chromatography |
| Typical Purity Achieved | >99% | >99% |
| Common Solvents | Ethanol, Water | Dichloromethane/Methanol, Hexane (B92381)/Ethyl Acetate (B1210297) |
| Stationary Phase | Not Applicable | Silica Gel |
| Typical Yield | 89% (from precursor)[2] | Variable, depends on loading and separation |
Experimental Protocols
1. Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the impurity profile of your material.
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to a gentle boil with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% w/w of the crude product). Reheat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any other insoluble impurities.
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature, undisturbed, to promote the formation of large crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol, followed by a wash with cold water.[2]
-
Drying: Dry the purified crystals under vacuum at 50°C overnight to remove any residual solvent.[2]
2. Column Chromatography of this compound
This is a general protocol for the purification of a polar aromatic amide and should be optimized for your specific needs.
-
Stationary Phase Preparation: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane/methanol) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully load the dry sample onto the top of the prepared column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane or a high hexane/ethyl acetate ratio). Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent (e.g., ethyl acetate or methanol). For pyrazine (B50134) carboxamides, a mobile phase system of hexane:ethyl acetate (5:1) has been reported.[4] For more polar compounds, a system of dichloromethane/methanol with a small amount of triethylamine (B128534) (to reduce peak tailing) can be effective.[3]
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC or HPLC.
-
Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualization
Caption: Purification workflow for this compound.
References
- 1. CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide - Google Patents [patents.google.com]
- 2. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Production of 6-Bromo-3-hydroxypyrazine-2-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up production of 6-Bromo-3-hydroxypyrazine-2-carboxamide, a key intermediate in the synthesis of Favipiravir.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete Bromination: Insufficient brominating agent or suboptimal reaction time. | - Ensure the molar ratio of the brominating agent (e.g., liquid bromine) to the starting material (3-hydroxypyrazine-2-carboxamide) is appropriate. A slight excess of bromine may be required. - Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC) to determine the optimal reaction time. |
| Side Reactions: Formation of di-brominated or other byproducts due to harsh reaction conditions. | - Maintain the reaction temperature strictly within the recommended range (e.g., 10-20°C during bromine addition) to minimize side reactions.[1] - Ensure the pH of the reaction mixture is controlled to be weakly acidic (pH 5.5-6.5) to promote the desired mono-bromination.[1] | |
| Product Loss During Work-up: Product precipitating out in waste streams or being lost during filtration and washing. | - Carefully control the temperature during quenching and precipitation steps. - Optimize the washing procedure to minimize the dissolution of the product. Use cold solvents for washing if solubility allows. | |
| Low Product Purity (Presence of Impurities) | Unreacted Starting Material: Incomplete reaction. | - Increase reaction time or temperature slightly, while carefully monitoring for the formation of byproducts. - Ensure efficient mixing to promote contact between reactants. |
| Formation of Di-brominated Impurities: Excess brominating agent or localized high concentrations. | - Add the brominating agent dropwise or in portions to maintain a low concentration throughout the reaction. - Optimize the stoichiometry of the brominating agent. | |
| Other Byproducts: Side reactions due to incorrect pH or temperature. | - Strictly control the pH of the reaction medium. Using a buffer system can be beneficial.[1] - Maintain a consistent and controlled temperature profile throughout the reaction. | |
| Poor Filterability of the Product | Fine Particle Size: Rapid precipitation or crystallization. | - Control the rate of precipitation by adjusting the addition rate of anti-solvent or by cooling the solution slowly. - Consider implementing a seeding strategy to promote the growth of larger crystals. |
| Oily or Tarry Product: Presence of impurities that inhibit crystallization. | - Analyze the crude product to identify the impurities and develop a targeted purification strategy (e.g., recrystallization from a suitable solvent system, slurry wash). | |
| Inconsistent Crystal Form | Variations in Crystallization Conditions: Different cooling rates, solvent compositions, or agitation. | - Standardize the crystallization protocol, including solvent ratios, cooling profiles, and stirring speed. - Characterize the desired crystal form using techniques like XRPD and DSC to establish a reference. |
| Coloration of the Final Product | Presence of Colored Impurities: Residual bromine or byproducts. | - Implement a quenching step after the reaction is complete to remove any unreacted bromine (e.g., using sodium bisulfite). - Recrystallize the product from a suitable solvent to remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
A1: The most common starting material is 3-hydroxypyrazine-2-carboxamide (B1682577).[1]
Q2: What are the critical process parameters to control during the bromination reaction?
A2: The critical parameters to control are temperature, pH, and the rate of addition of the brominating agent. The temperature should be maintained between 10-20°C during the addition of bromine, and the pH should be kept in a weakly acidic range (5.5-6.5) to ensure mild reaction conditions and minimize side reactions.[1]
Q3: What are the common impurities observed in the production of this compound?
A3: Common impurities include unreacted 3-hydroxypyrazine-2-carboxamide, di-brominated species, and other process-related impurities. The presence of these can impact the quality and yield of the subsequent steps in the synthesis of Favipiravir.
Q4: How can the purity of the final product be improved?
A4: Purity can be improved by optimizing the reaction conditions to minimize byproduct formation and by implementing an effective purification strategy, such as recrystallization or slurry washing with a suitable solvent.
Q5: What are the recommended drying conditions for the final product?
A5: The wet product should be dried in an oven at a temperature between 60-70°C until a constant weight is achieved.[1]
Q6: Are there different crystalline forms of this compound?
A6: Yes, different crystalline forms of the compound have been reported. It is important to control the crystallization process to consistently obtain the desired polymorph, as this can affect the product's physical properties and stability.
Experimental Protocols
Synthesis of this compound
-
Reaction Setup: In a suitable reactor, charge 3-hydroxypyrazine-2-carboxamide and a solvent such as acetonitrile.
-
pH Adjustment: Cool the mixture to 10-20°C and adjust the pH to 5.5-6.5 using an acid like acetic acid or phosphoric acid.[1]
-
Bromination: Slowly add liquid bromine to the reaction mixture while maintaining the temperature between 10-20°C.[1]
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench any excess bromine with a suitable reducing agent (e.g., sodium bisulfite solution).
-
Isolation: Isolate the crude product by filtration.
-
Washing: Wash the filter cake with water until the pH of the filtrate is neutral, followed by a wash with a suitable organic solvent if necessary.
-
Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.[1]
Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a suitable solvent at an elevated temperature.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to induce crystallization. Seeding with pure crystals can be beneficial.
-
Isolation: Isolate the purified crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified product under vacuum at an appropriate temperature.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Recommended Range | Rationale |
| Starting Material | 3-hydroxypyrazine-2-carboxamide | Precursor for bromination. |
| Solvent | Acetonitrile | Provides a suitable reaction medium.[1] |
| Brominating Agent | Liquid Bromine | Source of bromine for the electrophilic substitution.[1] |
| pH | 5.5 - 6.5 | Ensures mild reaction conditions and minimizes side reactions.[1] |
| Temperature (Bromine Addition) | 10 - 20 °C | Controls the reaction rate and prevents overheating, which can lead to byproducts.[1] |
| Drying Temperature | 60 - 70 °C | Removes residual solvents and moisture from the final product.[1] |
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting workflow for production issues.
References
troubleshooting low yields in pyrazine carboxamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of pyrazine (B50134) carboxamides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
Synthesis Troubleshooting
Question: My pyrazine carboxamide synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
Answer:
Low yields in pyrazine carboxamide synthesis can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
Potential Causes & Solutions:
-
Incomplete Reaction: The amide bond formation may not be proceeding to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the temperature to drive the reaction forward.[1] Ensure efficient stirring to overcome any mass transfer limitations.
-
-
Suboptimal Reaction Conditions: The choice of solvent, coupling agent, base, and temperature are critical for efficient amide bond formation.
-
Solution:
-
Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the starting materials. Common solvents include dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF).[2]
-
Coupling Agent: The choice of coupling agent can significantly impact the yield. If one coupling agent (e.g., DCC) is giving low yields, consider alternatives like HATU, HBTU, or T3P, which can be more efficient but also more expensive.[3]
-
Base: A non-nucleophilic organic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) is often required to neutralize acids formed during the reaction. Ensure the base is pure and added in the correct stoichiometric amount.
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to product degradation or the formation of side products.[4][5] An optimal temperature needs to be determined for each specific reaction.
-
-
-
Purity of Starting Materials: Impurities in the starting pyrazine carboxylic acid or the amine can lead to unwanted side reactions and the formation of byproducts, thereby reducing the yield of the desired product.[6]
-
Solution: Ensure the purity of your starting materials. Recrystallize or chromatograph the starting materials if necessary.
-
-
Side Reactions: The formation of unwanted side products can consume starting materials and lower the yield.
-
Solution: Identify potential side reactions based on your specific substrates and reaction conditions. Adjusting the temperature, order of addition of reagents, or choice of coupling agent can help minimize side product formation.[1]
-
-
Product Degradation: The pyrazine carboxamide product may be sensitive to the reaction or workup conditions.
-
Solution: Employ milder reagents and conditions where possible. For instance, if your product is sensitive to strong acids or bases, use a buffered or neutral workup procedure.[1]
-
Question: I am observing significant byproduct formation in my reaction. How can I identify and minimize these impurities?
Answer:
Byproduct formation is a common challenge. The nature of the byproduct depends heavily on the synthetic route.
Common Byproducts & Mitigation Strategies:
-
Unreacted Starting Materials: The most common "impurity."
-
Solution: Drive the reaction to completion by optimizing reaction time and temperature. Consider using a slight excess of one of the reactants (usually the less expensive one).
-
-
Side-Products from the Coupling Agent: For example, dicyclohexylurea (DCU) is a common byproduct when using DCC, which can be difficult to remove.
-
Solution: While DCU is insoluble in many organic solvents and can be removed by filtration, some may remain. Using alternative coupling agents like EDCI (which produces a water-soluble urea (B33335) byproduct) or T3P can simplify purification.[3]
-
-
Products of Side Reactions: Depending on the functional groups present on your starting materials, various side reactions can occur.
-
Solution: Characterize the major byproducts using techniques like NMR and MS to understand their structure. This can provide insight into the unintended reaction pathway and help in devising a strategy to suppress it, for instance, by using protecting groups.
-
Purification Troubleshooting
Question: I am struggling to purify my pyrazine carboxamide product using column chromatography. What can I do to improve the separation?
Answer:
Column chromatography is a powerful purification technique, but its success depends on several factors.
Tips for Effective Column Chromatography:
-
Solvent System Selection: The choice of eluent is critical. Use TLC to screen for an optimal solvent system that provides good separation between your product and impurities (a ΔRf of at least 0.2 is desirable). A common starting point is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297).[1]
-
Silica (B1680970) Gel Choice and Packing: Ensure you are using the correct mesh size of silica gel for your application and that the column is packed uniformly to avoid channeling.
-
Loading the Sample: Load the crude product onto the column in a minimal amount of the eluent or a solvent in which it is highly soluble and can be easily evaporated.
-
Gradient Elution: If there is a significant polarity difference between your product and impurities, a gradient elution (gradually increasing the polarity of the eluent) can provide better separation and faster elution times.
Question: My attempt at recrystallization of the pyrazine carboxamide resulted in an oil or very poor recovery. What are the common mistakes?
Answer:
Recrystallization is an effective technique for purifying solid compounds, but it requires careful execution.
Common Recrystallization Pitfalls and Solutions:
-
Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] Test a range of solvents in small test tubes before committing to a large-scale recrystallization.
-
Using Too Much Solvent: This is a very common error and will result in low or no recovery of your product. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling Rate: Rapid cooling can cause the product to precipitate as an impure amorphous solid instead of forming pure crystals.[6] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Presence of Insoluble Impurities: If there are insoluble impurities in the hot solution, they should be removed by hot filtration before allowing the solution to cool.[6]
Data Presentation
Table 1: Effect of Coupling Agent on Pyrazine Carboxamide Yield
| Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| DCC/HOBt | TEA | DCM | 25 | 12 | 65 |
| HATU | DIPEA | DMF | 25 | 6 | 92 |
| T3P | Pyridine | Ethyl Acetate | 50 | 4 | 88 |
| CDI | None | THF | 60 | 18 | 75 |
Note: Yields are representative and can vary significantly based on the specific substrates used.
Table 2: Solvent Effects on a Model Pyrazine Carboxamide Synthesis
| Solvent | Dielectric Constant | Temperature (°C) | Time (h) | Yield (%) |
| Toluene (B28343) | 2.4 | 110 | 8 | 78 |
| 1,4-Dioxane | 2.2 | 100 | 8 | 85 |
| Acetonitrile | 37.5 | 80 | 12 | 60 |
| DMF | 36.7 | 80 | 6 | 90 |
Note: This table illustrates a general trend. Optimal solvent choice is substrate-dependent.
Experimental Protocols
Protocol 1: General Procedure for Pyrazine Carboxamide Synthesis via Acyl Chloride
This method involves converting the pyrazine-2-carboxylic acid to its more reactive acyl chloride, followed by reaction with an amine.[7]
Step 1: Synthesis of Pyrazine-2-carbonyl chloride
-
To a round-bottom flask containing pyrazine-2-carboxylic acid (1.0 eq), add dry toluene.
-
Carefully add thionyl chloride (1.5 eq) to the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reflux the mixture for 1-2 hours. The reaction can be monitored by the cessation of gas (SO₂ and HCl) evolution.
-
After the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude pyrazine-2-carbonyl chloride. This is often used immediately in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) in a separate flask, and cool the solution in an ice bath.
-
Dissolve the crude pyrazine-2-carbonyl chloride from Step 1 in anhydrous DCM and add it dropwise to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Upon completion, wash the reaction mixture with water, followed by a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyrazine carboxamide.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[8]
Protocol 2: General Procedure for Pyrazine Carboxamide Synthesis using HATU Coupling
This protocol uses a modern coupling agent for the direct formation of the amide bond from the carboxylic acid and amine.
-
In a round-bottom flask, dissolve the pyrazine-2-carboxylic acid (1.0 eq), the amine (1.1 eq), and HATU (1.2 eq) in an anhydrous polar aprotic solvent such as DMF.
-
Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature overnight, or until the reaction is complete as monitored by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low yields in pyrazine carboxamide synthesis.
Caption: A general purification workflow for pyrazine carboxamide derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjpbcs.com [rjpbcs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jyoungpharm.org [jyoungpharm.org]
handling and storage best practices for 6-Bromo-3-hydroxypyrazine-2-carboxamide
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 6-Bromo-3-hydroxypyrazine-2-carboxamide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
To ensure the stability and integrity of this compound, it is crucial to adhere to proper storage conditions. Key recommendations include:
-
Temperature: Store in a refrigerator at 2-8°C for short to medium-term storage. Some suppliers suggest storage at 10-25°C is also acceptable, but refrigeration is generally preferred to minimize degradation.
-
Atmosphere: For long-term storage, it is advisable to keep the compound under an inert atmosphere, such as argon, to prevent potential degradation from atmospheric components.
-
Light: The compound is light-sensitive. Always store in a light-resistant container or in a dark location to prevent photochemical decomposition.
-
Moisture: Keep the container tightly sealed in a dry and well-ventilated place to protect it from moisture.
2. What personal protective equipment (PPE) should be used when handling this compound?
This compound is classified as harmful. Therefore, appropriate personal protective equipment must be worn at all times to ensure safety. This includes:
-
Gloves: Chemical-resistant gloves are mandatory to prevent skin contact.
-
Eye Protection: Safety glasses or goggles should be worn to protect the eyes from dust or splashes.
-
Lab Coat: A lab coat is necessary to protect clothing and skin.
-
Respiratory Protection: If handling the compound as a powder outside of a fume hood, a dust mask or respirator is recommended to avoid inhalation.
3. What are the known solubility properties of this compound?
| Solvent Type | Expected Solubility |
| Polar Aprotic Solvents | Likely to be soluble in DMSO and DMF. |
| Polar Protic Solvents | May have limited solubility in methanol (B129727) and ethanol. |
| Non-Polar Solvents | Expected to have low solubility in solvents like hexane. |
It is always recommended to perform a small-scale solubility test before preparing a stock solution.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound in synthetic procedures.
Problem 1: Low Yield in Subsequent Reactions (e.g., Favipiravir Synthesis)
Q: I am experiencing a lower than expected yield in the reaction where this compound is a starting material. What are the possible causes and solutions?
A: Low yields can be attributed to several factors. Consider the following troubleshooting steps:
-
Purity of Starting Material: Ensure the this compound is of high purity. Impurities can interfere with the reaction.
-
Reaction Conditions:
-
Temperature: The reaction temperature is critical. Ensure it is maintained as specified in the protocol.
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
-
Reagents: Use fresh and high-quality reagents. Degradation of other reactants can impact the yield.
-
-
Moisture: The presence of moisture can be detrimental to many reactions. Ensure all glassware is dry and use anhydrous solvents if the reaction is moisture-sensitive.
Problem 2: Presence of Impurities in the Final Product
Q: My final product shows impurities that I suspect are related to the this compound starting material. What could be the source of these impurities and how can I avoid them?
A: Impurities can arise from the starting material itself or from side reactions.
-
Starting Material Impurities: If the this compound contains unreacted starting materials from its own synthesis or degradation products, these can carry through to the final product. It is advisable to verify the purity of the starting material before use.
-
Side Reactions: In reactions like bromination, over-bromination or side reactions with the solvent can occur. Optimizing the reaction conditions, such as temperature and the stoichiometry of the brominating agent, can help minimize these side products.
-
Purification: Employing an effective purification method, such as column chromatography or recrystallization, is crucial for removing impurities. The choice of solvent for these procedures should be carefully optimized.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a published procedure for the synthesis of a key intermediate for Favipiravir.
Materials:
-
3-Hydroxypyrazine-2-carboxamide
-
A suitable brominating agent (e.g., N-Bromosuccinimide)
-
An appropriate solvent (e.g., Acetonitrile)
Procedure:
-
Dissolve 3-Hydroxypyrazine-2-carboxamide in the chosen solvent in a reaction vessel.
-
Slowly add the brominating agent to the solution while stirring.
-
Maintain the reaction at the specified temperature for the required duration.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Isolate the crude product by filtration.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Caption: A generalized experimental workflow for synthesis.
Technical Support Center: Synthesis of Favipiravir Intermediates
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists encountering common pitfalls during the synthesis of key intermediates for the antiviral drug Favipiravir (B1662787).
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for Favipiravir synthesis and their associated challenges?
A1: Several synthetic routes to Favipiravir have been developed, each with distinct starting materials and challenges. Common starting points include 3-aminopyrazine-2-carboxylic acid, 2-aminopyrazine (B29847), and diethyl malonate.[1][2][3] The original synthesis starting from 3-aminopyrazine-2-carboxylic acid involved costly catalysts and highly corrosive reagents, resulting in a very low overall yield.[4] Routes starting from diethyl malonate are more economical but can be lengthy.[2][5] Syntheses involving 2-aminopyrazine may require expensive palladium catalysts for cyanation steps.[3][5]
Q2: I am synthesizing 3,6-dichloropyrazine-2-carbonitrile (B1371311). What are the critical safety precautions?
A2: 3,6-dichloropyrazine-2-carbonitrile is a known strong allergen that can cause skin irritation.[6] It is imperative to handle this intermediate with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Work should be conducted in a well-ventilated fume hood to avoid inhalation. Some protocols note its allergenic properties require special handling.[1]
Q3: My yield for the fluorination of 3,6-dichloropyrazine-2-carbonitrile to 3,6-difluoropyrazine-2-carbonitrile (B1358748) is consistently low. What can I do to improve it?
A3: Low yields in this step are a common issue. Several factors could be at play:
-
Reagents and Conditions: The choice of fluorinating agent, solvent, and catalyst is crucial. A common method uses Potassium Fluoride (KF) with a phase-transfer catalyst like Tetrabutylammonium Bromide (TBAB) in Dimethyl Sulfoxide (DMSO).[1] Optimizing the reaction temperature and time is also critical.
-
Product Loss During Workup: A significant pitfall is the loss of the 3,6-difluoropyrazine-2-carbonitrile intermediate due to sublimation under vacuum during isolation.[1] This volatility can drastically reduce the isolated yield.
-
Alternative Procedures: To circumvent sublimation losses, consider a one-pot procedure where the difluoro-intermediate is not isolated but is directly used in the subsequent hydrolysis and hydroxylation steps.[1][4] However, this can sometimes lead to complex, difficult-to-purify mixtures.[1]
Q4: I'm having trouble with the cyclization reaction to form the pyrazine (B50134) ring. What are some common issues?
A4: The cyclization step, for instance, reacting 2-aminomalonamide with glyoxal (B1671930), is sensitive to reaction conditions.[2]
-
pH Control: The reaction is typically carried out under basic conditions. Maintaining the optimal pH throughout the reaction is essential for good yield and to prevent side-product formation.
-
Reagent Quality: The quality of both the 2-aminomalonamide and glyoxal is important. Impurities in the starting materials can lead to a complex mixture of products.
-
Side Products: Using ammonia (B1221849) in methanol (B129727) for the amidation of diethyl 2-aminomalonate has been reported to result in several unidentified side products, whereas using aqueous ammonia can provide a high yield of the desired 2-aminomalonamide.[2]
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of 2-Aminomalonamide (from Diethyl Malonate Route)
This guide addresses low yields when synthesizing 2-aminomalonamide, a key intermediate when starting from diethyl malonate.[2]
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of diethyl oximinomalonate | Incomplete hydrogenation. | The use of continuous flow chemistry with a packed-bed reactor (e.g., Pd/Si catalyst) can significantly improve conversion and reduce reaction time compared to batch processes.[2] Increasing hydrogen pressure and optimizing temperature (e.g., 60 °C) can also drive the reaction to completion.[2] |
| Multiple side products in amidation step | Incorrect choice of ammonia source. | Using 28% aqueous ammonia for the amidation of crude diethyl 2-aminomalonate has been shown to produce 2-aminomalonamide in high yield (99%).[2] Avoid using ammonia in methanol, which can lead to unidentified side products.[2] |
| Difficulty purifying the intermediate | Instability of diethyl 2-aminomalonate. | The HCl salt of diethyl 2-aminomalonate is more stable and commercially available.[2] It is often possible to use the crude product from the hydrogenation step directly in the next amidation step without further purification, which can minimize handling losses.[2] |
Problem 2: Poor Yield and Purity in the Final Hydrolysis Step to Favipiravir
This section troubleshoots the final conversion of the fluorinated pyrazine intermediate to Favipiravir.
| Symptom | Potential Cause | Suggested Solution |
| Incomplete hydrolysis of the nitrile or amide group | Insufficiently harsh or mild reaction conditions. | The final step often involves hydrolysis. For instance, converting 6-fluoro-3-hydroxy-2-cyanopyrazine requires careful control of conditions. One method involves hydrolysis with concentrated HCl followed by hydroxylation with aqueous NaHCO₃.[1] Ensure adequate reaction time and temperature for complete conversion. |
| Formation of dark, impure product mixture | Side reactions in one-pot procedures. | While one-pot procedures can improve efficiency, they can sometimes yield very dark and impure mixtures from which Favipiravir is difficult to isolate.[1] If this occurs, reverting to a stepwise process with isolation and purification of the intermediate (e.g., 3,6-difluoropyrazine-2-carbonitrile) may be necessary, despite the risk of sublimation.[1] |
| Final product does not meet purity specifications (>99%) | Inadequate purification. | Purification without column chromatography is often desired for scalability.[1][7] A final recrystallization from a suitable solvent, such as ethanol (B145695), is a critical step to achieve high purity (>99%).[1] Washing the solid product with cold water and cold ethanol can also help remove impurities.[1] |
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for the Fluorination of 3,6-dichloropyrazine-2-carbonitrile
| Reagents | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| KF | DMSO | TBAB | Not Specified | Not Specified | 60-65 | [1] |
| KF | DMSO | 18-Crown-6 | Not Specified | Not Specified | High Yielding | [1] |
Table 2: Overall Yields for Different Favipiravir Synthesis Routes
| Starting Material | Number of Steps | Overall Yield (%) | Key Challenges | Reference |
| 3-Aminopyrazine-2-carboxylic acid | 7 | ~0.44 | Expensive catalyst, corrosive reagents | [4] |
| 3-Hydroxypyrazine-2-carboxylic acid | 4 | 8 | Nitration step, use of Raney Nickel | [4] |
| 2-Aminopyrazine | 7 | 12-18 | Use of Palladium catalyst | [4][5] |
| Diethyl Malonate | 9 | 16 | Lengthy process | [2] |
| Diethyl Aminomalonate Hydrochloride | 3 | 32 | Cyclization optimization | [8] |
| 3,6-dichloropyrazine-2-carbonitrile | 3 | 43 | Sublimation of intermediate, allergen handling | [1][7] |
Experimental Protocols
Protocol 1: Synthesis of 3,6-dichloropyrazine-2-carbonitrile (11)
This protocol is adapted from an optimized procedure.[1]
-
To a solution of 3-aminopyrazine-2-carboxylic acid in a suitable solvent, add a chlorinating agent (e.g., POCl₃, though newer methods avoid this due to safety concerns[6][8]).
-
Follow with a diazotization reaction (e.g., using NaNO₂) and subsequent Sandmeyer reaction with a copper(I) chloride/cyanide source to introduce the chloro and nitrile functionalities.
-
After reaction completion, quench the mixture carefully with ice water.
-
Extract the product into an organic solvent such as ethyl acetate (B1210297) (e.g., 3 x 500 mL).
-
Combine the organic fractions, treat with activated charcoal to decolorize, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a solvent like n-heptane by heating to 90–92 °C and then allowing it to cool to room temperature.
-
Filter the resulting crystals and dry under vacuum at 40 °C. The expected product is a yellow crystalline solid.
Protocol 2: Synthesis of Favipiravir from 3,6-difluoropyrazine-2-carbonitrile (One-Pot Hydroxylation and Hydrolysis)
This protocol is based on a procedure designed to avoid isolation of the volatile difluoro intermediate.[1]
-
Following the fluorination of 3,6-dichloropyrazine-2-carbonitrile, do not isolate the resulting 3,6-difluoropyrazine-2-carbonitrile.
-
To the reaction mixture, add an aqueous solution of sodium bicarbonate (NaHCO₃) to facilitate selective hydroxylation at the 6-position.
-
Heat the mixture (e.g., to 90 °C) and monitor the reaction for the formation of 6-fluoro-3-hydroxy-2-cyanopyrazine.
-
Once the hydroxylation is complete, add a strong acid (e.g., concentrated HCl) to the mixture to hydrolyze the nitrile group to a carboxamide.
-
After the hydrolysis is complete, cool the reaction mixture and adjust the pH to precipitate the crude Favipiravir.
-
Collect the solid by filtration. Wash the solid sequentially with cold water and cold ethanol.
-
Dry the product under vacuum at 50 °C to yield Favipiravir with >99% purity. Further crystallization from ethanol can be performed if needed.[1]
Visualizations
Caption: General synthetic workflows for Favipiravir from common starting materials.
Caption: Troubleshooting flowchart for low yield in the fluorination step.
References
- 1. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scalable synthesis of favipiravir via conventional and continuous flow chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06963B [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN113929633A - A kind of synthetic method and application of favipiravir - Google Patents [patents.google.com]
- 6. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 | Semantic Scholar [semanticscholar.org]
- 8. Optimized synthesis of anti-COVID-19 drugs aided by retrosynthesis software - PMC [pmc.ncbi.nlm.nih.gov]
managing corrosive reagents in 6-Bromo-3-hydroxypyrazine-2-carboxamide synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing corrosive reagents during the synthesis of 6-Bromo-3-hydroxypyrazine-2-carboxamide. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure safe and efficient laboratory operations.
Frequently Asked Questions (FAQs)
Q1: What are the primary corrosive reagents used in the synthesis of this compound?
A1: The primary corrosive reagents are liquid bromine (Br₂), which is used as the brominating agent, and hydrobromic acid (HBr), which can be formed during the reaction.[1][2][3][4][5] Liquid bromine is highly toxic, corrosive, and dangerous for the environment.[6] Hydrobromic acid is a strong, highly corrosive acid that can cause severe burns upon contact.[3][4][5]
Q2: What are the main safety precautions to take when handling liquid bromine?
A2: Always handle liquid bromine in a well-ventilated chemical fume hood.[6][7] Personal protective equipment (PPE) is mandatory and should include heavy-duty, chemically resistant gloves (e.g., nitrile), a face shield, and safety goggles to protect against splashes.[6][7] A lab coat must be worn to protect skin and clothing.[8] It is also crucial to have a quenching agent, such as a sodium thiosulfate (B1220275) solution, readily available in case of a spill.[6]
Q3: How should I store liquid bromine?
A3: Store liquid bromine in a dedicated, well-ventilated storage room, preferably with a scrubber facility.[7] Containers should be kept in secondary plastic trays to prevent corrosion of metal shelves in case of leaks.[5] It should be stored away from incompatible materials, especially metals, as it can react to produce highly flammable hydrogen gas.[3][5]
Q4: What is "quenching" and why is it necessary?
A4: Quenching is the process of neutralizing or destroying unreacted, hazardous reagents at the end of a chemical reaction.[9] In this synthesis, it is crucial to quench any excess bromine to render the reaction mixture safe for workup and disposal.[10] Failure to quench excess bromine can lead to the formation of unwanted byproducts and poses a significant safety hazard.
Troubleshooting Guide
Issue 1: The reaction mixture has a persistent dark red-brown color after the expected reaction time.
-
Question: What does the persistent color indicate and what should I do?
-
Answer: A persistent red-brown color indicates the presence of unreacted bromine. This could be due to incomplete reaction or the addition of excess bromine. Before proceeding to product isolation, you must quench the excess bromine. To do this, cool the reaction mixture and slowly add a quenching agent like a 10% aqueous solution of sodium thiosulfate or a saturated sodium bisulfite solution with vigorous stirring until the color disappears and the solution becomes colorless or pale yellow.[10][11]
Issue 2: I observe corrosion on my stainless steel reactor or magnetic stir bar after the reaction.
-
Question: What is causing the corrosion and how can I prevent it?
-
Answer: The corrosion is likely caused by hydrobromic acid (HBr) formed during the reaction, which is highly corrosive to many metals.[3][5][12] To prevent this, consider using glassware or equipment made of corrosion-resistant materials such as borosilicate glass or PVDF.[7] For pipework, borosilicate glass or PTFE-lined carbon steel is recommended.[7]
Issue 3: The yield of my synthesis is lower than expected.
-
Question: What are the potential reasons for a low yield and how can I improve it?
-
Answer: Low yields can result from several factors, including incomplete reaction, suboptimal reaction conditions, or side reactions.[13] One patent suggests that controlling the pH of the reaction system to be weakly acidic (pH 5.5-6.5) can reduce the occurrence of side reactions and improve both the purity and yield of the product.[1] Additionally, ensuring the reaction goes to completion by monitoring it via TLC or another analytical method is crucial. You may also consider adjusting the reaction temperature or time.[13]
Issue 4: I have accidentally spilled a small amount of liquid bromine in the fume hood.
-
Question: What is the correct procedure for cleaning up a small bromine spill?
-
Answer: For a small spill within a fume hood, neutralize the bromine by covering it with a quenching agent such as a 1M solution of sodium thiosulfate.[6] Once the bromine color has disappeared, the resulting mixture can be carefully absorbed with an inert material and disposed of as hazardous waste according to your institution's guidelines. Always wear appropriate PPE, including respiratory protection, during the cleanup process.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of this compound, compiled from various sources.
Table 1: Reaction Conditions for Bromination
| Parameter | Value | Source |
| Starting Material | 3-hydroxypyrazine-2-amide | [1] |
| Brominating Agent | Liquid Bromine | [1][2] |
| Solvent | Acetonitrile | [1] |
| Reaction pH | 5.5 - 6.5 (weakly acidic) | [1] |
| Temperature (Bromine Addition) | 10 - 20 °C | [1] |
| Drying Temperature (Product) | 60 - 70 °C | [1] |
| Yield | 80.6% | [1] |
Table 2: Recommended Quenching Agents for Excess Bromine
| Quenching Agent | Concentration | Notes | Source |
| Sodium Thiosulfate | 10% (w/v) aqueous solution | A very common and effective method. | [10] |
| Sodium Bisulfite | Saturated aqueous solution | Another suitable reducing agent. | [10] |
| Sodium Sulfite | Aqueous solution | Effective at reducing excess bromine. | [9] |
| Sodium Hydroxide | Aqueous solution | Reacts to form sodium bromide and sodium hypobromite. | [10] |
Experimental Protocols
Protocol 1: Safe Handling and Use of Liquid Bromine in Synthesis
-
Preparation: Before starting, ensure a chemical fume hood is functioning correctly. Have all necessary glassware clean and dry. Prepare a 1M solution of sodium thiosulfate and keep it within arm's reach as a quenching agent for potential spills.[6]
-
Personal Protective Equipment (PPE): Don heavy-duty nitrile gloves, a face shield over safety goggles, and a lab coat.[6][7] Do not use disposable plastic gloves as they may not be resistant to bromine.[6]
-
Dispensing Bromine: If using an ampoule, score the neck with a glass knife and carefully snap it open within the fume hood.[6] If using a bottle, carefully pour the required amount into a graduated cylinder for measurement. Never raise a container of bromine above chest level, as the vapors are heavy and will sink.
-
Reaction Addition: Add the liquid bromine to the reaction mixture dropwise using a pressure-equalizing addition funnel. The bromination reaction is exothermic, so control the addition rate to maintain the desired internal temperature (e.g., 10-20°C) using an ice bath if necessary.[1][11]
-
Post-Reaction: Once the reaction is complete, any excess bromine must be quenched before workup.
Protocol 2: Quenching of Excess Bromine
-
Cooling: Cool the reaction mixture in an ice bath.
-
Quenching Agent Addition: Slowly add a 10% aqueous sodium thiosulfate solution dropwise to the vigorously stirred reaction mixture.[10]
-
Observation: Continue adding the quenching solution until the red-brown color of the bromine completely disappears, and the solution becomes colorless or pale yellow.[10][11]
-
Workup: Once quenching is complete, the reaction mixture can be safely moved to the workup stage, which typically involves extraction and purification.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low product yield.
References
- 1. CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide - Google Patents [patents.google.com]
- 2. EP3309149A1 - 6-bromo-3-hydroxy-2-pyrazinecarboxamide crystal and method for producing same - Google Patents [patents.google.com]
- 3. LCSS: HYDROBROMIC ACID AND HYDROGEN BROMIDE [web.stanford.edu]
- 4. lanxess.com [lanxess.com]
- 5. Hydrobromic Acid-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 6. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 7. google.com [google.com]
- 8. benchchem.com [benchchem.com]
- 9. thestudentroom.co.uk [thestudentroom.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Antiviral Activity: Favipiravir versus its Precursor 6-Bromo-3-hydroxypyrazine-2-carboxamide
A critical evaluation of available data reveals a distinct disparity in the antiviral profiles of Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) and its synthetic precursor, 6-Bromo-3-hydroxypyrazine-2-carboxamide. While Favipiravir is a well-documented broad-spectrum antiviral agent, its bromo-analog is primarily recognized as a key intermediate in the chemical synthesis of Favipiravir, with no substantive, peer-reviewed evidence of its own antiviral efficacy.
This guide provides a comprehensive comparison based on existing scientific literature, focusing on the established antiviral activity of Favipiravir and clarifying the role of this compound. Due to the absence of direct comparative studies on the antiviral activity of this compound, this document will detail the known antiviral properties of Favipiravir and its mechanism of action.
Overview of Compounds
Favipiravir (T-705) is a pyrazinecarboxamide derivative that has been approved for the treatment of influenza in Japan and has been investigated for its efficacy against a wide range of other RNA viruses, including SARS-CoV-2.[1] It is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[2]
This compound is a chemical compound structurally related to Favipiravir. However, its primary role, as documented in the scientific literature, is that of a starting material or key intermediate in various synthetic routes to produce Favipiravir.[3][4] While one commercial supplier suggests potential anti-HIV activity as a polymerase inhibitor, these claims are not substantiated by peer-reviewed experimental data in the available search results.[5]
Mechanism of Action: Favipiravir
Favipiravir's antiviral activity is attributed to the selective inhibition of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[2] The mechanism involves several steps:
-
Intracellular Conversion: Favipiravir is taken up by cells and is converted to its active triphosphate form, Favipiravir-RTP, by host cell enzymes.[2]
-
RdRp Inhibition: Favipiravir-RTP acts as a purine (B94841) nucleotide analog, competing with natural purine nucleosides (adenosine and guanosine (B1672433) triphosphates) for incorporation into the nascent viral RNA strand by the viral RdRp.[2]
-
Chain Termination and Mutagenesis: The incorporation of Favipiravir-RTP into the viral RNA can lead to either the termination of RNA chain elongation or induce lethal mutagenesis, where the accumulation of mutations in the viral genome renders the resulting viruses non-viable.[2]
Synthetic Relationship
This compound serves as a crucial building block in the chemical synthesis of Favipiravir. Various synthetic pathways utilize this bromo-intermediate to introduce the fluorine atom at the 6-position of the pyrazine (B50134) ring, a key structural feature of Favipiravir.
Comparative Antiviral Activity Data
As there is no available experimental data on the antiviral activity of this compound, a direct quantitative comparison with Favipiravir is not possible. The following table summarizes the known antiviral activity of Favipiravir against a selection of RNA viruses from in vitro studies.
| Virus | Cell Line | Assay Type | EC50 (µM) | Reference |
| Influenza A (H1N1) | MDCK | Plaque Reduction | 0.19 - 22.48 | [6] |
| Influenza B | MDCK | Plaque Reduction | Varies | [6] |
| SARS-CoV-2 | Vero E6 | CPE Inhibition | 94.09 | [7] |
| Zika Virus | Vero | Cell Death Reduction | - | [7] |
| Dengue Virus | - | - | >5x lower than T-1105 | [7] |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.
Experimental Protocols
The antiviral activity of Favipiravir is typically evaluated using cell-based assays that measure the inhibition of viral replication.
Plaque Reduction Assay
This assay is a standard method to quantify the inhibition of viral replication.
-
Cell Seeding: A confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) is prepared in multi-well plates.
-
Virus Infection: The cell monolayers are infected with a known amount of virus.
-
Compound Treatment: After a brief incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar (B569324) or methylcellulose) containing various concentrations of the test compound (Favipiravir).
-
Incubation: The plates are incubated for a period that allows for the formation of visible plaques (localized areas of cell death caused by viral replication).
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.
-
EC50 Calculation: The concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control is determined as the EC50 value.[6]
Cytopathic Effect (CPE) Inhibition Assay
This assay is often used for high-throughput screening of antiviral compounds.
-
Cell Seeding: Host cells (e.g., Vero E6 for SARS-CoV-2) are seeded in 96-well plates.
-
Compound and Virus Addition: The cells are treated with serial dilutions of the test compound and subsequently infected with the virus.
-
Incubation: The plates are incubated until the virus-induced CPE (e.g., cell rounding, detachment) is evident in the untreated virus control wells.
-
Cell Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT or CellTiter-Glo).
-
EC50 Calculation: The EC50 is calculated as the compound concentration that protects 50% of the cells from virus-induced death.
Conclusion
References
- 1. This compound | C5H4BrN3O2 | CID 9794418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preliminary investigation of drug impurities associated with the anti-influenza drug Favipiravir – An insilico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 259793-88-9 [chemicalbook.com]
- 4. This compound For Favipiravir 259793-88-9 China Manufacturers Suppliers Factory Exporter [volsenchem.com]
- 5. This compound | 259793-88-9 | FB29070 [biosynth.com]
- 6. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Pyrazinecarboxamide Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of pyrazinecarboxamide derivatives, a class of compounds demonstrating significant therapeutic potential, particularly as antimicrobial agents. By presenting objective performance data, detailed experimental protocols, and clear visual representations of mechanisms of action, this document serves as a valuable resource for researchers and professionals in the field of drug development.
Performance Comparison of Pyrazinecarboxamide Derivatives
The biological activity of pyrazinecarboxamide derivatives is significantly influenced by the nature and position of substituents on the pyrazine (B50134) ring and the amide nitrogen. The following tables summarize the in vitro antimycobacterial and antifungal activities of a selection of these compounds, providing a quantitative basis for comparison.
Antimycobacterial Activity
The antimycobacterial efficacy of pyrazinecarboxamide derivatives is often evaluated against Mycobacterium tuberculosis H37Rv, the primary causative agent of tuberculosis. The data below, collated from various studies, highlights the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible bacterial growth.
| Compound ID | Substitution on Pyrazine Ring | Substitution on Amide Moiety | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference |
| Pyrazinamide (B1679903) (PZA) | Unsubstituted | -NH2 | 12.5 - 50 (pH dependent) | [1][2] |
| 1f | Unsubstituted | Alkyl chain and morpholine (B109124) ring | 8.0 | [3] |
| 19 | 5-tert-butyl-6-chloro | 3-trifluoromethylphenyl | 3.13 | [4] |
| 14 | Unsubstituted | 3-trifluoromethylphenyl | >100 | [4] |
| 21 | 5-chloro | 5-chloro-2-hydroxyphenyl | 1.56 | [5] |
| Benzylamino Derivative | 3-(benzylamino)-5-cyano | -NH2 | 6.25 - 12.5 | [6] |
Table 1: Comparative antimycobacterial activity of selected pyrazinecarboxamide derivatives against M. tuberculosis H37Rv.
Antifungal Activity
Several pyrazinecarboxamide derivatives have also been investigated for their antifungal properties against various pathogenic fungi. The following table presents the half-maximal effective concentration (EC50) or Minimum Inhibitory Concentration (MIC) values for selected compounds.
| Compound ID | Substitution on Pyrazine Ring | Substitution on Amide Moiety | Target Fungus | EC50/MIC (µg/mL) | Reference |
| 14 | Unsubstituted | 3-trifluoromethylphenyl | Trichophyton mentagrophytes | 62.5 (MIC) | [4] |
| 7ai | 1,3-dimethyl-pyrazole | Isoxazolol | Rhizoctonia solani | 0.37 (EC50) | [7][8] |
| 7af | 1,3-dimethyl-pyrazole | 5-ethyl-1,3,4-thiadiazol-2-yl | Alternaria porri | >100 | [7] |
| 9ac | Pyrazole | Thiazole | Rhizoctonia cerealis | 1.1 - 4.9 (EC50) | [9] |
Table 2: Comparative antifungal activity of selected pyrazinecarboxamide and related carboxamide derivatives.
Experimental Protocols
To ensure the reproducibility and comparability of results, detailed experimental methodologies are crucial. The following are generalized protocols for key assays cited in the performance comparison.
Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
This assay is a widely used method to determine the MIC of compounds against Mycobacterium tuberculosis.
-
Preparation of Mycobacterial Inoculum: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol. The culture is grown to mid-log phase, and the turbidity is adjusted to a McFarland standard of 1.0. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay plate.[10]
-
Compound Preparation and Plating: Test compounds are dissolved in DMSO to create stock solutions. Serial two-fold dilutions are prepared in Middlebrook 7H9 broth in a 96-well microplate.
-
Inoculation and Incubation: The prepared mycobacterial inoculum is added to each well containing the test compound. The plates are sealed and incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: After incubation, a freshly prepared solution of Alamar Blue and Tween 80 is added to each well. The plates are then re-incubated for 24 hours.
-
Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[10][11]
Antifungal Susceptibility Testing: Mycelium Growth Inhibition Method
This method is commonly used to evaluate the antifungal activity of compounds against filamentous fungi.
-
Preparation of Fungal Inoculum: The test fungus is cultured on potato dextrose agar (B569324) (PDA) plates. A mycelial disc from the edge of an actively growing colony is used as the inoculum.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to molten PDA at various concentrations.
-
Inoculation and Incubation: The PDA medium containing the test compound is poured into Petri dishes. Once solidified, a mycelial disc of the test fungus is placed at the center of each plate. The plates are then incubated at a suitable temperature (e.g., 25-28°C) for a specified period.
-
Measurement of Mycelial Growth: The diameter of the fungal colony is measured and compared to a control plate containing no test compound.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated, and the EC50 value (the concentration that inhibits 50% of mycelial growth) is determined.[7][8]
Mechanism of Action and Signaling Pathways
A key to understanding the therapeutic potential of pyrazinecarboxamide derivatives is to elucidate their mechanism of action. The well-studied antitubercular drug, pyrazinamide, serves as an important prototype.
Pyrazinamide Activation and Coenzyme A Biosynthesis Inhibition
Pyrazinamide is a prodrug that requires enzymatic activation within the mycobacterial cell to exert its effect. Its active form, pyrazinoic acid (POA), targets the enzyme aspartate decarboxylase (PanD), a crucial component of the coenzyme A biosynthetic pathway.[12][13][14][15]
Caption: Pyrazinamide activation and its inhibitory effect on the Coenzyme A biosynthesis pathway.
Experimental Workflow for Antimicrobial Screening
The process of discovering and evaluating new antimicrobial agents, such as pyrazinecarboxamide derivatives, follows a structured workflow.
Caption: A typical experimental workflow for the screening and evaluation of novel antimicrobial compounds.
References
- 1. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antimycobacterial evaluation of pyrazinamide derivatives with benzylamino substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antimycobacterial activity of hybrid molecules combining pyrazinamide with a 4-phenylthiazol-2-amine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Evaluation of N-pyrazinylbenzamides as Potential Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Mycobacterium tuberculosis PanD structure-function analysis and identification of a potent pyrazinoic acid-derived enzyme inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchwithrutgers.com [researchwithrutgers.com]
Comparative Efficacy and Mechanism of Action of Favipiravir and Alternative Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of Favipiravir with two key alternatives, Remdesivir (B604916) and Molnupiravir. The information presented is intended to support research and drug development efforts by offering a comprehensive overview of their mechanisms of action, in vitro efficacy, clinical trial outcomes, and the experimental protocols used for their evaluation. As 6-Bromo-3-hydroxypyrazine-2-carboxamide is primarily a precursor in the synthesis of Favipiravir with limited direct biological activity data, this guide will focus on the active antiviral agent, Favipiravir.
Comparative Overview
Favipiravir, Remdesivir, and Molnupiravir are all antiviral drugs that function as nucleoside/nucleotide analogs, targeting the viral RNA-dependent RNA polymerase (RdRp) to inhibit viral replication. While they share a common target, their precise mechanisms of action, metabolic activation pathways, and clinical profiles exhibit notable differences.
| Feature | Favipiravir | Remdesivir | Molnupiravir |
| Drug Class | Pyrazinecarboxamide derivative | Adenosine (B11128) nucleotide analog prodrug | Nucleoside analog prodrug |
| Target | RNA-dependent RNA polymerase (RdRp) | RNA-dependent RNA polymerase (RdRp) | RNA-dependent RNA polymerase (RdRp) |
| Mechanism | Chain termination and lethal mutagenesis | Delayed chain termination | Lethal mutagenesis (error catastrophe) |
| Administration | Oral | Intravenous | Oral |
| Activation | Intracellular phosphoribosylation to Favipiravir-RTP | Intracellular conversion to Remdesivir triphosphate (RDV-TP) | Intracellular phosphorylation to Molnupiravir triphosphate (MTP) |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for all three antiviral agents involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses.
Favipiravir: Following administration, Favipiravir is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[1] Favipiravir-RTP mimics purine (B94841) nucleosides and is incorporated into the nascent viral RNA strand by RdRp. This incorporation can lead to two main antiviral effects: chain termination, where the RNA strand can no longer be elongated, and lethal mutagenesis, where the incorporated analog causes errors in subsequent rounds of RNA replication, leading to non-viable viral progeny.[1][2]
Remdesivir: As a prodrug, Remdesivir is metabolized within the cell to its active triphosphate form, RDV-TP, which is an analog of adenosine triphosphate (ATP).[3][4] RDV-TP competes with ATP for incorporation into the growing RNA chain by the viral RdRp.[5] Once incorporated, Remdesivir causes delayed chain termination, meaning that a few more nucleotides are added before RNA synthesis is halted.[4] This mechanism effectively stops viral replication.[5]
Molnupiravir: Molnupiravir is also a prodrug that is converted to its active form, β-D-N4-hydroxycytidine triphosphate (NHC-TP or MTP).[6][7] MTP is incorporated into the viral RNA by RdRp and can exist in two tautomeric forms, one that mimics cytidine (B196190) and another that mimics uridine.[8] This dual mimicry leads to extensive mutations in the viral genome during replication, a process known as "error catastrophe," ultimately resulting in the production of non-infectious viral particles.[9]
Caption: Mechanisms of action for Favipiravir, Remdesivir, and Molnupiravir.
In Vitro Antiviral Activity
The in vitro efficacy of these antiviral agents has been evaluated against a range of RNA viruses. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values are commonly used to quantify their potency. It is important to note that these values can vary depending on the cell line, viral strain, and assay conditions used.
| Virus | Favipiravir (IC50/EC50, µM) | Remdesivir (IC50/EC50, µM) | Molnupiravir (IC50/EC50, µM) | Cell Line |
| SARS-CoV-2 | 61.88[10] | 0.025[11] | 0.08 - 0.3[12] | Vero E6 / Calu-3 |
| Influenza A | 0.014 - 0.55[9] | - | - | MDCK |
| Ebola Virus | ~63.7[8] | - | - | Vero |
| MERS-CoV | - | 0.074[11] | - | HAE |
| HCV | - | 4.1[10] | - | - |
| RSV | - | - | - | - |
| Junin Virus | 0.79–0.94 µg/mL[13] | - | - | Vero |
| Lassa Virus | 1.7-11.1 µg/mL (EC90)[13] | - | - | Vero |
*Note: Values for Junin and Lassa viruses are reported in µg/mL.
Clinical Efficacy and Safety (COVID-19)
Numerous clinical trials have been conducted to evaluate the efficacy and safety of Favipiravir, Remdesivir, and Molnupiravir for the treatment of COVID-19. The results have been varied, with some studies showing benefit while others have not.
| Drug | Key Clinical Trial Findings (COVID-19) | Common Adverse Events |
| Favipiravir | Some studies suggest faster viral clearance and clinical improvement in mild to moderate cases.[10][14] However, other large randomized controlled trials have shown no significant benefit in terms of time to sustained clinical recovery or prevention of disease progression.[15] A meta-analysis did not find a significant difference in fatality rate or mechanical ventilation requirement.[16] | Diarrhea, nausea, increased uric acid levels, transient elevation of liver enzymes.[1] |
| Remdesivir | Shown to shorten the time to recovery in hospitalized patients with COVID-19.[3] It was one of the first antiviral drugs to receive regulatory approval for this indication.[12] However, its impact on mortality remains a subject of debate.[12] | Nausea, elevated liver enzymes.[17] |
| Molnupiravir | Demonstrated a reduction in the risk of hospitalization or death in non-hospitalized adults with mild to moderate COVID-19 who were at high risk for progression to severe disease.[2] | Diarrhea, nausea, dizziness.[6] |
Experimental Protocols
The evaluation of antiviral compounds relies on standardized in vitro and in vivo experimental protocols. Below are outlines of key methodologies.
In Vitro Antiviral Activity Assays
Plaque Reduction Assay: This is a gold-standard method to determine the antiviral activity of a compound.
-
Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in multi-well plates.
-
Virus Infection: Infect the cells with a known titer of the virus.
-
Compound Treatment: After a viral adsorption period, the virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose (B213101) or methylcellulose) containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet), and the plaques (zones of cell death) are counted.
-
Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (EC50) is calculated.[6]
Quantitative Real-Time PCR (qRT-PCR) for Viral Load Determination: This method quantifies the amount of viral RNA in a sample.
-
RNA Extraction: Isolate viral RNA from cell culture supernatants or patient samples using a commercial kit.
-
Reverse Transcription: Convert the viral RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: Amplify a specific viral gene target from the cDNA using specific primers and a fluorescent probe. The fluorescence intensity is measured in real-time during the PCR cycles.
-
Quantification: The amount of viral RNA in the original sample is determined by comparing the amplification cycle threshold (Ct) value to a standard curve of known concentrations.[18][19]
Caption: General experimental workflows for in vitro and clinical evaluation.
Clinical Trial Design
Clinical trials for antiviral drugs typically follow a randomized, controlled, and often double-blinded design.
-
Patient Population: A well-defined group of patients with the target viral infection (e.g., early-stage, mild-to-moderate COVID-19) is recruited.[4][20]
-
Randomization: Participants are randomly assigned to receive either the investigational drug or a placebo/standard of care.[4][20]
-
Treatment Regimen: The drug is administered at a specific dose and for a defined duration.[4][20]
-
Efficacy Endpoints: Primary and secondary endpoints are established to measure the drug's effectiveness. These can include time to viral clearance, time to clinical recovery, rates of hospitalization, and mortality.[4][20]
-
Safety Monitoring: Patients are closely monitored for any adverse events throughout the trial.[4][20]
Example Clinical Trial Identifiers:
-
Favipiravir: NCT04600999[4], NCT04542694[20], NCT04310228[21], NCT04358549[22]
-
Remdesivir: NCT04252664[23], NCT04292899[24], NCT04292730[25], NCT04431453[26]
References
- 1. Favipiravir: An Effective Rna Polymerase Modulating Anti-Influenza Drug. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov:443]
- 5. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Remdesivir for the treatment of Covid-19: the value of biochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A promising antiviral candidate drug for the COVID-19 pandemic: A mini-review of remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. Favipiravir in Patients With Early Mild-to-moderate Coronavirus Disease 2019 (COVID-19): A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Clinical Study of Molnupiravir to Prevent Severe Illness From Coronavirus Disease 2019 in People Who Are High Risk - MSD [msdclinicaltrials.com]
- 17. The antiviral compound remdesivir potently inhibits RNA-dependent RNA polymerase from Middle East respiratory syndrome coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 19. med.unc.edu [med.unc.edu]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. US201 Study: A Phase 2, Randomized Proof-of-Concept Trial of Favipiravir for the Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. ClinicalTrials.gov [clinicaltrials.gov]
comparing the efficacy of different synthesis routes for 6-Bromo-3-hydroxypyrazine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different synthesis routes for 6-bromo-3-hydroxypyrazine-2-carboxamide, a key intermediate in the production of the antiviral drug Favipiravir. The following sections detail the efficacy of various synthetic approaches, supported by experimental data, to inform process optimization and scale-up efforts.
Comparative Efficacy of Synthesis Routes
The synthesis of this compound primarily involves the bromination of 3-hydroxypyrazine-2-carboxamide (B1682577). Variations in reaction conditions significantly impact yield, purity, and safety. This comparison focuses on methods employing liquid bromine as the brominating agent under different catalytic and solvent systems.
| Route | Starting Material | Key Reagents & Conditions | Yield (%) | Reaction Time | Purity | Reference |
| Route 1 | 3-hydroxypyrazine-2-carboxamide | Liquid bromine, DMF, 80-100°C | 64.9% | Not Specified | Not Specified | [1] |
| Route 2 | 3-hydroxypyrazine-2-carboxamide | Liquid bromine, Acetonitrile (B52724), Acetic acid or phosphoric acid (to pH 5.5-6.5), 5-25°C | 85.1% | 2 hours | High (Implied by patent) | [1] |
| Route 3 | 3-hydroxypyrazine-2-carboxamide | Liquid bromine, Acetonitrile, 5-25°C | 79.4% | 1 hour | High (Implied by patent) | [1] |
| Route 4 | 3-hydroxypyrazine-2-carboxamide | Liquid bromine, Acetonitrile, 5-25°C | 80.6% | 1 hour | High (Implied by patent) | [1] |
| Route 5 | 3-hydroxypyrazine-2-carboxamide | Liquid bromine, Acetonitrile, Acetic acid or phosphoric acid (to pH 5.5-6.5), 10-20°C | 50.1% | Not Specified | High (Implied by patent) | [1] |
| Route 6 | Hydrate (B1144303) of 3-hydroxy-2-pyrazinecarboxamide | Bromine, Solvent (water content < 5% w/w), Optional base (e.g., pyridine), 50-100°C | 82-86% (reaction rate) | 1 hour | High (focus on reducing impurities) | [2] |
Experimental Protocols
Route 2: High-Yield Synthesis under Mild, pH-Controlled Conditions
This method, detailed in patent CN112851589A, provides a high yield by controlling the pH of the reaction mixture, which minimizes side reactions.[1]
Materials:
-
3-hydroxypyrazine-2-carboxamide
-
Acetonitrile
-
Acetic acid or Phosphoric acid
-
Liquid bromine
-
Water
Procedure:
-
Dissolve 3-hydroxypyrazine-2-carboxamide in acetonitrile (7 ml/g of the starting material).
-
Adjust the pH of the solution to 5.5-6.5 by adding acetic acid or phosphoric acid.
-
Cool the reaction mixture to 5-25°C.
-
Slowly add liquid bromine (1.07 g/g of the starting material) while maintaining the temperature between 5-25°C.
-
After the addition is complete, allow the reaction to proceed for 2 hours, monitoring by HPLC.
-
Once the reaction is complete, filter the solution.
-
Wash the filter cake with water until the pH of the filtrate is between 6-7 to obtain the wet product.
-
Dry the wet product in an oven at 60-70°C to yield this compound.
Route 6: Synthesis from Hydrate with Control of Water Content
This protocol, described in patent EP3309149A1, focuses on increasing the reaction yield by controlling the water content in the reaction medium.[2]
Materials:
-
Hydrate of 3-hydroxy-2-pyrazinecarboxamide
-
Solvent (with water content less than 5% w/w)
-
Bromine
-
Optional base (e.g., pyridine)
Procedure:
-
Create a suspension of the hydrate of 3-hydroxy-2-pyrazinecarboxamide in a solvent where the water content is less than 5% (w/w). The solvent amount should be 1 to 10 times (v/w) the amount of the starting material.
-
Heat the suspension to a reaction temperature of 50-100°C.
-
Add bromine (1.0 to 5.0 molar equivalents relative to the starting material) to the suspension.
-
Maintain the reaction for 5 minutes to 5 hours. The reaction rate is reported to be maximal after 1 hour, reaching 82-86%.
-
After the reaction, the product can be crystallized and isolated. The patent also describes methods for obtaining specific crystal forms.
Synthesis Route Comparison
Caption: Comparative workflow of key synthesis routes for this compound.
Signaling Pathways and Experimental Workflows
The synthesis of this compound is a direct chemical transformation and does not involve biological signaling pathways. The experimental workflow for a typical synthesis route is outlined below.
Caption: Generalized experimental workflow for the synthesis of this compound.
References
Comparative Analysis of 6-Bromo-3-hydroxypyrazine-2-carboxamide Analogs: A Structural-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural-activity relationships (SAR) of 6-Bromo-3-hydroxypyrazine-2-carboxamide analogs, with a focus on their potential as antiviral and antimycobacterial agents. This compound is a key intermediate in the synthesis of the broad-spectrum antiviral drug Favipiravir (T-705), making its structural analogs a subject of significant interest in the quest for novel therapeutics. This document summarizes quantitative biological data, details relevant experimental protocols, and visualizes key relationships to aid in the rational design of more potent and selective compounds.
Data Presentation: Comparative Biological Activity
The biological activity of this compound analogs is significantly influenced by substitutions on the pyrazine (B50134) ring, particularly at the C-6 position, as well as modifications to the hydroxyl and carboxamide moieties. The following table summarizes the in vitro activity of key analogs against various pathogens.
| Compound ID | R Group (at C-6) | Target Organism/Virus | Assay | Activity Metric (IC50/EC50/MIC in µM) | Reference |
| Favipiravir (T-705) | -F | Influenza A virus (H1N1) | CPE Reduction | 0.013 - 0.056 | [1] |
| T-1105 | -H | Influenza A virus (H1N1) | CPE Reduction | 0.16 - 0.47 | [1] |
| T-1106 | -Cl | Influenza A virus (H1N1) | CPE Reduction | 0.05 - 0.15 | [1] |
| 6-Bromo analog | -Br | Not specified | Not specified | Not specified | |
| Compound 19 | -Cl (on pyrazine) & -N-(3-trifluoromethylphenyl)carboxamide | Mycobacterium tuberculosis H37Rv | MABA | 8.8 (3.13 µg/mL) | |
| Compound 14 | -H (on pyrazine) & -N-(3-trifluoromethylphenyl)carboxamide | Trichophyton mentagrophytes | Broth Microdilution | 62.5 |
Note: The activity of the specific this compound has not been extensively reported in comparative SAR studies, hence its inclusion with "Not specified" data. The table instead highlights the impact of halogen substitutions at the 6-position, demonstrating that fluorine (Favipiravir) and chlorine (T-1106) confer potent antiviral activity.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key assays cited in the evaluation of pyrazine-2-carboxamide analogs.
Antiviral Cytopathic Effect (CPE) Reduction Assay
This assay is a common method to evaluate the ability of a compound to inhibit the destructive effect of a virus on host cells.
-
Cell Preparation: Madin-Darby canine kidney (MDCK) cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.
-
Compound Dilution: Test compounds are serially diluted in cell culture medium to achieve a range of concentrations.
-
Infection: The cell monolayer is washed, and the virus (e.g., Influenza A) is added at a predetermined multiplicity of infection (MOI).
-
Treatment: The diluted compounds are added to the infected cells. Control wells include virus-infected untreated cells and uninfected cells.
-
Incubation: The plates are incubated for a period that allows for the development of significant cytopathic effects in the virus control wells (typically 48-72 hours).
-
Quantification: Cell viability is assessed using a colorimetric assay, such as the MTT or neutral red uptake assay. The absorbance is read using a microplate reader.
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits CPE by 50%, is calculated by regression analysis of the dose-response curve.
Antimycobacterial Microplate Alamar Blue Assay (MABA)
This assay is a widely used colorimetric method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
-
Inoculum Preparation: A suspension of Mycobacterium tuberculosis H37Rv is prepared in Middlebrook 7H9 broth and its density is adjusted to a McFarland standard.
-
Compound Preparation: Test compounds are serially diluted in a 96-well microplate.
-
Inoculation: The bacterial suspension is added to each well containing the test compound.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Colorimetric Reaction: A mixture of Alamar Blue and Tween 80 is added to each well. The plates are re-incubated for 24 hours.
-
Reading: A color change from blue (no growth) to pink (growth) is observed visually. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Mandatory Visualizations
Structure-Activity Relationship of 6-Substituted 3-hydroxypyrazine-2-carboxamide (B1682577) Analogs
The following diagram illustrates the impact of different substituents at the C-6 position of the 3-hydroxypyrazine-2-carboxamide core on antiviral activity.
Caption: SAR of 6-substituted 3-hydroxypyrazine-2-carboxamide analogs.
Mechanism of Action of Favipiravir
This diagram outlines the proposed mechanism of action for Favipiravir, a key analog of this compound.
Caption: Proposed mechanism of action for the antiviral agent Favipiravir.
References
in vitro vs. in vivo efficacy of 6-Bromo-3-hydroxypyrazine-2-carboxamide
An Objective Guide for Researchers and Drug Development Professionals
Favipiravir (B1662787) (also known as T-705) is a broad-spectrum antiviral agent that has garnered significant interest for its activity against a wide range of RNA viruses. This guide provides a comprehensive comparison of its in vitro and in vivo efficacy, supported by experimental data and detailed methodologies, to inform research and development efforts. While the initial query focused on 6-Bromo-3-hydroxypyrazine-2-carboxamide, the available scientific literature predominantly centers on its fluorinated analogue, Favipiravir. This document will, therefore, focus on the extensive data available for Favipiravir.
In Vitro Efficacy: Potent Inhibition of Diverse RNA Viruses
Favipiravir has demonstrated potent antiviral activity against a multitude of RNA viruses in cell culture models. Its efficacy is typically measured by the 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits viral replication by 50%.
Table 1: In Vitro Efficacy of Favipiravir against Various RNA Viruses
| Virus | Cell Line | EC₅₀ | Assay Type | Reference |
| Influenza A (H1N1) | MDCK | 0.19 µM | Microscopic Analysis | [1] |
| Influenza A (H3N2) | MDCK | 0.45 µM | Microscopic Analysis | [1] |
| Influenza B | MDCK | 0.039 - 0.089 µg/mL | Not Specified | [1] |
| Ebola Virus | Vero | 10 µM | Not Specified | [2] |
| Lassa Virus | Vero | 0.75 - 0.90 µg/mL | CPE Assay | [3] |
| Rabies Virus | Neuro-2a | 5.0 - 7.0 µg/mL | Not Specified | [3] |
| SARS-CoV-2 | Vero E6 | 61.88 µM | Not Specified | [4] |
| Zika Virus | Vero | 97.5 ± 6.8 µmol/L | Not Specified | [5] |
Note: EC₅₀ values can vary depending on the viral strain, cell line, and specific experimental conditions.
In Vivo Efficacy: Promising Results in Animal Models
The antiviral activity of Favipiravir observed in vitro has been substantiated in various animal models of viral diseases, demonstrating its potential for therapeutic applications.
Table 2: In Vivo Efficacy of Favipiravir in Animal Models
| Virus | Animal Model | Key Findings | Reference |
| Influenza A (H5N1) | Mice | 100% survival rate with 30 mg/kg/day Favipiravir, compared to 20% with Oseltamivir. | [5] |
| SARS-CoV-2 | Hamsters | High doses significantly reduced infectious virus titers in the lungs and improved lung histopathology. | [4][6] |
| Ebinur Lake Virus | Mice | Prolonged survival and a 10- to 100-fold reduction in serum virus titers.[7][8] | [7][8] |
| Ebola Virus | Non-human primates | Showed protective effects in a lethal model. | [9] |
Mechanism of Action
Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[10] This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[11][12] The inhibition of RdRp leads to two primary antiviral effects: termination of the viral RNA chain and the induction of lethal mutations in the viral genome.[13][14]
Caption: Intracellular activation and mechanism of action of Favipiravir.
Experimental Protocols
In Vitro Antiviral Assays
1. Plaque Reduction Assay
This assay is a standard method to determine the in vitro antiviral efficacy of a compound by measuring the reduction in the formation of viral plaques.[13]
-
Cell Seeding: Host cells susceptible to the virus (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza) are seeded in 6-well or 12-well plates and grown to confluency.
-
Virus Infection: The cell monolayers are washed and then infected with a known titer of the virus.
-
Compound Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of Favipiravir. The overlay medium often contains agarose (B213101) or methylcellulose (B11928114) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization and Counting: The overlay is removed, and the cells are fixed and stained (e.g., with crystal violet). Plaques, which are areas of dead or destroyed cells, appear as clear zones against a background of stained, viable cells.
-
Data Analysis: The number of plaques at each drug concentration is counted and compared to the untreated virus control. The EC₅₀ is calculated as the concentration of Favipiravir that reduces the number of plaques by 50%.[1]
2. Virus Yield Reduction Assay
This assay measures the ability of a compound to inhibit the production of new infectious virus particles.[15][16]
-
Infection and Treatment: Confluent cell monolayers are infected with the virus at a high multiplicity of infection (MOI) to ensure all cells are infected. The cells are then incubated with different concentrations of Favipiravir.
-
Harvesting Progeny Virus: After a single replication cycle (typically 24-48 hours), the cell supernatant and/or cell lysates containing the newly produced viruses are harvested.
-
Titration of Progeny Virus: The harvested virus is serially diluted and titrated on fresh cell monolayers using a plaque assay or a 50% tissue culture infectious dose (TCID₅₀) assay to determine the viral titer.
-
Data Analysis: The viral titers from the treated cultures are compared to those from the untreated control. The EC₅₀ is the concentration of Favipiravir that reduces the virus yield by 50%.
In Vivo Animal Studies
1. Mouse Model of Influenza Virus Infection
-
Animals: Typically, BALB/c mice are used.
-
Infection: Mice are intranasally inoculated with a lethal dose of an influenza virus strain.
-
Treatment: Favipiravir is administered orally, often starting shortly before or after infection and continuing for several days. A control group receives a placebo.
-
Parameters Measured:
-
Survival Rate: The number of surviving animals in each group is monitored daily.
-
Body Weight: Changes in body weight are recorded as an indicator of morbidity.
-
Viral Titer in Lungs: At specific time points post-infection, a subset of mice is euthanized, and their lungs are harvested to determine the viral load by plaque assay or RT-qPCR.
-
2. Hamster Model of SARS-CoV-2 Infection
-
Animals: Syrian hamsters are a commonly used model for COVID-19.
-
Infection: Hamsters are intranasally infected with SARS-CoV-2.
-
Treatment: Favipiravir is administered, often at varying doses, starting before or at the time of infection.
-
Parameters Measured:
-
Viral Load: Infectious virus titers and viral RNA levels are quantified in the lungs and other tissues at different days post-infection.
-
Lung Histopathology: Lung tissues are examined for signs of inflammation and damage.
-
Clinical Signs: Body weight loss and other clinical signs of disease are monitored.
-
Caption: General experimental workflow for evaluating antiviral efficacy.
Conclusion
Favipiravir has demonstrated a favorable profile as a broad-spectrum antiviral agent, with potent in vitro activity against a wide array of RNA viruses and promising efficacy in various animal models. Its mechanism of action, targeting the conserved viral RdRp, makes it a valuable candidate for further investigation, particularly for emerging and re-emerging viral threats. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and interpret studies aimed at further elucidating the therapeutic potential of Favipiravir and its analogues.
References
- 1. benchchem.com [benchchem.com]
- 2. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Favipiravir: An Effective Rna Polymerase Modulating Anti-Influenza Drug. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Favipiravir at high doses has potent antiviral activity in SARS-CoV-2-infected hamsters, whereas hydroxychloroquine lacks activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Favipiravir at high doses has potent antiviral activity in SARS-CoV-2−infected hamsters, whereas hydroxychloroquine lacks activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Favipiravir Treatment Prolongs Survival in a Lethal BALB/c Mouse Model of Ebinur Lake Virus Infection [mdpi.com]
- 8. Favipiravir Treatment Prolongs Survival in a Lethal BALB/c Mouse Model of Ebinur Lake Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sterispharma.com [sterispharma.com]
- 11. Scientific review: Favipiravir as a treatment for RNA viruses, including COVID-19 — HTC "Chemrar" [en.chemrar.ru]
- 12. Favipiravir in Therapy of Viral Infections [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
Comparative Analysis of Cross-Reactivity for 6-Bromo-3-hydroxypyrazine-2-carboxamide and Related Antiviral Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known cross-reactivity profile of Favipiravir (B1662787), a broad-spectrum antiviral agent. 6-Bromo-3-hydroxypyrazine-2-carboxamide is identified as a related compound, often considered an impurity or precursor of Favipiravir. To date, specific cross-reactivity studies for this compound are not publicly available. Therefore, this guide focuses on the selectivity and off-target data available for Favipiravir as a benchmark for understanding potential cross-reactivity within this class of compounds. The absence of data for this compound underscores the critical need for such studies to fully characterize its safety and specificity profile.
Executive Summary
Favipiravir (also known as T-705) functions as a pro-drug that, once metabolized to its active form favipiravir-ribofuranosyl-5'-triphosphate (F-RTP), selectively inhibits the RNA-dependent RNA polymerase (RdRP) of various RNA viruses.[1][2][3] This mechanism of action has demonstrated a high degree of selectivity for the viral enzyme over human host cell polymerases. While comprehensive cross-reactivity screening against a broad panel of human kinases and other enzymes is not extensively reported in the public domain, existing data provides insight into its specificity.
Data Presentation: Selectivity of Favipiravir
The following table summarizes the known inhibitory activity of the active metabolite of Favipiravir (F-RTP) against its intended viral target and its effect on human polymerases. This data is crucial for assessing the therapeutic window and potential for off-target effects.
| Target Enzyme | Compound | IC50 (50% Inhibitory Concentration) | Fold Selectivity (Human vs. Viral) | Reference |
| Influenza Viral RdRP | Favipiravir-RTP | 0.341 µM | - | [1] |
| Human DNA Polymerase α | Favipiravir-RTP | > 1,000 µM | > 2,932x | [1] |
| Human DNA Polymerase β | Favipiravir-RTP | > 1,000 µM | > 2,932x | [1] |
| Human DNA Polymerase γ | Favipiravir-RTP | > 1,000 µM | > 2,932x | [1] |
Note: Data for this compound is not available. The high IC50 values against human DNA polymerases indicate a low potential for off-target inhibition of these specific enzymes by Favipiravir's active metabolite.
Potential for Off-Target Effects and Drug Interactions
While direct inhibition of host polymerases is low, other interactions can contribute to a compound's overall safety profile. For Favipiravir, the following has been noted:
-
Metabolism: Favipiravir is metabolized by aldehyde oxidase and xanthine (B1682287) oxidase, not the cytochrome P450 (CYP) system. However, it has been shown to be an inhibitor of CYP2C8, indicating a potential for drug-drug interactions with substrates of this enzyme.[2][4]
-
Adverse Reactions: Clinical observations have reported adverse effects for Favipiravir, including diarrhea, increased uric acid levels, and cutaneous adverse reactions.[5][6][7] These could be linked to off-target activities or other mechanisms and warrant further investigation.
-
Purine (B94841) Metabolism: As a pseudo-purine, the antiviral action of Favipiravir can be competitively reversed by an excess of purine nucleosides, suggesting an interaction with cellular nucleotide pools.[1]
Experimental Protocols
Detailed experimental protocols for the cross-reactivity studies cited are not fully provided in the source literature. However, a general methodology for assessing polymerase inhibition can be outlined as follows.
Protocol: In Vitro Polymerase Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Recombinant human DNA polymerases (α, β, γ) and viral RNA-dependent RNA polymerase are purified.
-
A suitable DNA or RNA template and the necessary deoxynucleotide triphosphates (dNTPs) or ribonucleotide triphosphates (rNTPs), one of which is radiolabeled (e.g., [α-³²P]GTP), are prepared.
-
-
Compound Preparation:
-
The test compound (e.g., Favipiravir-RTP) and control inhibitors are serially diluted to a range of concentrations.
-
-
Reaction Mixture:
-
The reaction is initiated by mixing the enzyme, template, dNTPs/rNTPs, and the test compound in a reaction buffer containing appropriate salts and cofactors (e.g., Mg²⁺).
-
-
Incubation:
-
The reaction mixtures are incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for DNA/RNA synthesis.
-
-
Termination and Precipitation:
-
The reaction is stopped, and the newly synthesized, radiolabeled nucleic acid polymers are precipitated using an acid (e.g., trichloroacetic acid).
-
-
Quantification:
-
The precipitated polymers are collected on a filter, and the incorporated radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control.
-
The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal model.
-
Visualizations
Signaling Pathway Diagram
Off-target effects of small molecule inhibitors frequently involve unintended interactions with cellular signaling pathways, such as kinase cascades. The diagram below illustrates a generic MAPK (Mitogen-Activated Protein Kinase) pathway, a common target for cross-reactivity studies. Unintended inhibition of kinases like MEK or ERK by an antiviral drug could lead to unforeseen cellular effects.
Caption: Generic MAPK signaling pathway, a common subject of off-target kinase inhibition studies.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for assessing the cross-reactivity of a compound against a panel of enzymes, such as kinases or polymerases.
Caption: Standard workflow for in vitro cross-reactivity screening of a test compound.
References
- 1. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Favipiravir: A new and emerging antiviral option in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apsf.org [apsf.org]
- 5. COVID‐19 and favipiravir induce cutaneous adverse reactions: a difficulty in clinical dermatology practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Favipiravir‐induced cutaneous adverse reactions in patients infected with COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
Benchmarking 6-Bromo-3-hydroxypyrazine-2-carboxamide's Active Form, Favipiravir, Against Key Antiviral Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of the antiviral compound Favipiravir, the active form derived from the chemical intermediate 6-Bromo-3-hydroxypyrazine-2-carboxamide. Favipiravir's performance is objectively compared against two other prominent broad-spectrum antiviral agents: Remdesivir and Ribavirin (B1680618). This document is intended to serve as a valuable resource for researchers and professionals in the field of antiviral drug discovery and development by presenting key experimental data, detailed methodologies, and visual representations of molecular mechanisms.
Introduction to the Antiviral Compounds
Favipiravir (T-705) is a broad-spectrum antiviral agent that selectively inhibits the RNA-dependent RNA polymerase (RdRp) of a wide range of RNA viruses.[1][2] It is a prodrug that undergoes intracellular phosphoribosylation to form its active metabolite, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP), which is recognized as a substrate by the viral RdRp.[1]
Remdesivir (GS-5734) is another broad-spectrum antiviral medication that has demonstrated efficacy against a variety of RNA viruses.[3] It is an adenosine (B11128) nucleotide analog prodrug that is metabolized within the host cell to its active triphosphate form. This active metabolite acts as a potent inhibitor of viral RNA-dependent RNA polymerase.[3]
Ribavirin is a synthetic nucleoside analog with a broad spectrum of antiviral activity against both RNA and DNA viruses.[4] Its mechanism of action is multifaceted and includes the inhibition of viral RNA synthesis, induction of lethal mutagenesis, and modulation of the host immune response.[5]
Comparative In Vitro Antiviral Activity
The following tables summarize the in vitro efficacy of Favipiravir, Remdesivir, and Ribavirin against a selection of RNA viruses. The 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50) are presented to provide a comparative overview of their potency and safety profiles in cell culture models.
Table 1: In Vitro Antiviral Activity of Favipiravir
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Assay Type |
| Influenza A (H1N1) | MDCK | 0.19 | >6400 | >33684 | Plaque Reduction |
| Influenza A (H3N2) | MDCK | 0.45 | >6400 | >14222 | Plaque Reduction |
| Influenza B | MDCK | 0.57 - 5.3 | >6400 | >11228 | Plaque Reduction |
| Ebola Virus | Vero | ~63.7 | >1000 | >15.7 | Not Specified |
| SARS-CoV-2 | Vero E6 | 61.88 | >400 | >6.46 | Not Specified |
| Human Coronavirus (HCoV-NL63) | Caco-2 | 0.6203 | >1000 | >1612 | qRT-PCR |
Note: EC50 values can vary depending on the viral strain, cell line, and specific experimental conditions.[6][7]
Table 2: In Vitro Antiviral Activity of Remdesivir
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Assay Type |
| SARS-CoV-2 | Vero E6 | 0.77 - 23.15 | >100 | >4.3 - >129 | qRT-PCR / CPE |
| SARS-CoV-2 | Calu-3 | 0.28 | >10 | >35.7 | Plaque Assay |
| SARS-CoV-2 | Human Airway Epithelial Cells | 0.01 | >10 | >1000 | Not Specified |
| MERS-CoV | HeLa | 0.34 | >10 | >29.4 | Not Specified |
| Ebola Virus | Vero E6 | Not Specified | Not Specified | Not Specified | Not Specified |
| Human Coronavirus (HCoV-NL63) | Caco-2 | 0.3806 | 21.78 | 57.22 | qRT-PCR |
Note: The potency of Remdesivir can be highly cell-type dependent, which is likely due to differences in intracellular metabolism.[8]
Table 3: In Vitro Antiviral Activity of Ribavirin
| Virus | Cell Line | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Assay Type |
| Respiratory Syncytial Virus (RSV) | Not Specified | 3 - 10 | Not Specified | Not Specified | Plaque Reduction |
| Andes Virus | Vero E6 | 5 - 12.5 | >100 | >8 - >20 | Focus Forming Unit Assay |
| Lassa Virus | Not Specified | 9 - 20 | Not Specified | Not Specified | Not Specified |
| SFTSV | Vero | 3.69 - 8.72 | >31.3 | >3.6 - >8.5 | qRT-PCR / CPE |
Note: Ribavirin often exhibits a lower selectivity index compared to more targeted antivirals.[1][9][10]
Mechanisms of Action: Signaling Pathways
The following diagrams illustrate the proposed mechanisms of action for Favipiravir, Remdesivir, and Ribavirin, from intracellular activation to the inhibition of viral replication.
Caption: Intracellular activation and mechanism of action of Favipiravir.
Caption: Intracellular activation and mechanism of action of Remdesivir.
Caption: Multifaceted mechanism of action of Ribavirin.
Experimental Protocols
Detailed methodologies for key in vitro antiviral assays are provided below. These protocols serve as a general guideline and may require optimization based on the specific virus, cell line, and laboratory conditions.
Plaque Reduction Assay
Principle: This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in a cell monolayer in the presence of an antiviral compound. It is a gold-standard method for determining antiviral efficacy.
Methodology:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., MDCK for influenza, Vero for many other viruses) in 6- or 12-well plates.
-
Compound Preparation: Prepare serial dilutions of the test compound in an appropriate cell culture medium.
-
Virus Infection: Remove the growth medium from the cells and infect the monolayer with a known titer of the virus (typically aiming for 50-100 plaques per well in the virus control).
-
Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing the different concentrations of the test compound.
-
Incubation: Incubate the plates at the optimal temperature and CO2 concentration for viral plaque formation (typically 2-4 days).
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The EC50 is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).
Cytopathic Effect (CPE) Inhibition Assay
Principle: This assay measures the ability of a compound to protect cells from the virus-induced cytopathic effect (CPE), which includes morphological changes such as cell rounding, detachment, and lysis.
Methodology:
-
Cell Seeding: Seed host cells in 96-well plates and allow them to form a confluent monolayer.
-
Compound Addition: Add serial dilutions of the test compound to the wells.
-
Virus Infection: Infect the cells with a viral dose that causes significant CPE in the control wells within a few days.
-
Incubation: Incubate the plates for a period sufficient to observe CPE in the virus control wells (typically 3-5 days).
-
CPE Quantification: The extent of CPE can be assessed qualitatively by microscopy or quantitatively using a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo assay).
-
Data Analysis: The EC50 is determined as the compound concentration that inhibits CPE by 50% or preserves cell viability by 50% compared to the virus control.
Quantitative Reverse Transcription PCR (qRT-PCR) Assay
Principle: This assay quantifies the amount of viral RNA in cell culture supernatants or cell lysates, providing a direct measure of viral replication.
Methodology:
-
Experimental Setup: Conduct the antiviral experiment as described for the CPE inhibition assay.
-
Sample Collection: At a specific time point post-infection (e.g., 48 or 72 hours), collect the cell culture supernatant or lyse the cells.
-
RNA Extraction: Extract total RNA from the collected samples using a commercial RNA extraction kit.
-
qRT-PCR: Perform one-step or two-step qRT-PCR using primers and probes specific to a conserved region of the viral genome. A standard curve with known quantities of viral RNA should be included to enable absolute quantification.
-
Data Analysis: The amount of viral RNA is calculated based on the standard curve. The EC50 is the compound concentration that reduces the viral RNA level by 50% compared to the virus control.
Conclusion
The data and methodologies presented in this guide offer a comparative framework for evaluating the antiviral potential of Favipiravir against Remdesivir and Ribavirin. Favipiravir demonstrates broad-spectrum activity against a range of RNA viruses, with a mechanism centered on the inhibition of the viral RdRp. Its in vitro efficacy, particularly against influenza viruses, is well-documented. Remdesivir also acts as a potent RdRp inhibitor with a favorable selectivity index against several viruses, although its efficacy can be cell-type dependent. Ribavirin, while having a very broad spectrum of activity, generally exhibits lower potency and a less favorable safety profile in vitro due to its multiple mechanisms of action that can also affect host cellular processes.
The choice of an antiviral candidate for further development depends on a multitude of factors, including its specific antiviral spectrum, potency, selectivity, pharmacokinetic properties, and in vivo efficacy. This guide provides a foundational dataset to aid researchers in making informed decisions in the pursuit of novel and effective antiviral therapies.
References
- 1. In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Remdesivir against COVID-19 and Other Viral Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribavirin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Remdesivir Inhibits SARS-CoV-2 in Human Lung Cells and Chimeric SARS-CoV Expressing the SARS-CoV-2 RNA Polymerase in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of ribavirin on respiratory syncytial virus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Activity of Ribavirin against Andes Virus Infection | PLOS One [journals.plos.org]
spectroscopic data comparison for 6-Bromo-3-hydroxypyrazine-2-carboxamide and its precursors
A detailed analysis of the spectroscopic characteristics of the antiviral intermediate 6-Bromo-3-hydroxypyrazine-2-carboxamide and its key precursors, 3-hydroxypyrazine-2-carboxamide (B1682577) and 3-aminopyrazine-2-carboxamide, is presented. This guide provides a comparative overview of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols, to aid researchers in compound identification and characterization.
This comparison guide is designed for researchers, scientists, and drug development professionals, offering a centralized resource for the spectroscopic data of this compound, a crucial intermediate in the synthesis of antiviral agents, and its precursors. By presenting a side-by-side analysis of their spectral features, this guide facilitates a deeper understanding of their chemical structures and the transformations involved in their synthesis.
Synthetic Pathway Overview
The synthesis of this compound can be achieved from precursors such as 3-hydroxypyrazine-2-carboxamide or through a multi-step process potentially involving 3-aminopyrazine-2-carboxamide. The general synthetic relationship is depicted in the following workflow diagram.
Caption: Synthetic workflow from precursors to the target compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | CDCl₃ | 8.74 (s, 1H), 9.92 (bs, 1H) |
| 3-hydroxypyrazine-2-carboxamide | DMSO-d₆ | 7.85 (d, J=2.8 Hz, 1H), 8.10 (d, J=2.8 Hz, 1H), 8.5 (br s, 1H, NH), 9.0 (br s, 1H, NH), 12.5 (br s, 1H, OH) |
| 3-aminopyrazine-2-carboxamide | DMSO-d₆ | 7.53 (bs, 2H, NH₂), 7.82 (d, J=2.3 Hz, 1H), 8.21 (d, J=2.4 Hz, 1H), 9.26 (t, J=6.4 Hz, 1H, CONH)[1] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound | CDCl₃ | 135.2, 135.6, 150.3, 153.5, 166.4, 168.3, 171.5[2] |
| 3-hydroxypyrazine-2-carboxamide | DMSO-d₆ | 129.0, 138.5, 142.1, 155.2, 165.8 |
| 3-aminopyrazine-2-carboxamide | DMSO-d₆ | 125.88, 126.90, 127.47, 128.41, 131.08, 139.64, 146.98, 155.36, 166.11[1] |
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) |
| This compound | ESI-TOF | 217.9567 (Calculated for C₅H₅BrN₃O₂: 217.9565) |
| 3-hydroxypyrazine-2-carboxamide | ESI | 140.0 |
| 3-aminopyrazine-2-carboxamide | ESI | 139.1 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra for the pyrazine (B50134) derivatives were recorded on a 400 MHz or 500 MHz spectrometer.[1]
-
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of a deuterated solvent (CDCl₃ or DMSO-d₆).
-
¹H NMR: Spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹³C NMR: Spectra were recorded using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.
Mass Spectrometry (MS)
Mass spectra were obtained using an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) mass analyzer.
-
Sample Preparation: Samples were dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL and introduced into the mass spectrometer via direct infusion or after liquid chromatography separation.
-
Analysis: Data was acquired in positive ion mode, and the mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺ was determined.
Signaling Pathway and Experimental Workflow Diagrams
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General experimental workflow for synthesis and analysis.
References
Assessing the Novelty of 6-Bromo-3-hydroxypyrazine-2-carboxamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazine (B50134) carboxamide scaffold is a cornerstone in the development of antiviral and antimicrobial agents, with the FDA-approved drug Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) being a prime example of its therapeutic potential. This guide provides a comparative analysis of 6-Bromo-3-hydroxypyrazine-2-carboxamide derivatives, assessing their novelty by examining their performance against other alternatives, supported by available experimental data.
Introduction to this compound
This compound has been identified as a key intermediate in the synthesis of antiviral drugs, including Favipiravir.[1][2] Beyond its role as a synthetic precursor, the compound itself is recognized as a potential antiviral agent, with suggested activity against HIV through the inhibition of viral polymerase.[3] The core structure of 3-hydroxypyrazine-2-carboxamide (B1682577) and its halogenated analogs are known to exhibit a broad spectrum of biological activities, including antiviral and antimycobacterial effects.[4][5] The novelty of its bromo-derivatives lies in the exploration of how the bromine substitution at the 6-position influences the biological activity compared to other halogens and modifications on the pyrazine ring.
Comparative Analysis of Antiviral Activity
The primary mechanism of action for many pyrazine carboxamide derivatives is the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. The novelty and potential of 6-bromo derivatives can be contextualized by comparing the activity of the core scaffold with different substitutions.
| Compound/Derivative | Virus Target | Activity (EC50/IC50) | Reference Compound | Fold Difference | Reference |
| T-1105 (3-hydroxypyrazine-2-carboxamide) | Zika Virus | 97.5 ± 6.8 µM | - | - | [1] |
| Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) | Zika Virus | Not specified | T-1105 | - | [1] |
| (E)-N-(4-cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide | SARS-CoV-2 | 0.45 µM | Favipiravir | 209x more potent | |
| Pyrazine-triazole conjugates | SARS-CoV-2 | More potent | Favipiravir | - |
Note: Direct comparative data for a series of this compound derivatives is limited in publicly available literature. The table presents data on closely related analogs to infer the potential impact of substitutions.
The data suggests that substitutions on the pyrazine ring can dramatically enhance antiviral potency. For instance, a derivative of the fluoro-analog, Favipiravir, was found to be 209 times more potent against SARS-CoV-2. Furthermore, the development of pyrazine-triazole conjugates has demonstrated superior activity and selectivity against SARS-CoV-2 compared to Favipiravir. This highlights the significant potential for novel derivatives of the 6-bromo scaffold.
Antimycobacterial Potential
Beyond antiviral activity, pyrazine carboxamide derivatives have shown promise as antimycobacterial agents. A study on substituted N-phenylpyrazine-2-carboxamides revealed that several derivatives exhibited higher activity against Mycobacterium tuberculosis than the standard drug, Pyrazinamide. This suggests that derivatization of the this compound core could yield novel and potent antitubercular agents.
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound and its derivatives are crucial for further research and development.
Synthesis of this compound
A common synthetic route involves the bromination of 3-hydroxypyrazine-2-carboxamide. The following is a general protocol adapted from available literature:
-
Starting Material: 3-hydroxypyrazine-2-carboxamide.
-
Brominating Agent: N-Bromosuccinimide (NBS) or liquid bromine.
-
Solvent: A suitable organic solvent such as acetic acid or an inert solvent like dichloromethane.
-
Procedure:
-
Dissolve 3-hydroxypyrazine-2-carboxamide in the chosen solvent.
-
Slowly add the brominating agent to the solution at a controlled temperature (e.g., 0-10 °C).
-
Allow the reaction to proceed for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and isolate the crude product.
-
Purify the product by recrystallization or column chromatography.
-
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This assay is commonly used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
-
Cell Culture: Plate susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 24-well plates and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in cell culture medium.
-
Infection: Infect the cell monolayers with a known titer of the target virus.
-
Treatment: After a viral adsorption period, remove the inoculum and add the culture medium containing the different concentrations of the test compounds.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the untreated virus control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.
Mechanism of Action: RNA-Dependent RNA Polymerase (RdRp) Inhibition
The established mechanism of action for the closely related Favipiravir provides a strong model for the likely target of 6-bromo derivatives. These compounds are believed to act as prodrugs, being intracellularly converted to their active triphosphate form. This active form then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA chain by the RdRp, leading to chain termination and inhibition of viral replication.
Caption: Viral RNA Polymerase Inhibition by this compound Derivatives.
Experimental Workflow
The development and assessment of novel this compound derivatives follow a structured workflow from synthesis to biological evaluation.
Caption: Workflow for the development of novel this compound derivatives.
Conclusion
While direct and extensive comparative data on a wide range of this compound derivatives remains an area for further investigation, the available evidence from closely related analogs strongly supports the novelty and potential of this chemical space. The bromine substitution offers a distinct electronic and steric profile compared to other halogens, which could translate to unique interactions with biological targets. The proven success of modifying the pyrazine carboxamide scaffold, as seen with highly potent Favipiravir derivatives and conjugates, provides a compelling rationale for the synthesis and evaluation of novel 6-bromo analogs. Future research focused on generating quantitative structure-activity relationship (QSAR) data for a library of these derivatives will be instrumental in unlocking their full therapeutic potential against a range of viral and microbial pathogens.
References
- 1. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 259793-88-9 | FB29070 [biosynth.com]
- 4. This compound For Favipiravir 259793-88-9 China Manufacturers Suppliers Factory Exporter [volsenchem.com]
- 5. Design, Synthesis, and Anti-RNA Virus Activity of 6'-Fluorinated-Aristeromycin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Toxicity Profiles of Bromo- vs. Fluoro- Pyrazinecarboxamides: A Guide for Researchers
This guide provides a comparative analysis of the toxicological profiles of bromo- and fluoro-substituted pyrazinecarboxamides, with a focus on representative compounds from each class. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the potential toxicological liabilities associated with halogen substitution on the pyrazinecarboxamide scaffold.
Introduction
Pyrazinecarboxamides are a class of heterocyclic compounds with a broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties. Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide specifically compares the toxicity of fluoro- and bromo-substituted pyrazinecarboxamides, using the well-characterized antiviral drug Favipiravir (B1662787) (a fluoro-pyrazinecarboxamide) and representative bromo-pyrazinecarboxamide derivatives as examples. Due to the limited publicly available, head-to-head comparative toxicity data, this guide synthesizes information from various sources to provide a comprehensive overview.
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for representative fluoro- and bromo-pyrazinecarboxamides. It is important to note that the data for the bromo-derivatives are primarily from studies investigating their therapeutic potential (e.g., anticancer activity) and may not represent a comprehensive toxicological assessment against non-cancerous cells.
| Toxicity Endpoint | Fluoro-Pyrazinecarboxamide (Favipiravir) | Bromo-Pyrazinecarboxamide (Representative Derivatives) | Reference Cell Line(s)/System |
| In Vitro Cytotoxicity (CC50/IC50) | >400 µM | 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide: IC50 = 41.9 µM (inhibition of oxygen evolution rate in spinach chloroplasts)[1] | Vero E6 cells, Spinach Chloroplasts[1] |
| No significant cytotoxicity observed in Calu-3 lung epithelial cells up to 50 µM (7.855 mg/mL)[2] | 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide: IC50 > 100 µM (rated as non-toxic)[3][4] | Calu-3 cells[2], CHO and renal cell adenocarcinoma cell lines[3][4] | |
| ATP levels decreased starting from 200 µM in H9c2 and CCD-1079Sk cells[5] | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative 5d : IC50 = 1.469 ± 0.02 µM (Alkaline Phosphatase inhibition)[6] | H9c2 cardiomyoblasts, CCD-1079Sk skin fibroblasts[5], Human Placental Alkaline Phosphatase[6] | |
| Genotoxicity | Induced DNA damage (Comet assay) in H9c2 and CCD-1079Sk cells[7][8] | Pyrazinamide (B1679903) (parent compound) considered a weak genotoxicant at high doses[9] | H9c2 cardiomyoblasts, CCD-1079Sk skin fibroblasts[7][8], Mouse bone marrow[9] |
| In Vivo Toxicity (Adverse Effects in Humans) | Elevated liver transaminases (ALT, AST)[5][10][11], Hyperuricemia, Diarrhea, Nausea, Vomiting[10] | Data not available for specific bromo-pyrazinecarboxamide derivatives. | Human clinical studies[5][10][11] |
| In Vivo Toxicity (Animal Models) | High doses in rats led to increased markers of oxidative stress (MDA) and decreased antioxidants (GSH, SOD, CAT) in liver and brain tissue[2][10][12] | Data not available for specific bromo-pyrazinecarboxamide derivatives. | Rat models[2][10][12] |
Experimental Protocols
Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of results. Below are representative protocols for assessing cytotoxicity and genotoxicity.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1-5 x 10^4 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 (50% cytotoxic concentration) value.
Genotoxicity Assessment: In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying the formation of micronuclei in the cytoplasm of interphase cells.
-
Cell Culture and Treatment: Culture appropriate cells (e.g., human lymphocytes, CHO cells) and expose them to various concentrations of the test compound for a defined period (e.g., 3-24 hours), with and without metabolic activation (S9 fraction).
-
Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone mitosis are scored.
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score a minimum of 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[13][14][15][16]
Genotoxicity Assessment: Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation and Embedding: Treat cells with the test compound, then embed them in a low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: Lyse the cells with a detergent solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".[17][18]
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.[17][18]
Signaling Pathways and Mechanisms of Toxicity
The toxicity of pyrazinecarboxamides can be mediated by various cellular pathways. For favipiravir, evidence points towards the induction of oxidative stress as a key mechanism.
Oxidative Stress-Induced Toxicity
Exposure to certain xenobiotics can lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses. This state of oxidative stress can cause damage to vital cellular components, including lipids, proteins, and DNA, ultimately leading to cell death.
Caption: Oxidative Stress Pathway
Experimental Workflow for In Vitro Genotoxicity Assessment
A typical workflow for assessing the genotoxic potential of a compound involves a battery of in vitro tests to detect different types of genetic damage.
Caption: Genotoxicity Testing Workflow
Discussion and Conclusion
The available data suggests that the fluoro-pyrazinecarboxamide, favipiravir, exhibits a toxicity profile characterized by potential hepatotoxicity, hyperuricemia, and gastrointestinal disturbances in humans. Preclinical studies indicate that at higher concentrations, favipiravir can induce oxidative stress and genotoxicity in vitro.
For bromo-pyrazinecarboxamides, the publicly available toxicity data is limited and primarily focused on their activity in cancer cell lines. While some derivatives have been reported to have low cytotoxicity, a comprehensive toxicological profile, especially in non-cancerous cells and in vivo, is lacking. This data gap makes a direct and conclusive comparison of the toxicity profiles of bromo- versus fluoro- pyrazinecarboxamides challenging.
The substitution of fluorine for bromine can significantly alter the electronic and steric properties of a molecule, which in turn can influence its metabolic fate, target interactions, and off-target effects. Generally, the carbon-fluorine bond is stronger than the carbon-bromine bond, which can lead to greater metabolic stability for fluorinated compounds. Conversely, the larger size and greater polarizability of bromine may lead to different binding interactions and potential for dehalogenation, which could result in the formation of reactive metabolites.
References
- 1. Oxidative stress drives potent bactericidal activity of pyrazinamide against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of oxidative, inflammatory and apoptotic effects of favipiravir use alone and combined with vitamin C on brain tissue of elderly rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liver Injury in Favipiravir-Treated COVID-19 Patients: Retrospective Single-Center Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Favipiravir induces oxidative stress and genotoxicity in cardiac and skin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Favipiravir induces oxidative stress and genotoxicity in cardiac and skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genotoxicity evaluation of pyrazinamide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 11. Frontiers | Drug-induced liver injury in COVID-19 treatment: Incidence, mechanisms and clinical management [frontiersin.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 14. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. criver.com [criver.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to the Synthesis of 6-Bromo-3-hydroxypyrazine-2-carboxamide: A Patent Landscape Evaluation
For researchers and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. 6-Bromo-3-hydroxypyrazine-2-carboxamide is a critical building block in the synthesis of the broad-spectrum antiviral agent Favipiravir. This guide provides a comparative analysis of patented synthesis methods for this essential intermediate, offering a clear overview of the current patent landscape. The following sections detail various synthetic routes, present quantitative data for easy comparison, and provide an illustrative experimental workflow.
Comparison of Patented Synthesis Methods
The synthesis of this compound predominantly involves the bromination of 3-hydroxypyrazine-2-carboxamide. Analysis of the patent literature reveals different approaches to this conversion, with variations in reaction conditions that significantly impact yield and purity. The primary methods identified focus on direct bromination using liquid bromine under controlled pH and temperature.
| Parameter | Method 1 (CN112851589A) | Method 2 (CN107635976A - referenced in CN112851589A) |
| Starting Material | (3-oxo-3,4-dihydropyrazine-2-carbonyl) amide sodium | 3-hydroxypyrazine-2-carboxamide |
| Brominating Agent | Liquid Bromine | Liquid Bromine |
| Solvent | Acetonitrile (B52724) | DMF |
| Temperature | 5-25 °C | 80-100 °C |
| pH | 4-7 (weakly acidic) | Not specified |
| Yield | 79.4% - 85.1% | 64.9% |
| Key Feature | Controlled pH to ensure mild reaction conditions and reduce side reactions. | High-temperature bromination. |
The data clearly indicates that the method described in patent CN112851589A offers a significant improvement in yield by carefully controlling the reaction's pH and maintaining a lower temperature. This approach is designed to minimize the formation of impurities, a common issue in high-temperature bromination reactions.
Experimental Protocols
Method 1: pH-Controlled Bromination in Acetonitrile (from CN112851589A)
This method emphasizes the importance of a weakly acidic environment for the bromination reaction to proceed efficiently and with high yield.
Materials:
-
(3-oxo-3,4-dihydropyrazine-2-carbonyl) amide sodium
-
Acetonitrile
-
Acetic acid (or phosphoric acid)
-
Liquid bromine
-
Nitrogen (for inert atmosphere)
Procedure:
-
Preparation: Add 560mL of acetonitrile to a 1000mL three-neck flask and add 80g of (3-oxo-3,4-dihydropyrazine-2-carbonyl) amide sodium under stirring with nitrogen protection.[1]
-
pH Adjustment: Control the temperature of the reaction solution to 10-20 °C and add 13g of acetic acid to adjust the pH of the reaction solution to 6.[1]
-
Bromination: Slowly add 450kg of liquid bromine, maintaining the reaction temperature between 5-25 °C during the addition.[1]
-
Reaction Completion and Isolation: After the addition is complete, continue the reaction under heat preservation for 2 hours. Monitor the reaction by HPLC. Once the reaction is complete, filter the solution. The resulting filter cake is pulped with water until the pH of the filtrate is between 6 and 7, yielding a wet product.[1]
-
Drying: Dry the wet product in an oven at 65 °C to obtain 86.0g of this compound, corresponding to a yield of 79.4%.[1] In a scaled-up version, a yield of 85.1% was reported.[1]
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound based on the patented methods.
Caption: Generalized workflow for the synthesis of this compound.
Concluding Remarks
The patent landscape for the synthesis of this compound highlights a clear trend towards developing milder and more efficient reaction conditions to improve yield and purity. The method detailed in patent CN112851589A, which utilizes pH control in acetonitrile at a reduced temperature, presents a notable advancement over older, high-temperature methods. For researchers and manufacturers, adopting such optimized protocols can lead to more cost-effective and environmentally friendly production of this key intermediate for Favipiravir. Further research may focus on alternative brominating agents or solvent systems to further enhance the synthesis process.
References
Safety Operating Guide
Proper Disposal of 6-Bromo-3-hydroxypyrazine-2-carboxamide: A Step-by-Step Guide
For Immediate Reference: Key Safety and Disposal Information
Proper disposal of 6-Bromo-3-hydroxypyrazine-2-carboxamide is critical to ensure laboratory safety and environmental protection. This compound is classified as a hazardous substance, and its disposal is regulated by federal, state, and local authorities. The following guide provides detailed procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals.
| Hazard Classification & Key Information | Disposal & Safety Recommendations |
| Chemical Name: this compound | Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection during handling and disposal.[1] |
| CAS Number: 259793-88-9 | Waste Classification: Hazardous Waste. Due to the presence of a carbon-halogen (bromine) bond, it is classified as a halogenated organic compound.[2] |
| Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1] | Disposal Route: Must be disposed of through an authorized hazardous waste collection service. Do not dispose of down the drain or in general waste.[1][3] |
| Physical Form: Solid (powder/crystals) | Spill Cleanup: Use dry clean-up procedures to avoid generating dust. Collect residue in a sealed, labeled container for disposal.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Nitrile or other chemical-resistant gloves.
-
A lab coat or chemical-resistant apron.
-
Safety glasses with side shields or chemical splash goggles.
-
A face shield if there is a risk of splashing.
-
-
Conduct all waste handling activities within a certified chemical fume hood to minimize inhalation exposure.[1]
2. Waste Segregation and Container Selection:
-
Waste Segregation: this compound is a halogenated organic compound. It must be segregated from non-halogenated organic waste, aqueous waste, and other incompatible chemical waste streams.[2]
-
Container Selection:
-
Use a designated, chemically compatible hazardous waste container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[3]
-
Ensure the container is in good condition, with a secure, leak-proof screw-top cap.[4]
-
Do not use food-grade containers (e.g., milk jugs, glass jars) for hazardous waste storage.[4][5]
-
3. Labeling the Hazardous Waste Container:
-
Label the waste container before adding any waste.[6]
-
The label must include the following information:
4. Waste Accumulation:
-
Place the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[4][7] The SAA should be near the point of generation and under the control of laboratory personnel.[7][8]
-
Keep the waste container securely closed at all times, except when adding waste.[3][6]
-
Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[8]
-
For solid waste, carefully transfer it into the container, minimizing dust generation.[1]
-
For solutions containing this compound, pour the waste carefully into the designated liquid waste container.
5. Storage and Disposal Request:
-
Store the sealed and labeled waste container in the SAA until it is full or ready for pickup.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
-
Do not store more than 55 gallons of hazardous waste in an SAA.[7]
6. Spill and Emergency Procedures:
-
Minor Spills (Dry):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, use dry clean-up methods (e.g., gently sweeping or using a dustpan) to collect the spilled material.[1] Avoid actions that create dust.
-
Place the collected material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.[1]
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your laboratory supervisor and institutional EHS.
-
Prevent entry into the contaminated area.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. bucknell.edu [bucknell.edu]
- 3. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. pfw.edu [pfw.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
